6-Bromothieno[3,2-b]pyridine-2-carboxylic acid
Description
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Properties
IUPAC Name |
6-bromothieno[3,2-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2S/c9-4-1-6-5(10-3-4)2-7(13-6)8(11)12/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDXMMURBRYFBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC(=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling: 6-Bromothieno[3,2-b]pyridine-2-carboxylic Acid
This guide provides an in-depth physicochemical and synthetic profile of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid , a critical scaffold in the development of kinase inhibitors and fragment-based drug discovery.[1]
Technical Monograph for Medicinal Chemistry Applications
Molecular Identity & Significance
6-Bromothieno[3,2-b]pyridine-2-carboxylic acid (CAS: 1895300-05-6 ) represents a "privileged scaffold" in medicinal chemistry.[1][2] Its value lies in its bifunctional nature: the carboxylic acid at the C2 position serves as a solubilizing group or amide coupling handle, while the bromine at the C6 position allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
This specific isomer ([3,2-b] fusion) is electronically distinct from its [2,3-b] counterpart, offering unique vector orientations for structure-activity relationship (SAR) exploration, particularly in ATP-competitive kinase inhibition where the pyridine nitrogen often acts as a hinge binder.[1]
Core Identifiers
| Property | Detail |
| CAS Number | 1895300-05-6 |
| IUPAC Name | 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid |
| Molecular Formula | C₈H₄BrNO₂S |
| Molecular Weight | 258.09 g/mol |
| SMILES | OC(=O)c1cc2cc(Br)cnc2s1 |
| InChI Key | Unique identifier required for database integration (varies by protonation state).[1][3] |
Physicochemical Properties
The following data aggregates experimental observations and high-confidence predictive models essential for formulation and assay development.
Solid-State & Thermal Profile
| Property | Value / Observation | Context for Handling |
| Appearance | Off-white to pale yellow crystalline solid | Typical of halogenated thienopyridines; color deepens upon oxidation/light exposure.[1] |
| Melting Point | >200°C (Decomposition) | High lattice energy due to intermolecular H-bonding (dimerization of COOH) and π-π stacking.[1] |
| Hygroscopicity | Low to Moderate | Store in desiccated environment; hydrolytically stable but susceptible to moisture-induced clumping.[1] |
Solution-Phase Properties (Solubility & Ionization)
| Solvent | Solubility Rating | Operational Note |
| DMSO | High (>50 mM) | Preferred solvent for stock solutions (10-20 mM).[1] |
| DMF | High | Suitable for coupling reactions.[1] |
| Methanol/Ethanol | Moderate | Solubility improves significantly with heating or base (e.g., Et₃N). |
| Water (pH 7.4) | Low (<100 µM) | Requires conversion to carboxylate salt (Na⁺/K⁺) for aqueous assays. |
| DCM/Chloroform | Low | Poor solubility due to zwitterionic character/polarity; use THF or DMF for synthesis.[1] |
Electronic Parameters (Drug-Likeness)[1]
-
pKa (Acid): ~3.5 – 4.2 (Predicted). The carboxylic acid is acidified by the electron-withdrawing thienopyridine core.[1]
-
pKa (Base): ~2.0 – 2.5 (Predicted). The pyridine nitrogen is weakly basic due to the fused thiophene ring and the electron-withdrawing bromine at C6 reducing electron density.[1]
-
LogP (Octanol/Water): 2.45 (Consensus Prediction). Indicates moderate lipophilicity, ideal for cell permeability once the acid is masked or coupled.
-
Topological Polar Surface Area (TPSA): ~50 Ų .[1] Favorable for CNS penetration if the acid is converted to a less polar derivative.
Synthetic Routes & Structural Logic
Understanding the synthesis is crucial for identifying potential impurities (e.g., regioisomers or unreacted precursors). The most robust route utilizes a Thorpe-Ziegler cyclization approach starting from functionalized pyridines.[1]
Primary Synthetic Pathway
The synthesis typically proceeds via the condensation of a 5-bromo-2-halopyridine-3-carbaldehyde with an alkyl thioglycolate.[1]
Caption: Convergent synthesis of the 6-bromothieno[3,2-b]pyridine scaffold. The regiochemistry is established by the starting pyridine aldehyde.[1]
Impurity Profile
-
Regioisomers: Unlikely if starting from the specific pyridine aldehyde.[1]
-
Decarboxylation: Prolonged heating of the acid >150°C can lead to the 6-bromo-thieno[3,2-b]pyridine (loss of CO₂).[1]
-
Hydrolysis Byproducts: Traces of the ethyl ester may remain if saponification is incomplete.[1]
Experimental Protocols
Protocol A: Purity Verification (HPLC-UV)
Due to the bromine isotope pattern, LC-MS is the gold standard for identity, but HPLC-UV is sufficient for purity.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: 254 nm (aromatic region) and 280 nm.
-
Expected Retention: The acid will elute earlier than the ester or decarboxylated species due to polarity.[1]
Protocol B: Amide Coupling (General Procedure)
The C2-carboxylic acid is sterically accessible but requires activation.[1]
-
Dissolution: Dissolve 1.0 eq of acid in DMF (0.2 M).
-
Base: Add 3.0 eq of DIPEA.
-
Coupling Agent: Add 1.2 eq of HATU. Note: HATU is preferred over EDC/HOBt for electron-deficient heteroaromatic acids to prevent low yields.[1]
-
Amine Addition: Add 1.1 eq of the target amine.
-
Reaction: Stir at RT for 2-4 hours. Monitor by LC-MS.[1][4][5]
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess pyridine/DIPEA), then brine.
References
-
Chemical Identity & Availability: 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid (CAS 1895300-05-6).[1][2][5][6] BLD Pharm / PubChem.[1] (Note: Link directs to general isomer class if specific CAS record is not indexed; verify via vendor CAS).
-
Synthetic Methodology (Analogous Frameworks): Synthesis of thieno[3,2-b]pyridine-2-carboxylic acid derivatives via nucleophilic aromatic substitution.[1] Journal of Heterocyclic Chemistry.[1]
-
Scaffold Utility: Thienopyridines as Bioisosteres in Kinase Inhibitor Design. Journal of Medicinal Chemistry.[1]
-
Safety Data: Safety Data Sheet (SDS) for Thienopyridine Carboxylic Acids. Sigma-Aldrich / Merck.[1]
(Note: Specific physical property values such as exact experimental melting points for this specific CAS are often proprietary to vendor catalogs; the values provided above are expert estimates based on structural analogs and standard heterocyclic chemistry principles.)
Sources
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- 2. 1007386-84-6|4H-Thieno[3,2-b]pyrrole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR spectrum [chemicalbook.com]
- 4. CAS:2576586-84-8, 7-Methylthieno[3,2-b]pyridine-2-carboxylic acid-毕得医药 [bidepharm.com]
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- 6. chemicalbook.com [chemicalbook.com]
6-Bromothieno[3,2-b]pyridine-2-carboxylic acid chemical structure and CAS number
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, structural characteristics, potential synthetic pathways, and explore its prospective applications based on the activities of structurally related compounds.
Core Chemical Identity and Structure
6-Bromothieno[3,2-b]pyridine-2-carboxylic acid is a bifunctional heterocyclic compound. Its structure is characterized by a fused thieno[3,2-b]pyridine core, which is a bicyclic system where a thiophene ring is fused to a pyridine ring. The molecule is further functionalized with a bromine atom at the 6-position of the pyridine ring and a carboxylic acid group at the 2-position of the thiophene ring.
The presence of the bromine atom and the carboxylic acid group on the rigid thienopyridine scaffold makes this molecule a versatile intermediate for further chemical modifications, such as cross-coupling reactions at the bromine site and amide bond formation at the carboxylic acid function.
Chemical Structure
The chemical structure of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid is as follows:
Caption: Chemical structure of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid.
Physicochemical Properties
Below is a summary of the key physicochemical properties for 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid.
| Property | Value | Source |
| CAS Number | 1895300-05-6 | [1][2] |
| Molecular Formula | C₈H₄BrNO₂S | [2] |
| Molecular Weight | 258.09 g/mol | [1] |
| SMILES | O=C(C1=CC2=NC=C(Br)C=C2S1)O | [1] |
| InChI Key | RGDXMMURBRYFBZ-UHFFFAOYSA-N | [2] |
Synthesis and Reactivity
Proposed Synthetic Pathway: Modified Friedländer Annulation
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. A potential adaptation for the synthesis of the thieno[3,2-b]pyridine core is outlined below.
Caption: Proposed synthetic workflow for 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid.
Experimental Considerations:
-
Step 1: Friedländer Annulation: A substituted 3-aminothiophene-2-carbaldehyde would be reacted with a pyruvic acid derivative in the presence of a base (e.g., sodium hydroxide) to form the thieno[3,2-b]pyridine-2-carboxylic acid core.
-
Step 2: Bromination: The resulting thieno[3,2-b]pyridine-2-carboxylic acid would then be subjected to electrophilic bromination to introduce the bromine atom at the 6-position. The regioselectivity of this step would be crucial and may require optimization of reaction conditions.
It is important to note that this is a generalized and hypothetical pathway. The actual synthesis may require different starting materials and reaction conditions to achieve the desired product with good yield and purity.
Chemical Reactivity
The reactivity of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid is dictated by its two primary functional groups:
-
Carboxylic Acid: The carboxylic acid group can undergo standard transformations such as esterification, amide bond formation, and reduction. This allows for the introduction of a wide range of substituents at the 2-position, which is often a key strategy in drug design for modulating potency and pharmacokinetic properties.
-
Aryl Bromide: The bromine atom on the pyridine ring is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. This enables the introduction of diverse aryl, heteroaryl, or alkyl groups at the 6-position, facilitating the exploration of the structure-activity relationship (SAR).
Potential Applications in Drug Discovery and Materials Science
While direct studies on the biological activity of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid are limited, the thieno[3,2-b]pyridine scaffold is a well-established privileged structure in medicinal chemistry.
Anticancer Activity
Derivatives of the thieno[3,2-b]pyridine-2-carboxylate core have demonstrated potential as antitumor agents. For instance, a series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates were synthesized and evaluated for their in vitro antitumor potential against triple-negative breast cancer (TNBC) cell lines.[4] Several of these compounds exhibited significant growth inhibitory effects.[4] The ability to functionalize the 6-position of the core structure, as offered by the bromine atom in the title compound, provides an avenue for developing new analogs with potentially improved anticancer activity.
Anti-inflammatory and Neuroprotective Agents
The isomeric thieno[2,3-b]pyridine scaffold has been investigated for its anti-inflammatory properties. Specifically, 6-Bromothieno[2,3-b]pyridine-2-carboxylic acid has been explored as a potential inhibitor of the IκB kinase (IKK) complex, a key component in the NF-κB signaling pathway which is implicated in inflammatory responses and cancer.[5] Given the structural similarity, it is plausible that 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid and its derivatives could also exhibit anti-inflammatory activity.
Furthermore, thieno[3,2-b]pyridine derivatives have been investigated as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5), which is a target for various neurological and psychiatric disorders.[6] Additionally, some derivatives are being explored for the treatment of Huntington's disease by modulating HTT expression.[7]
Antimycobacterial Agents
Recent studies have identified thieno[3,2-b]pyridinone derivatives as potent agents against Mycobacterium tuberculosis, the causative agent of tuberculosis.[8] These compounds were found to target the enoyl-acyl carrier protein (ACP) reductase (InhA), an essential enzyme in mycobacterial cell wall synthesis.[8] This highlights another potential therapeutic area for derivatives of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid.
Materials Science
The rigid, planar structure of the thieno[3,2-b]pyridine core, combined with its electronic properties, makes it an interesting candidate for applications in materials science, particularly in the field of organic electronics. Further functionalization of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid could lead to the development of novel organic semiconductors, dyes, or sensors.
Conclusion
6-Bromothieno[3,2-b]pyridine-2-carboxylic acid is a valuable and versatile chemical building block. While specific research on this compound is still emerging, the extensive studies on its structural analogs strongly suggest its potential as a key intermediate in the development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, and infectious diseases. Its utility in the synthesis of functional organic materials also warrants further investigation. The dual functionality of a reactive carboxylic acid and a cross-coupling-ready aryl bromide provides researchers with a powerful platform for generating diverse chemical libraries for screening and optimization.
References
-
Silva, B. R.; Rebelo, R.; Rodrigues, J. M.; Xavier, C. P. R.; Vasconcelos, M. H.; Queiroz, M.-J. R. P. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules2021 , 26 (6), 1594. [Link]
-
Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. [Link]
-
[Synthesis of thieno(2,3-b)pyridines with oxalamidic acid or an oxalamidic alkylester residues and of 4-alkoxy-pyrido(3',2':4,5)thieno(3,2-d)pyridine-2-carboxylic acid derivates]. Pharmazie1993 , 48 (5), 342-346. [Link]
-
Novel Thieno[3,2-b]Pyridine Derivatives in the Treatment of Huntington's Disease. ACS Medicinal Chemistry Letters. [Link]
-
Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. European Journal of Medicinal Chemistry2024 , 279, 116806. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
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- 8. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the expected spectroscopic data for 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid. As a key heterocyclic compound, its thieno[3,2-b]pyridine core is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by this class of molecules, including anti-inflammatory and anticancer properties.[1] This document will serve as a valuable resource for the identification and characterization of this compound and its derivatives by detailing the theoretical underpinnings and expected outcomes for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.
Molecular Structure and Overview
6-Bromothieno[3,2-b]pyridine-2-carboxylic acid possesses a rigid, planar heterocyclic system. The electron-withdrawing nature of the bromine atom and the carboxylic acid group significantly influences the electronic environment of the thienopyridine core, which in turn dictates its spectroscopic signatures.
Figure 1: Key details of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the thienopyridine ring system. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange. The chemical shifts are influenced by the deshielding effects of the electronegative bromine atom, the nitrogen atom in the pyridine ring, and the carbonyl group of the carboxylic acid.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.0 - 8.5 | s | - |
| H-5 | 8.6 - 9.0 | d | ~2.0 |
| H-7 | 7.8 - 8.2 | d | ~2.0 |
| -COOH | 12.0 - 14.0 | br s | - |
Table 1: Predicted ¹H NMR data for 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The carbon atoms directly attached to electronegative atoms (N, Br, O) and the carbonyl carbon are expected to appear at lower fields.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 140 - 145 |
| C-3 | 125 - 130 |
| C-3a | 135 - 140 |
| C-5 | 150 - 155 |
| C-6 | 120 - 125 |
| C-7 | 130 - 135 |
| C-7a | 155 - 160 |
| -COOH | 165 - 170 |
Table 2: Predicted ¹³C NMR data for 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to ensure the compound is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is an effective method for identifying the functional groups present in a molecule. The IR spectrum of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid will be characterized by the vibrations of its carboxylic acid group and the aromatic rings.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |
| C=O (Carboxylic Acid) | 1680 - 1720 | Stretching |
| C=C / C=N (Aromatic) | 1450 - 1600 | Stretching |
| C-O (Carboxylic Acid) | 1210 - 1320 | Stretching |
| C-Br | 500 - 600 | Stretching |
Table 3: Predicted IR absorption bands for 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid.
Experimental Protocol for IR Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Record the sample spectrum. The instrument will automatically subtract the background.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Predicted Mass Spectrum
The mass spectrum of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
| Ion | Predicted m/z | Comments |
| [M]⁺ | 257 / 259 | Molecular ion with bromine isotope pattern |
| [M-OH]⁺ | 240 / 242 | Loss of hydroxyl radical |
| [M-COOH]⁺ | 212 / 214 | Loss of carboxylic acid group (decarboxylation) |
Table 4: Predicted mass-to-charge ratios (m/z) for key fragments of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid.
Figure 2: A simplified potential fragmentation pathway for the title compound.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of analysis.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often effective ([M-H]⁻).
-
For HRMS, a high-resolution analyzer such as a time-of-flight (TOF) or Orbitrap is required.
-
-
Data Analysis: Determine the m/z of the molecular ion and compare it to the calculated molecular weight. Analyze the fragmentation pattern to gain further structural insights.
Conclusion
The spectroscopic data presented in this guide are based on established principles and data from analogous structures. These predictions provide a robust framework for researchers to identify and characterize 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid. Experimental verification of this data will be crucial for the definitive structural elucidation and for establishing a reliable reference for future studies involving this important heterocyclic compound and its derivatives.
References
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Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022). MDPI. Retrieved from [Link]
-
Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material - PMC. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs) - MDPI. (2021). Retrieved from [Link]
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Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - MDPI. (2021). Retrieved from [Link]
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Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases - PubMed. (2021). National Center for Biotechnology Information. Retrieved from [Link]
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Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases - PMC - NIH. (2021). National Center for Biotechnology Information. Retrieved from [Link]
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Biochemical structures of thienopyridine and nonthienopirydine antiplatelet agents. - ResearchGate. (n.d.). Retrieved from [Link]
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6-bromothieno[3,2-b]pyridine (C7H4BrNS) - PubChemLite. (n.d.). Retrieved from [Link]
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3-(Carboxymethoxy)thieno[2,3-b]pyridine-2-carboxylic acid | C10H7NO5S | CID 5327045. (n.d.). PubChem. Retrieved from [Link]
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3-bromothieno[3,2-b]pyridine-2-carboxylic acid | 1104630-93-4 - 摩熵化学. (n.d.). Retrieved from [Link]
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Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021). MDPI. Retrieved from [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5 ... - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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The Therapeutic Potential of Thieno[3,2-b]pyridine Derivatives: A Technical Guide
The thieno[3,2-b]pyridine scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides an in-depth exploration of the therapeutic potential of thieno[3,2-b]pyridine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanisms of action, present key preclinical data, and provide detailed experimental protocols for researchers and drug development professionals.
The Thieno[3,2-b]pyridine Core: A Privileged Scaffold
The thieno[3,2-b]pyridine core is an isostere of purine, which allows it to interact with a wide range of biological targets, including kinases, which are often implicated in various diseases. The fusion of a thiophene and a pyridine ring creates a unique electronic and steric environment, which can be readily modified through synthetic chemistry to optimize potency, selectivity, and pharmacokinetic properties. This chemical tractability has made the thieno[3,2-b]pyridine scaffold a fertile ground for the discovery of novel therapeutic agents.
Anticancer Activity: Targeting Key Oncogenic Pathways
Thieno[3,2-b]pyridine derivatives have demonstrated significant promise as anticancer agents, with several compounds exhibiting potent activity against a variety of cancer cell lines, including notoriously difficult-to-treat triple-negative breast cancers.[1][2] The primary mechanism of their antitumor action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.
Mechanism of Action: Kinase Inhibition
Many thieno[3,2-b]pyridine derivatives function as ATP-competitive kinase inhibitors.[3][4] By occupying the ATP-binding pocket of these enzymes, they block the transfer of a phosphate group to substrate proteins, thereby disrupting downstream signaling pathways. Two key kinase targets that have been identified for thieno[3,2-b]pyridine derivatives are Phosphoinositide 3-kinase (PI3K) and Haspin kinase.
The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Thieno[3,2-d]pyrimidine derivatives have been designed as potent PI3Kα inhibitors, demonstrating the potential of the broader thienopyrimidine scaffold in targeting this pathway.[5] These inhibitors can effectively suppress the proliferation of cancer cell lines by blocking the downstream signaling of the PI3K/AKT/mTOR pathway.[5]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by thieno[3,2-b]pyridine derivatives.
Haspin kinase is a serine/threonine kinase that plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[6] This phosphorylation event is essential for the proper alignment of chromosomes during cell division.[6] Thieno[3,2-b]pyridine derivatives have been identified as highly selective inhibitors of Haspin kinase.[3][4] By inhibiting Haspin, these compounds disrupt mitotic progression, leading to cell cycle arrest and ultimately, apoptosis in cancer cells.[6]
Preclinical Data: Potency and Selectivity
The anticancer potential of thieno[3,2-b]pyridine derivatives is supported by robust preclinical data. For instance, certain 3-aryl derivatives have shown significant growth inhibition against a panel of human cancer cell lines, with GI50 values in the micromolar range.[2] Importantly, some of these compounds have demonstrated favorable selectivity, exhibiting low cytotoxicity towards non-cancerous cell lines.[1][2]
| Compound ID | Cancer Cell Line | GI50 (µM) | Non-Tumorigenic Cell Line | Cytotoxicity | Reference |
| 2e | MDA-MB-231 (TNBC) | 13 | MCF-12A | Low | [1] |
| 2f | MDA-MB-231 (TNBC) | Not specified | MCF-12A | Low | [1] |
| 2h | MDA-MB-231 (TNBC) | Not specified | MCF-12A | Low | [1] |
| 10 series | ACHN, MDA-MB-231, etc. | Varies | MRC-9 | Low | [2] |
Table 1: In vitro anticancer activity of selected thieno[3,2-b]pyridine derivatives.
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cell Viability
The SRB assay is a widely used method for determining cell viability and proliferation.
Materials:
-
Thieno[3,2-b]pyridine derivatives
-
Cancer cell lines (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the thieno[3,2-b]pyridine derivatives and a vehicle control. Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 10 mM Tris-base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.
Antimicrobial Activity: A New Frontier against Drug-Resistant Pathogens
The emergence of multidrug-resistant pathogens presents a global health crisis. Thieno[3,2-b]pyridine derivatives have emerged as a promising class of antimicrobial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.[7]
Mechanism of Action: Targeting InhA
Several thieno[3,2-b]pyridinone derivatives have been shown to exhibit potent anti-mycobacterial activity by targeting the NADH-dependent enoyl-acyl carrier protein reductase (InhA).[7] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system of M. tuberculosis, which is essential for the synthesis of mycolic acids, a major component of the bacterial cell wall. By inhibiting InhA, these compounds disrupt cell wall synthesis, leading to bacterial death.[7]
Caption: Mechanism of action of thieno[3,2-b]pyridinone derivatives against M. tuberculosis via InhA inhibition.
Preclinical Data: Potent and Selective Antimycobacterial Activity
Several thieno[3,2-b]pyridinone derivatives have demonstrated impressive in vitro activity against M. tuberculosis, with minimum inhibitory concentrations (MIC) in the sub-micromolar range.[7] Notably, some of these compounds have shown activity against drug-resistant strains and exhibit low cytotoxicity against mammalian cells, indicating a favorable therapeutic index.[7]
| Compound ID | M. tuberculosis Strain | MIC (µg/mL) | Cytotoxicity (Cell Line) | Reference |
| 6c | Mtb UAlRv | 0.5-1 | Low (LO-2 cells) | [7] |
| 6i | Mtb UAlRa | ≤ 1 | Low (LO-2 cells) | [7] |
Table 2: In vitro antimycobacterial activity of selected thieno[3,2-b]pyridinone derivatives.
Experimental Protocol: Microplate Alamar Blue Assay (MABA) for MIC Determination
The MABA is a colorimetric assay used to determine the MIC of compounds against M. tuberculosis.
Materials:
-
Thieno[3,2-b]pyridinone derivatives
-
M. tuberculosis culture
-
Middlebrook 7H9 broth supplemented with OADC
-
Alamar Blue reagent
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis.
-
Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a drug-free control.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Alamar Blue Addition: Add Alamar Blue reagent to each well.
-
Incubation: Re-incubate the plates for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Thieno[3,2-b]pyridine derivatives have also been investigated for their anti-inflammatory properties.
Mechanism of Action: Inhibition of Inflammatory Mediators
The anti-inflammatory effects of some thieno[2,3-b]pyridine derivatives (a related isomer) have been attributed to the inhibition of nitric oxide (NO) production.[8] NO is a key signaling molecule in the inflammatory cascade. Overproduction of NO by inducible nitric oxide synthase (iNOS) contributes to the pathophysiology of inflammatory diseases. By inhibiting NO production, these compounds can dampen the inflammatory response.
Preclinical Data: Inhibition of Nitric Oxide Production
In cellular assays, certain 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives have shown potent inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with IC50 values in the low micromolar range.[8]
| Compound ID | NO Production Inhibition IC50 (µM) | Reference |
| 1f | 3.30 | [8] |
| 1o | 3.24 | [8] |
Table 3: In vitro anti-inflammatory activity of selected thieno[2,3-b]pyridine derivatives.
Experimental Protocol: Griess Assay for Nitrite Determination
The Griess assay is a colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite.
Materials:
-
Thieno[3,2-b]pyridine derivatives
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with the Griess reagent and incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Conclusion and Future Directions
The thieno[3,2-b]pyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The derivatives discussed in this guide have demonstrated significant potential in the fields of oncology, infectious diseases, and inflammation. The ability to readily modify the core structure allows for the fine-tuning of biological activity and the optimization of drug-like properties.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: To further optimize the potency and selectivity of these compounds.
-
Mechanism of Action Studies: To elucidate the precise molecular targets and signaling pathways involved in their biological effects.
-
In Vivo Efficacy and Safety Studies: To evaluate the therapeutic potential of lead compounds in animal models of disease.
-
Pharmacokinetic Profiling: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives.
The continued exploration of the chemical space around the thieno[3,2-b]pyridine nucleus holds great promise for the discovery of next-generation therapies for a wide range of human diseases.
References
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Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. MDPI. [Link]
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Site-dependent modulation of antitumor activity and fluorescence in thieno[3,2-b]pyridin-5(4H) - PMC. National Center for Biotechnology Information. [Link]
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Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. PubMed. [Link]
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Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. PubMed. [Link]
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Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. ResearchGate. [Link]
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Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry. [Link]
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Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents. PubMed. [Link]
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Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors. PubMed. [Link]
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Solubility and stability of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid
An In-depth Technical Guide to the Solubility and Stability of 6-Bromothieno[3,2-b]pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromothieno[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, belonging to the thienopyridine class of molecules.[1][2] The thieno[3,2-b]pyridine core is a key pharmacophore in various biologically active agents, and understanding the physicochemical properties of its derivatives is paramount for successful drug development.[3][4] This guide provides a comprehensive overview of the methodologies used to determine the aqueous and organic solubility, as well as the chemical stability, of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid. It is intended to serve as a practical resource for researchers, enabling them to design and execute robust experiments to characterize this and similar molecules.
Introduction to 6-Bromothieno[3,2-b]pyridine-2-carboxylic Acid
6-Bromothieno[3,2-b]pyridine-2-carboxylic acid is a fused heterocyclic system containing a thiophene ring fused to a pyridine ring. Its structure is characterized by a carboxylic acid group at the 2-position and a bromine atom at the 6-position.[5][6] The presence of the ionizable carboxylic acid group, the polar pyridine nitrogen, and the lipophilic brominated aromatic system suggests a complex solubility profile. Thienopyridine derivatives are known for their diverse biological activities, including anti-inflammatory and anticancer properties.[1][5] However, compounds in this class can also exhibit poor solubility, which can be a significant hurdle in formulation development.[7][8] Therefore, a thorough understanding of the solubility and stability of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid is a critical first step in its evaluation as a potential drug candidate.
Solubility Determination
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For ionizable compounds like 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid, solubility is highly dependent on the pH of the medium.
Theoretical Considerations
The Henderson-Hasselbalch equation can be used to predict the ionization state of the carboxylic acid group at a given pH. The pKa of the carboxylic acid will be a key parameter influencing its solubility profile. Below its pKa, the compound will exist predominantly in its neutral, less soluble form, while above the pKa, it will be in its ionized, more soluble carboxylate form.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[9][10] It involves agitating an excess of the solid compound in a specific solvent or buffer until equilibrium is reached, followed by quantification of the dissolved compound in the supernatant.
Materials:
-
6-Bromothieno[3,2-b]pyridine-2-carboxylic acid
-
Calibrated pH meter
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC with a validated quantitative method
-
A range of pharmaceutically relevant solvents and buffers (e.g., pH 1.2, 4.5, 6.8 buffers, water, ethanol, propylene glycol, DMSO).[11]
Procedure:
-
Add an excess amount of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid to a series of vials containing the different solvents and buffers.
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to stand to let the undissolved solids settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter.
-
Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.
Experimental Workflow for Solubility Determination
Caption: Workflow for equilibrium solubility determination.
Data Presentation
The solubility data should be presented in a clear and concise table.
| Solvent/Buffer | pH | Temperature (°C) | Solubility (mg/mL) |
| 0.1 N HCl | 1.2 | 25 | Example Value |
| Acetate Buffer | 4.5 | 25 | Example Value |
| Phosphate Buffer | 6.8 | 25 | Example Value |
| Deionized Water | ~7.0 | 25 | Example Value |
| Ethanol | N/A | 25 | Example Value |
| Propylene Glycol | N/A | 25 | Example Value |
| DMSO | N/A | 25 | Example Value |
Stability Assessment
Stability testing is crucial to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[12][13] This information is used to establish a re-test period and recommend storage conditions.
Long-Term Stability Studies
Long-term stability studies are performed under recommended storage conditions to evaluate the thermal stability of the compound and to establish a re-test period.
Experimental Protocol:
-
Store samples of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid in controlled environment chambers at the long-term storage condition (e.g., 25°C/60% RH).[14]
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analyze the samples for appearance, assay, and purity by a stability-indicating HPLC method.
Forced Degradation Studies
Forced degradation, or stress testing, is conducted to identify potential degradation products and pathways and to demonstrate the specificity of the analytical methods.[15][16] The compound is subjected to conditions more severe than accelerated stability testing.[17][18]
Experimental Protocol:
-
Acid and Base Hydrolysis: Dissolve or suspend the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions. Heat as necessary to induce degradation (typically 5-20%).
-
Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).
-
Photostability: Expose the solid compound to light according to ICH Q1B guidelines.[19]
-
Analyze all stressed samples by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the degradation products.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
Data Presentation and Interpretation
The results of the stability studies should be summarized in tables.
Long-Term Stability Data Example:
| Time Point (Months) | Appearance | Assay (%) | Purity (%) |
| 0 | White Solid | 99.8 | 99.9 |
| 3 | White Solid | 99.7 | 99.9 |
| 6 | White Solid | 99.8 | 99.8 |
| 12 | White Solid | 99.6 | 99.7 |
Forced Degradation Data Example:
| Stress Condition | % Degradation | Major Degradants (RRT) |
| 0.1 N HCl, 60°C, 24h | 15.2 | 0.85, 1.10 |
| 0.1 N NaOH, RT, 4h | 8.5 | 0.92 |
| 3% H2O2, RT, 24h | 5.1 | 1.15 |
| 80°C, 48h | < 1.0 | - |
| Photolytic | 2.3 | 0.98 |
Based on the forced degradation data, a degradation pathway can be proposed. For example, hydrolysis of the carboxylic acid to other functional groups or reactions involving the bromine atom.
Hypothetical Degradation Pathway
Caption: Hypothetical degradation pathway.
Conclusion
The solubility and stability of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid are fundamental properties that must be thoroughly characterized to support its development as a potential therapeutic agent. This guide has outlined the standard methodologies for determining these parameters, from equilibrium solubility studies to comprehensive stability and forced degradation assessments. The provided protocols and data presentation formats offer a framework for researchers to generate high-quality, reproducible data that will be essential for formulation development, regulatory submissions, and the overall advancement of this promising compound.
References
- ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
- ICH Guidelines for Drug Stability Testing. Scribd.
- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
- REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. IJRPNS.
- ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
- Quality Guidelines. ICH.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace.
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor.
- Annex 4. World Health Organization (WHO).
- Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed.
- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs.
- Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity.
- A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs. PMC.
- Forced Degradation – A Review.
- Biochemical structures of thienopyridine and nonthienopirydine antiplatelet agents. ResearchGate.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- A practical guide to forced degradation and stability studies for drug substances.
- Thienopyridine. PubChem.
- 6-Bromothieno[2,3-b]pyridine-2-carboxylic acid. Smolecule.
- Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate.
- 6-bromothieno[2,3-b]pyridine-2-carboxylic acid. PubChemLite.
- 6-bromothieno[3,2-b]pyridine-2-carboxylic acid. BLDpharm.
- Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. MDPI.
- 6-bromothieno[3,2-b]pyridine-3-carboxylic acid. Advanced ChemBlocks.
- 3-bromothieno[3,2-b]pyridine-2-carboxylic acid (C007B-330863). Cenmed Enterprises.
- Thieno[3,2-b]pyridine-6-carboxylic acid. ChemicalBook.
- Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PMC.
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Discovery and History of Thieno[3,2-b]pyridine Compounds
An In-Depth Technical Guide for Drug Discovery Professionals
Executive Summary
Thieno[3,2-b]pyridine is a privileged bicyclic heteroaromatic scaffold that has evolved from a theoretical curiosity in the mid-20th century to a critical pharmacophore in modern drug discovery. Structurally isomeric with quinoline and thieno[2,3-b]pyridine, the [3,2-b] system offers unique electronic properties and vectoral substituent placement that make it ideal for kinase inhibition (e.g., Haspin, c-Met, VEGFR2) and allosteric modulation of G-protein coupled receptors (e.g., mGlu5).
This guide provides a rigorous analysis of the scaffold’s historical genesis, synthetic evolution, and current medicinal chemistry applications, supported by detailed protocols and mechanistic visualizations.
Part 1: Structural Fundamentals & Chemical Space
The Isomeric Landscape
Thienopyridines exist as six possible isomers depending on the fusion of the thiophene and pyridine rings. The [3,2-b] isomer is distinct in its topology, affecting both its metabolic stability and binding affinity in enzyme pockets compared to its more common [2,3-b] counterpart.
Key Structural Features:
-
Electronic Character: The sulfur atom in the [3,2-b] system donates electron density into the pyridine ring differently than in the [2,3-b] isomer, often making the nitrogen at position 4 less basic but highly capable of hydrogen bonding in the hinge region of kinases.
-
Vectoral Geometry: Substituents at the 2-, 3-, 5-, and 7-positions project into distinct regions of chemical space, allowing for precise tuning of structure-activity relationships (SAR).
Figure 1: Thienopyridine Isomer Topology The following diagram contrasts the [3,2-b] scaffold with its isomers to highlight the specific fusion points.
Caption: Comparison of the thieno[3,2-b]pyridine core with its primary isomers. The specific fusion dictates electronic distribution and binding vectors.
Part 2: Historical Genesis & Synthetic Evolution[1]
The Genesis (1952)
While the [2,3-b] isomer was described as early as 1913, the thieno[3,2-b]pyridine system remained elusive until the seminal work of John T. Sheehan and George J. Leitner in 1952 . Published in the Journal of the American Chemical Society, their work sought to create sulfur isosteres of 8-hydroxyquinoline (oxine), a potent chelating agent.
-
First Synthesis: Sheehan and Leitner synthesized the core via a Skraup-type reaction or modified Friedländer annulation, establishing the first scalable route to the parent ring system.
-
Significance: This work proved that the [3,2-b] fusion was chemically stable and accessible, opening the door for its use as a bioisostere for quinoline in pharmaceutical research.
Evolution of Synthetic Methodologies
The synthesis of the scaffold has evolved from harsh acid-catalyzed cyclizations to precise transition-metal-catalyzed couplings.
| Era | Methodology | Key Reagents | Advantages | Limitations |
| 1950s (Classical) | Friedländer Annulation | 3-aminothiophene-2-carbaldehyde + ketones | Robust, builds core from scratch | Requires unstable amino-aldehydes |
| 1970s-80s | Thermolysis | 1-benzylthio-2-(4-pyridyl)ethane | Access to parent ring | Low yields, harsh conditions (600°C) |
| 2000s (Modern) | Pd-Catalyzed Coupling | Bromothiophenes + Boronic acids (Suzuki) | High functional group tolerance | Requires pre-formed core |
| 2020s (Current) | Aza-[3+3] Cycloaddition | Thiophen-3-amines + | Regioselective, mild conditions | Substrate specific |
Part 3: Medicinal Chemistry & Pharmacology
The thieno[3,2-b]pyridine scaffold has found its most profound utility in oncology and neurology.
Kinase Inhibition (Oncology)
The scaffold serves as an ATP-competitive inhibitor. The nitrogen at position 4 acts as a hydrogen bond acceptor, mimicking the N1 of the adenine ring in ATP.
-
Haspin Kinase: The derivative MU1920 (IC
= 6 nM) is a highly selective inhibitor of Haspin, a kinase required for histone H3 phosphorylation (H3T3ph) during mitosis.[1] Inhibition leads to mitotic arrest and apoptosis in cancer cells.[2][3] -
c-Met & VEGFR2: Substituted thieno[3,2-b]pyridines have shown dual inhibition of these receptor tyrosine kinases, blocking both tumor proliferation and angiogenesis.
Allosteric Modulation (Neurology)
In the field of GPCRs, the scaffold has been utilized as a core replacement for picolinamide in mGlu5 Negative Allosteric Modulators (NAMs) .
-
Compound: VU6031545.
-
Mechanism: The thieno[3,2-b]pyridine core provides a rigid spacer that positions hydrophobic groups into the allosteric pocket of the metabotropic glutamate receptor 5 (mGlu5), offering improved brain penetrance over earlier acetylene-based scaffolds.
Anti-Infectives
Recent studies (2024) have identified thieno[3,2-b]pyridinone derivatives as potent anti-tubercular agents targeting InhA (Enoyl-ACP reductase), a critical enzyme in the mycobacterial cell wall synthesis.[4]
Figure 2: Haspin Kinase Inhibition Pathway The following diagram illustrates the mechanism of action for thieno[3,2-b]pyridine-based Haspin inhibitors like MU1920.
Caption: Mechanism of MU1920. Inhibition of Haspin prevents H3T3 phosphorylation, disrupting Aurora B recruitment and inducing mitotic arrest.[2]
Part 4: Detailed Experimental Protocols
Protocol 1: Friedländer Annulation for Thieno[3,2-b]pyridine Scaffold
This protocol describes the synthesis of a functionalized core, Methyl thieno[3,2-b]pyridine-6-carboxylate , a versatile intermediate for drug discovery.
Reaction Scheme: 3-Aminothiophene-2-carbaldehyde + Methyl Acetoacetate → Methyl thieno[3,2-b]pyridine-6-carboxylate
Reagents:
-
3-Aminothiophene-2-carbaldehyde (1.0 equiv)
-
Methyl acetoacetate (1.1 equiv)
-
Piperidine (Catalytic amount, ~0.1 equiv)
-
Ethanol (Solvent, anhydrous)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-aminothiophene-2-carbaldehyde (5.0 mmol) in anhydrous ethanol (20 mL).
-
Addition: Add methyl acetoacetate (5.5 mmol) to the solution.
-
Catalysis: Add piperidine (0.5 mmol) dropwise.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours . Monitor reaction progress by TLC (System: Hexane/Ethyl Acetate 3:1). The aldehyde spot should disappear.
-
Cooling: Allow the mixture to cool to room temperature. A precipitate often forms upon cooling.
-
Workup:
-
If precipitate forms: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.
-
If no precipitate: Concentrate the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM), wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry over anhydrous Na
SO , filter, and concentrate.
-
-
Purification: Recrystallize from ethanol or purify via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexanes).
-
Yield: Typical yields range from 65% to 80% .
Figure 3: Synthetic Workflow (Friedländer Annulation)
Caption: Step-by-step workflow for the Friedländer synthesis of the thieno[3,2-b]pyridine core.
References
-
Sheehan, J. T., & Leitner, G. J. (1952).[5] Thieno[3,2-b]pyridine.[6][4][7][8][9][10][11] I. The Preparation and Properties of an S-Isosteric 8-Hydroxyquinoline. Journal of the American Chemical Society, 74(21), 5501–5503.[5] Link
-
Litvinov, V. P. (2005).[6] Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 54(4), 864–904.[6] Link
-
Crocker, K. E., et al. (2020).[10] Discovery of Thieno[3,2-b]pyridine-5-carboxamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5.[10] ACS Medicinal Chemistry Letters, 11(5), 722–728. Link
-
Liang, L., et al. (2024).[4] Design and synthesis of Thieno[3,2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase.[4] European Journal of Medicinal Chemistry, 279, 116806.[4] Link[4]
-
Klemm, L. H., et al. (1969). Chemistry of thienopyridines. III. Syntheses of the thieno[2,3-b]- and thieno[3,2-b]pyridine systems. The Journal of Organic Chemistry, 34(2), 347–354. Link
-
BenchChem. (2025). Comparative Efficacy Analysis of Thieno[3,2-b]pyridine Derivatives Against Known Inhibitors in Oncology Research. Link
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- 2. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 3. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 6-Bromothieno[3,2-b]pyridine-2-carboxylic Acid: A Versatile Fragment for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quest for novel chemical entities with therapeutic potential is a cornerstone of pharmaceutical research. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm, leveraging small, low-complexity molecules to explore protein binding sites with high efficiency.[1][2][3] This guide focuses on a particularly promising starting point: 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid . This heterocyclic scaffold combines a rigid core, ideal for structured presentation of pharmacophoric features, with two distinct and strategically placed functional groups. The carboxylic acid provides a strong anchoring point for target binding, while the bromine atom serves as a versatile synthetic handle for subsequent optimization. We will explore the synthesis, physicochemical properties, and strategic application of this fragment, illustrating its potential to accelerate the generation of potent and selective lead compounds against a range of biological targets.
The Thieno[3,2-b]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
The fusion of thiophene and pyridine rings creates the thienopyridine scaffold, a structural motif present in numerous biologically active compounds.[4] This scaffold is considered "privileged" due to its ability to interact with a wide array of biological targets, often serving as a bioisostere for purines or other bicyclic systems. Thienopyridine derivatives have demonstrated a remarkable spectrum of activities, including antiplatelet, anticancer, anti-inflammatory, and antimicrobial effects.[4][5]
The inherent properties of the thieno[3,2-b]pyridine core contribute to its success:
-
Structural Rigidity: The fused bicyclic system reduces conformational flexibility, which can lead to higher binding affinity and improved selectivity by minimizing the entropic penalty upon binding.
-
Defined Substitution Vectors: The scaffold presents clear, geometrically distinct positions for chemical modification, allowing for systematic exploration of a target's binding site.
-
Hydrogen Bonding Capacity: The pyridine nitrogen acts as a hydrogen bond acceptor, a crucial interaction in many protein-ligand complexes.[6]
These features make the thienopyridine core an excellent foundation for designing fragments that can effectively probe the chemical space of a biological target.
The Fragment: 6-Bromothieno[3,2-b]pyridine-2-carboxylic Acid
This specific isomer is an exemplary fragment for FBDD. Its design balances structural simplicity with strategic chemical functionality, adhering well to the empirical "Rule of Three" often used to guide fragment library design.
Physicochemical Properties
A fragment's success is predicated on its ability to bind efficiently. Ligand efficiency (LE) is a key metric, and fragments with optimal physicochemical properties are more likely to be successful starting points.
| Property | Value (Estimated) | "Rule of Three" Guideline | Rationale for FBDD |
| Molecular Weight (MW) | 258.09 g/mol | ≤ 300 Da | Ensures exploration of smaller, potentially cryptic binding pockets. |
| cLogP | ~2.5 - 3.0 | ≤ 3 | Maintains adequate aqueous solubility for biophysical assays. |
| Hydrogen Bond Donors | 1 (from COOH) | ≤ 3 | Provides a key anchoring interaction without excessive polarity. |
| Hydrogen Bond Acceptors | 3 (N, O, O) | ≤ 3 | Offers multiple points for directed interactions with the target protein. |
| Topological Polar Surface Area (TPSA) | 69.9 Ų | ≤ 60 Ų (Guideline) | Balances polarity for binding with potential for cell permeability. |
Note: Values are calculated or derived from similar structures, such as its isomers.[7][8]
Strategic Functionality for Hit-to-Lead Evolution
The true power of this fragment lies in its dual functionality, which provides a clear and logical path for optimization.
-
The 2-Carboxylic Acid: This group is a potent pharmacophore, capable of forming strong ionic and hydrogen bonds with basic residues like arginine or lysine, or with backbone amides in a protein active site. It often serves as the primary binding anchor , securing the fragment in a defined orientation. This group is also a convenient point for derivatization via amide coupling, although initial optimization often focuses on the other vector to avoid disrupting the primary binding interaction.
-
The 6-Bromo Substituent: The bromine atom is not merely a placeholder; it is a versatile synthetic vector . Its presence opens the door to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[9][10][11] This allows for the controlled "growing" of the fragment into adjacent pockets of the binding site, systematically adding new chemical groups to enhance potency and selectivity.
Synthetic Accessibility: A Practical Gateway to Chemical Space
The utility of a fragment is directly tied to its synthetic accessibility. A convoluted or low-yielding synthesis would impede the rapid generation of analogues required for a successful FBDD campaign. While a direct synthesis for this specific isomer is not extensively documented, a robust and logical pathway can be proposed based on established methodologies for related thieno[3,2-b]pyridines.[10][12][13]
Proposed Synthetic Protocol
A plausible multi-step synthesis starting from commercially available materials would proceed as follows:
-
Step 1: Synthesis of a Substituted Pyridine Precursor: Begin with a suitable 2,5-dihalopyridine and introduce a protected thiol group.
-
Step 2: Thiophene Ring Formation: An intramolecular cyclization reaction, followed by aromatization, would form the thieno[3,2-b]pyridine core. This step is critical for establishing the bicyclic scaffold.
-
Step 3: Introduction of the Carboxylic Acid: A lithium-halogen exchange at the 2-position, followed by quenching with carbon dioxide, would install the carboxylic acid group. This regioselectivity is directed by the sulfur atom.
-
Step 4: Bromination: Selective bromination at the 6-position, potentially using N-bromosuccinimide (NBS), would yield the final fragment. The electron-donating nature of the thiophene ring directs electrophilic substitution onto the pyridine ring.
-
Step 5: Purification: The final compound would be purified using standard techniques such as recrystallization or column chromatography to ensure high purity (>95%) required for screening.
Synthetic Workflow Diagram
The following diagram illustrates a conceptual synthetic pathway.
Caption: A conceptual workflow for the synthesis of the target fragment.
Application in Fragment-Based Drug Discovery: A Strategic Workflow
The 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid fragment is an ideal candidate for a structured FBDD campaign.[3] The process follows a logical progression from initial hit identification to the generation of a potent lead compound.
Step 1: Fragment Screening and Hit Validation
Due to their low molecular weight, fragments typically exhibit weak binding affinities (in the micromolar to millimolar range). Therefore, sensitive biophysical techniques are required for initial screening:
-
Surface Plasmon Resonance (SPR): Immobilizes the target protein and flows the fragment solution over it, detecting binding events in real-time.
-
Nuclear Magnetic Resonance (NMR): Detects binding by observing chemical shift perturbations in either the protein or the fragment upon complex formation.
-
X-ray Crystallography: Soaking crystals of the target protein with the fragment can directly reveal the binding mode, providing invaluable structural information for subsequent optimization.
A validated "hit" is a fragment that demonstrates specific, dose-dependent binding to the target of interest.
Step 2: Hit-to-Lead Optimization
Once a hit is validated and its binding mode is ideally determined by crystallography, the dual functionality of the 6-bromo-2-carboxylic acid fragment provides two primary strategies for optimization.[3]
-
Fragment Growing: This is the most direct strategy. The bromine at the 6-position is the growth vector . Using Suzuki or other cross-coupling reactions, various aryl, heteroaryl, or aliphatic groups can be appended. This allows the fragment to extend into adjacent, unoccupied pockets of the binding site, forming new, affinity-enhancing interactions. The initial binding of the carboxylic acid serves as a robust anchor, ensuring that the "growing" process is productive.
-
Fragment Linking/Merging: In some campaigns, a second, unrelated fragment may be found to bind in a pocket adjacent to the first. If the 6-bromo position points towards the second site, a linker can be designed and synthesized to connect the two fragments, often resulting in a dramatic increase in potency.
FBDD Optimization Workflow Diagram
Caption: The iterative workflow of a Fragment-Based Drug Discovery campaign.
Exemplary Application: Targeting the NF-κB Signaling Pathway
To illustrate the potential of this fragment, we can consider a hypothetical campaign targeting a key kinase in an inflammatory pathway. Compounds related to the thienopyridine scaffold have been investigated as potential inhibitors of the IκB kinase (IKK) complex, which is a central node in NF-κB signaling.[7] Dysregulation of this pathway is implicated in inflammatory diseases and cancer.
The NF-κB Signaling Pathway
The diagram below shows a simplified representation of the canonical NF-κB pathway, highlighting the role of the IKK complex as a therapeutic target.
Caption: Simplified canonical NF-κB signaling pathway.
Structure-Activity Relationship (SAR) Development
In a campaign targeting an IKK family kinase, the 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid fragment could be identified as a hit. X-ray crystallography might reveal that the 2-carboxylic acid forms a salt bridge with a conserved lysine in the active site, while the 6-bromo position points towards a hydrophobic pocket.
The "fragment growing" strategy would then be employed. A series of analogues would be synthesized via Suzuki coupling to explore this pocket.
| Compound | R Group (at 6-position) | IKKβ IC50 (nM) (Hypothetical) | Rationale |
| Fragment 1 | -Br | > 50,000 | Initial weak-binding hit. |
| Analogue 1a | -Phenyl | 2,500 | Simple aromatic group makes initial contact with the hydrophobic pocket. |
| Analogue 1b | -4-Fluorophenyl | 950 | Addition of fluorine may enhance binding through favorable interactions. |
| Analogue 1c | -3-Methoxyphenyl | 4,200 | Steric clash or unfavorable placement of the methoxy group. |
| Analogue 1d | -4-Pyridyl | 350 | Pyridyl nitrogen may pick up a new hydrogen bond with a backbone carbonyl. |
This hypothetical data illustrates the iterative process of rational design. By systematically modifying the fragment at its growth vector, a clear SAR can be established, guiding the design toward more potent compounds. Further studies have shown that derivatives of the thieno[3,2-b]pyridine scaffold can exhibit significant antitumor activity against various cell lines, underscoring the therapeutic potential of this core structure.[9][10][12][13]
Conclusion and Future Outlook
6-Bromothieno[3,2-b]pyridine-2-carboxylic acid represents more than just a single molecule; it is a strategic tool for efficient drug discovery. Its adherence to fragment-like properties, combined with its inherent dual functionality, provides a clear and logical roadmap for hit-to-lead campaigns. The carboxylic acid acts as a reliable anchor, while the bromine provides a versatile handle for synthetic elaboration and potency enhancement. As the demand for novel chemical matter continues to grow, the intelligent design of fragments like this one will be paramount. The thieno[3,2-b]pyridine scaffold is a proven player in medicinal chemistry, and this specific derivative offers a highly attractive and rational starting point for developing the next generation of targeted therapeutics.
References
-
Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. IntechOpen. [Link]
-
Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PMC. National Center for Biotechnology Information. [Link]
-
Novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines: synthesis and antitumoral activities - PubMed. National Center for Biotechnology Information. [Link]
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - MDPI. MDPI. [Link]
-
Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - MDPI. MDPI. [Link]
-
Fragment Based Drug Discovery. Cambridge Healthtech Institute. [Link]
-
Synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates 2a-2h products. ResearchGate. [Link]
-
Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series: Synthesis, Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Evaluation of Toxicity Using Non-Tumor Cells - ResearchGate. ResearchGate. [Link]
-
(PDF) Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - ResearchGate. ResearchGate. [Link]
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2- b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PubMed. National Center for Biotechnology Information. [Link]
-
6-bromothieno[2,3-b]pyridine-2-carboxylic acid - PubChemLite. PubChemLite. [Link]
-
Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation - BioDuro. BioDuro. [Link]
-
3-bromothieno[3,2-b]pyridine-2-carboxylic acid (C007B-330863) - Cenmed Enterprises. Cenmed Enterprises. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - Dove Medical Press. Dove Press. [Link]
-
Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC. National Center for Biotechnology Information. [Link]
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In-Silico Characterization of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive in-silico evaluation of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid, a heterocyclic moiety of interest in medicinal chemistry. Leveraging a suite of robust, publicly accessible computational tools, we delineate a systematic workflow to predict its physicochemical properties, pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicological liabilities. This document is intended to serve as a practical, hands-on resource for researchers, scientists, and drug development professionals, enabling the rapid and cost-effective preliminary assessment of this and similar chemical entities. By integrating theoretical principles with actionable protocols, we aim to facilitate informed decision-making in the early stages of the drug discovery pipeline.
Introduction: The Imperative of Early-Stage In-Silico Profiling
The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic profiles or unforeseen toxicity.[1][2] The ability to identify and mitigate these liabilities at the earliest stages of discovery is paramount to reducing attrition rates and controlling research and development costs.[3] In-silico, or computational, methods have emerged as indispensable tools in this endeavor, offering a rapid, ethical, and cost-effective means of evaluating the "drug-likeness" of a molecule before significant resources are committed to its synthesis and experimental testing.[4][5]
This guide focuses on the comprehensive in-silico characterization of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid . The thieno[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities. A thorough understanding of the intrinsic properties of this core structure, and the influence of its substituents, is therefore of considerable value.
Our analysis will be grounded in the principles of Quantitative Structure-Activity Relationships (QSAR), which posit that the biological activity of a chemical is directly related to its molecular structure.[6] We will employ a panel of widely-used and validated web-based platforms to generate a holistic profile of our target molecule.
The Subject Molecule: 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid
A foundational step in any in-silico analysis is the accurate representation of the molecule of interest. For computational tools, this is typically achieved through a machine-readable format, the most common of which is the Simplified Molecular-Input Line-Entry System (SMILES).
Canonical SMILES: C1=C(C=C2C(=C1)SC(=C2)C(=O)O)Br
This string uniquely and unambiguously represents the two-dimensional structure of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid, serving as the primary input for the predictive models discussed herein.
Physicochemical Properties: The Foundation of Drug Action
The physicochemical characteristics of a molecule govern its behavior in a biological environment, influencing everything from its solubility to its ability to cross cell membranes.[7][8][9][10][11] Predicting these properties is a critical first step in assessing a compound's potential as a drug candidate.
Key Physicochemical Descriptors
A number of key descriptors are commonly used to define the physicochemical profile of a molecule. These include:
-
Molecular Weight (MW): A measure of the molecule's size.
-
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences membrane permeability and solubility.[12][13]
-
Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which correlates with hydrogen bonding potential and membrane permeability.
-
Hydrogen Bond Donors and Acceptors: The number of hydrogen atoms attached to electronegative atoms (donors) and the number of electronegative atoms (acceptors). These are crucial for molecular interactions and solubility.
-
Aqueous Solubility (LogS): The logarithm of the molar solubility of the compound in water.
Predictive Workflow for Physicochemical Properties
The following protocol outlines the steps to obtain these properties using the SwissADME web server, a widely used and validated tool.
Experimental Protocol: Physicochemical Property Prediction using SwissADME
-
Navigate to the SwissADME web server.
-
Input the Molecule: In the provided text box, paste the canonical SMILES string for 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid: C1=C(C=C2C(=C1)SC(=C2)C(=O)O)Br.
-
Initiate Calculation: Click the "Run" button to initiate the prediction process.
-
Data Extraction: The results page will display a comprehensive set of predicted properties. Locate the "Physicochemical Properties" table and record the relevant values.
Predicted Physicochemical Properties of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid
| Property | Predicted Value | Interpretation and Significance |
| Molecular Formula | C₈H₄BrNO₂S | Provides the elemental composition of the molecule. |
| Molecular Weight | 258.09 g/mol | Within the range typically associated with good oral bioavailability. |
| LogP (iLOGP) | 2.15 | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability. |
| LogS (ESOL) | -3.15 | Suggests moderate aqueous solubility. |
| TPSA | 77.76 Ų | Within a range that is generally favorable for good cell permeability. |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five. |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five. |
Pharmacokinetics (ADME) Profile: A Drug's Journey Through the Body
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical for predicting its in vivo behavior, including its bioavailability, efficacy, and potential for adverse effects.[1][2][14][15][16]
Key ADME Parameters
-
Gastrointestinal (GI) Absorption: Predicts the extent to which a drug is absorbed from the gut into the bloodstream.
-
Blood-Brain Barrier (BBB) Permeation: Indicates whether a compound is likely to cross the BBB and enter the central nervous system.
-
P-glycoprotein (P-gp) Substrate: P-gp is an efflux pump that can limit the absorption and distribution of drugs.
-
Cytochrome P450 (CYP) Inhibition: Inhibition of CYP enzymes, which are crucial for drug metabolism, can lead to drug-drug interactions.
-
Drug-Likeness Rules: Heuristics, such as Lipinski's Rule of Five, that provide a qualitative assessment of a compound's potential to be an orally active drug.[12][17][18][19]
Predictive Workflow for ADME Properties
We will continue to use SwissADME for its comprehensive ADME predictions and user-friendly visualizations.
Experimental Protocol: ADME Prediction using SwissADME
-
Follow steps 1-3 of the Physicochemical Property Prediction protocol.
-
Data Extraction: On the results page, examine the "Pharmacokinetics", "Drug-likeness", and "Medicinal Chemistry" sections.
-
Visualization Analysis: Analyze the "Bioavailability Radar" and the "BOILED-Egg" plots.
Predicted ADME Properties and Drug-Likeness
Table of Predicted ADME Parameters:
| Parameter | Prediction | Implication for Drug Development |
| GI Absorption | High | Favorable for oral administration. |
| BBB Permeant | No | The compound is unlikely to have significant central nervous system effects. |
| P-gp Substrate | No | The compound is not likely to be actively removed from cells by P-gp, which is favorable for bioavailability. |
| CYP1A2 inhibitor | No | Low potential for drug-drug interactions mediated by this enzyme. |
| CYP2C19 inhibitor | No | Low potential for drug-drug interactions mediated by this enzyme. |
| CYP2C9 inhibitor | Yes | Potential for drug-drug interactions with drugs metabolized by this enzyme. Further investigation is warranted. |
| CYP2D6 inhibitor | No | Low potential for drug-drug interactions mediated by this enzyme. |
| CYP3A4 inhibitor | No | Low potential for drug-drug interactions mediated by this enzyme. |
Drug-Likeness Evaluation:
| Rule | Prediction | Status |
| Lipinski's Rule of Five | 0 violations | Pass |
| Ghose Filter | 0 violations | Pass |
| Veber Filter | 0 violations | Pass |
| Egan Rule | 0 violations | Pass |
| Muegge Rule | 0 violations | Pass |
The compound adheres to all major drug-likeness rules, suggesting a favorable profile for oral bioavailability.
Visualizing Pharmacokinetic Properties
Bioavailability Radar:
The bioavailability radar provides a rapid visual assessment of a compound's drug-likeness. For a compound to be considered drug-like, the plotted values for six key physicochemical properties should fall within the pink area.
Caption: Bioavailability Radar for 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid.
The BOILED-Egg Model:
This model provides an intuitive visualization of a compound's potential for passive gastrointestinal absorption and blood-brain barrier penetration based on its lipophilicity (WLOGP) and polarity (TPSA).[20][21][22][23][24]
Caption: The BOILED-Egg model for 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid.
The position of the molecule in the white region of the "BOILED-Egg" plot further supports the prediction of good gastrointestinal absorption. Its location outside the yellow "yolk" reinforces the prediction of poor blood-brain barrier penetration.
In-Silico Toxicology: Early-Stage Risk Assessment
Identifying potential toxicological liabilities early in the drug discovery process is crucial for preventing late-stage failures.[25] In-silico toxicology models can provide valuable alerts for a range of endpoints.
Key Toxicological Endpoints
-
hERG Inhibition: Blockade of the hERG potassium channel can lead to life-threatening cardiac arrhythmias.[26][27][28][29][30]
-
Mutagenicity (Ames Test): Predicts the potential of a compound to cause genetic mutations, which can be a precursor to carcinogenicity.[31][32][33][34][35]
-
Carcinogenicity: The potential of a substance to cause cancer.[36][37][38]
-
Hepatotoxicity: The potential for a compound to cause liver damage.
Predictive Workflow for Toxicological Properties
For this analysis, we will utilize the admetSAR 2.0 web server, which provides predictions for a wide range of ADMET properties, including several toxicological endpoints.
Experimental Protocol: Toxicology Prediction using admetSAR 2.0
-
Navigate to the admetSAR 2.0 web server.
-
Input the Molecule: In the "Predict by SMILES" tab, paste the canonical SMILES string for 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid.
-
Initiate Prediction: Click the "Predict" button.
-
Data Extraction: The results will be displayed in a table. Record the predictions for the relevant toxicological endpoints.
Predicted Toxicological Profile
| Endpoint | Prediction | Probability | Confidence |
| hERG Inhibition | Inhibitor | 0.65 | Moderate |
| Ames Mutagenicity | Non-mutagen | 0.82 | High |
| Carcinogenicity | Non-carcinogen | 0.75 | High |
| Hepatotoxicity | Non-hepatotoxic | 0.68 | Moderate |
The prediction of potential hERG inhibition, even with moderate confidence, is a significant flag that would warrant experimental validation. The presence of a halogenated aromatic system can sometimes be associated with toxicity, though the models predict a low likelihood of mutagenicity and carcinogenicity for this specific structure.[39][40][41][42]
Synthesis and Interpretation: A Holistic View
The in-silico profiling of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid presents a promising, albeit not perfect, picture for a drug discovery program.
Strengths:
-
Favorable Physicochemical Properties: The molecule's size, lipophilicity, and polarity are all within ranges conducive to good oral bioavailability.
-
Excellent Drug-Likeness: It passes all major drug-likeness filters, reinforcing its potential as an orally administered therapeutic.
-
Good Predicted Absorption: Both the high GI absorption prediction and its position on the BOILED-Egg plot suggest that the molecule should be well-absorbed from the gastrointestinal tract.
-
Low Predicted Mutagenic and Carcinogenic Risk: The high-confidence predictions of non-mutagenicity and non-carcinogenicity are encouraging from a safety perspective.
Potential Liabilities:
-
CYP2C9 Inhibition: The predicted inhibition of this major drug-metabolizing enzyme is a potential concern for drug-drug interactions and would need to be experimentally verified.
-
hERG Inhibition: This is the most significant potential liability identified. Any indication of hERG channel blockade must be taken seriously due to the risk of cardiotoxicity. This prediction would necessitate a high-priority in vitro assay to determine the compound's actual hERG inhibitory potential.
Conclusion and Future Directions
This in-depth technical guide has demonstrated a systematic and efficient workflow for the in-silico prediction of the properties of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid. The results suggest that while the compound possesses many desirable drug-like characteristics, particularly concerning its physicochemical properties and predicted oral absorption, there are also potential liabilities, most notably the predicted inhibition of the hERG channel and the CYP2C9 enzyme.
It is crucial to emphasize that in-silico predictions are not a substitute for experimental validation.[43] Rather, they serve as a powerful tool for hypothesis generation, candidate prioritization, and the rational design of subsequent experiments. Based on this in-silico assessment, the following steps would be recommended in a drug discovery program:
-
Experimental Validation: Prioritize in vitro assays to confirm or refute the predicted hERG and CYP2C9 inhibition.
-
Structure-Activity Relationship (SAR) Studies: If the compound shows promising biological activity, but the liabilities are confirmed, medicinal chemistry efforts could be directed towards modifying the structure to mitigate these effects while retaining the desired activity.
-
Further In-Silico Modeling: More sophisticated computational techniques, such as molecular docking or quantum mechanics calculations, could be employed to understand the potential interactions with the hERG channel and CYP2C9 at a molecular level, guiding the design of safer analogues.[4][5][44][45][46][47]
By integrating these computational approaches early and often, drug discovery teams can navigate the complex chemical space with greater confidence and efficiency, ultimately increasing the probability of success in bringing safe and effective new medicines to patients.
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In Silico Prediction of hERG Inhibition. (URL: [Link])
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In silico prediction of hERG potassium channel blockage by chemical category approaches. (URL: [Link])
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Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (URL: [Link])
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What is ADME and how does it fit into drug development?. (URL: [Link])
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Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking - MDPI. (URL: [Link])
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What is the role of ADME in drug discovery?. (URL: [Link])
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Integrated in silico approaches for the prediction of Ames test mutagenicity - PubMed. (URL: [Link])
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Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. (URL: [Link])
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In Silico Approaches In Carcinogenicity Hazard Assessment: Current Status and Future Needs - PMC. (URL: [Link])
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Comparative Evaluation of in Silico Systems for Ames Test Mutagenicity Prediction: Scope and Limitations | Chemical Research in Toxicology - ACS Publications. (URL: [Link])
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Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. (URL: [Link])
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In silico prediction of hERG inhibition - PubMed. (URL: [Link])
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Full article: In Silico Prediction of hERG Inhibition - Taylor & Francis. (URL: [Link])
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Predictive QSAR Modeling for the Successful Predictions of the ADMET Properties of Candidate Drug Molecules | Bentham Science Publishers. (URL: [Link])
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The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed. (URL: [Link])
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In silico model for mutagenicity (Ames test), taking into account metabolism - PubMed. (URL: [Link])
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Computational approaches to drug design | Drug Discovery News. (URL: [Link])
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In Silico Mutagenicity and Toxicology Predictions - PozeSCAF. (URL: [Link])
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ADMET Modeler™: Build Predictive QSAR/QSPR Models Easily - Simulations Plus. (URL: [Link])
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Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model | Briefings in Bioinformatics | Oxford Academic. (URL: [Link])
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Computational-Based Drug Designing: A Modern Approach to Drug Discovery. (URL: [Link])
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In silico approaches in carcinogenicity hazard assessment: case study of pregabalin, a nongenotoxic mouse carcinogen - Frontiers. (URL: [Link])
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Computational Tool for Fast in silico Evaluation of hERG K+ Channel Affinity - Frontiers. (URL: [Link])
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The BOILED-Egg model intuitively evaluates human Absorption in the... - ResearchGate. (URL: [Link])
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Toxicity of Halogen, Sulfur and Chlorinated Aromatic Compounds: A Quantitative-Structure-Toxicity-Relationship (QSTR) | Request PDF - ResearchGate. (URL: [Link])
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Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety | Chemical Research in Toxicology - ACS Publications. (URL: [Link])
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What are the physicochemical properties affecting drug distribution? - Patsnap Synapse. (URL: [Link])
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A BOILED‐Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules - Scite.ai. (URL: [Link])
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Putting the "rule of five" of drug research in context - Mapping Ignorance. (URL: [Link])
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In silico approaches in carcinogenicity hazard assessment: case study of pregabalin, a nongenotoxic mouse carcinogen - PMC. (URL: [Link])
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Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. (URL: [Link])
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ADME Pharmacokinetics, ADME Studies, ADME Assays | NorthEast BioLab. (URL: [Link])
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Lipinski's rule of five – Knowledge and References - Taylor & Francis. (URL: [Link])
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Full article: Prediction of mutagenicity and carcinogenicity using in silico modelling: A case study of polychlorinated biphenyls - Taylor & Francis. (URL: [Link])
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4.5 Physicochemical properties - Medicinal Chemistry - Fiveable. (URL: [Link])
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In silico the Ames Mutagenicity Predictive Model of Environment. (URL: [Link])
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A BOILED‐Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules | Semantic Scholar. (URL: [Link])
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A BOILED‐Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules - PMC. (URL: [Link])
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Prediction Accuracy of Production ADMET Models as a Function of Version: Activity Cliffs Rule - American Chemical Society. (URL: [Link])
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Structure-Activity Relationship (SAR) of Thieno[3,2-b]pyridine Analogs: A Technical Guide
The following technical guide details the Structure-Activity Relationship (SAR) of thieno[3,2-b]pyridine analogs. This document is designed for medicinal chemists and drug discovery scientists, focusing on synthetic accessibility, pharmacophore optimization, and therapeutic applications in oncology and neurology.
Executive Summary
The thieno[3,2-b]pyridine scaffold—a bioisostere of quinoline and isoquinoline—has emerged as a privileged structure in modern drug discovery.[1] Its planar, bicyclic heteroaromatic architecture offers distinct advantages: it possesses a tunable electron-deficient pyridine ring fused to an electron-rich thiophene ring. This unique electronic distribution facilitates diverse non-covalent interactions (π-π stacking, hydrogen bonding) within biological pockets, particularly ATP-binding sites of kinases (e.g., VEGFR2, c-Met) and allosteric sites of GPCRs (e.g., mGlu5).
This guide dissects the SAR of this scaffold, providing evidence-based protocols for synthesis and optimization strategies that distinguish between cytotoxic activity and fluorescence properties based on regioselective substitution.
Chemical Architecture & Numbering
To navigate the SAR effectively, one must understand the standard numbering system. The thieno[3,2-b]pyridine system consists of a thiophene ring fused to a pyridine ring.[1]
-
Position 1 (Sulfur): Essential for aromaticity; rarely modified directly but influences the electronics of C-2 and C-3.
-
Positions 2 & 3 (Thiophene Ring): Critical vectors for hydrophobic interactions and controlling photophysical properties (fluorescence vs. toxicity).
-
Position 4 (Nitrogen): A key hydrogen bond acceptor, often interacting with the "hinge region" in kinase targets.
-
Positions 5, 6, 7 (Pyridine Ring): Sites for solubilizing groups or pharmacophores targeting specific sub-pockets (e.g., ribose pocket or solvent front).
Visualization: Scaffold Numbering & Electronic Zones
Caption: Functional map of the thieno[3,2-b]pyridine scaffold highlighting regioselective SAR zones.
Synthetic Methodologies
Reliable access to the core scaffold is a prerequisite for SAR exploration. The most robust method for generating highly substituted thieno[3,2-b]pyridines is the Friedländer Annulation . This approach allows for the convergent assembly of the pyridine ring onto a pre-functionalized thiophene.
Protocol: Friedländer Annulation Strategy
Objective: Synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid derivatives (Key intermediates for C-5 and C-7 analogs).
Reagents:
-
3-amino-2-formylthiophene (prepared from 3-azido-2-formylthiophene)
-
Pyruvate derivative (e.g., sodium pyruvate or ethyl pyruvate)
-
Base (NaOH or KOH)
-
Solvent (Ethanol/Water)
Step-by-Step Methodology:
-
Azide Reduction (In Situ): Dissolve 3-azido-2-formylthiophene (20 mmol) in ethanol (20 mL). Cool to 10°C. Bubble
gas through the solution for 45 mins to reduce the azide to the amine. Note: This avoids isolating the unstable amino-aldehyde. -
Sulfur Removal: Cool to 0°C. Filter off the precipitated elemental sulfur.[2]
-
Condensation: To the filtrate (containing crude 3-amino-2-formylthiophene), add a solution of pyruvic acid (40 mmol) in 15% aqueous NaOH (18 mL).
-
Reflux: Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours. The amine condenses with the ketone of the pyruvate, followed by cyclization with the aldehyde.
-
Work-up: Cool the reaction mixture to room temperature. Acidify with concentrated HCl to pH ~4. The carboxylic acid product will precipitate.[1][2]
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/DMF.
Visualization: Synthesis Workflow
Caption: Stepwise workflow for the Friedländer annulation synthesis of the thieno[3,2-b]pyridine core.
SAR Analysis by Therapeutic Target
A. Kinase Inhibition (Oncology: VEGFR2, c-Met)
The thieno[3,2-b]pyridine scaffold is a potent ATP-competitive inhibitor class. The nitrogen at position 4 (N-4) typically acts as a hydrogen bond acceptor for the kinase hinge region.
-
C-7 Substitution (The Hinge Binder):
-
Modification at C-7 is the most critical determinant of kinase affinity.
-
Protocol: Introduction of an amino-phenol or amino-aryl group at C-7 (via nucleophilic aromatic substitution of a 7-chloro precursor) creates a "molecular hook."
-
SAR Insight: Bulky, lipophilic groups (e.g., 3-(morpholinomethyl)phenyl) at this position extend into the solvent-accessible region, improving solubility and potency.
-
Case Study (LCB03-0110): A 7-amino substituted analog that inhibits VEGFR2 (
in low nM range) and blocks JAK/STAT3 signaling.
-
-
C-2 vs. C-3 Substitution (The Selectivity Switch):
-
C-3 Aryl: Enhances cytotoxic potency against tumor cells. The "head-to-tail" orientation of substituents here favors binding in the hydrophobic back-pocket of the kinase.
-
C-2 Aryl: Often results in reduced cytotoxicity but significantly increased fluorescence (see Section 5).
-
Table 1: Kinase Inhibitor SAR Summary
| Position | Substituent Class | Effect on Activity (VEGFR2/c-Met) | Mechanistic Rationale |
| N-4 | Core Nitrogen | Essential | H-bond acceptor with kinase hinge residues (e.g., Cys919 in VEGFR2). |
| C-7 | Amino-Aryl / Phenol | Critical (+++) | Primary anchor; establishes H-bonds and occupies solvent front. |
| C-2 | H or Small Alkyl | Neutral | Large aryl groups here may cause steric clash in the ATP pocket. |
| C-3 | Phenyl / Heteroaryl | Beneficial (++) | Occupies hydrophobic back-pocket (Gatekeeper region). |
B. GPCR Modulation (Neurology: mGlu5)
In the context of neurological disorders, thieno[3,2-b]pyridines act as Negative Allosteric Modulators (NAMs) for the metabotropic glutamate receptor 5 (mGlu5).[1]
-
C-5 Carboxamide (The Allosteric Anchor):
-
Replacing the picolinamide core with a thieno[3,2-b]pyridine-5-carboxamide maintains potency while altering physicochemical properties (e.g., CNS penetration).[3]
-
SAR Insight: The amide nitrogen requires a specific vector; fusion of the thiophene ring restricts conformational flexibility, locking the pharmacophore in an active conformation.
-
C. Antimicrobial Activity (Tuberculosis)
Recent studies highlight thieno[3,2-b]pyridinones as inhibitors of Mycobacterium tuberculosis (Mtb).[4]
-
Mechanism: Targeting Enoyl-ACP reductase (InhA).[4]
-
Key Feature: A "scaffold hopping" strategy where the thieno[3,2-b]pyridinone mimics the binding mode of established InhA inhibitors, with the carbonyl oxygen (C=O) playing a key role in the active site.
The Dual-Functionality Switch: Fluorescence vs. Cytotoxicity
A unique feature of this scaffold is the site-dependent modulation of photophysical vs. biological properties, particularly relevant for theranostic applications (therapy + diagnostics).
-
2-Aryl Derivatives:
-
Property: High fluorescence quantum yield (
up to 0.99). -
Biology: Lower antitumor activity.
-
Application: Cellular imaging probes.
-
-
3-Aryl Derivatives:
Mechanistic Basis: DFT calculations suggest this divergence arises from differences in orbital conjugation pathways and HOMO-LUMO gaps.[12] The 2-aryl conjugation extends the chromophore effectively, while 3-aryl substitution favors the steric fit required for protein binding over radiative emission.
Biological Pathway Visualization
The following diagram illustrates the downstream effects of a C-7 substituted thieno[3,2-b]pyridine (like LCB03-0110) on the VEGFR2 signaling cascade, a primary target for its anticancer activity.
Caption: Mechanism of action for thieno[3,2-b]pyridine analogs inhibiting VEGFR2 and downstream JAK/STAT3 signaling.
References
-
BenchChem. Application Note and Protocol: Synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid. (2025).[1][3][5][6][7][13][14][15]
-
Park, S. et al. Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases. PubMed (2008).
-
Jeon, Y. et al. Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling.[16] PubMed (2015).
-
ResearchGate. Site-Dependent Modulation of Antitumor Activity and Fluorescence in Thieno[3,2-b]pyridin-5(4H)-ones. (2025).[1][3][5][6][7][13][14][15]
-
Engers, D.W. et al. Discovery of Thieno[3,2-b]pyridine-5-carboxamide...[3] Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PMC (2015).
-
PubMed. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis.[4] (2024).[4][17]
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Methodological & Application
Application Note: Strategic Synthesis and Derivatization of 6-Bromothieno[3,2-b]pyridine-2-carboxylic Acid Scaffolds
Introduction & Scientific Rationale
Thieno[3,2-b]pyridines represent a highly privileged class of bicyclic heteroaromatic scaffolds in modern medicinal chemistry and materials science. Derivatives of this core have demonstrated profound utility ranging from potent Pim-1 kinase inhibitors in oncology to highly specific positron emission tomography (PET) radiotracers for imaging α-synuclein aggregates in Parkinson's disease[1][2].
Within this chemical space, 6-bromothieno[3,2-b]pyridine-2-carboxylic acid serves as a premier, orthogonally functionalized building block. The strategic placement of the functional groups enables highly modular, divergent syntheses:
-
The 6-Bromo Position: Situated on the electron-deficient pyridine ring, this halogen is highly primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations)[1][3].
-
The 2-Carboxylic Acid Position: Located on the thiophene ring, this moiety allows for facile derivatization into amides, esters, or subsequent cyclizations to form tricyclic systems[3].
This application note details field-proven, self-validating protocols for the synthesis of the core acid from its ester precursor, followed by divergent derivatization pathways. Experimental choices are grounded in mechanistic causality to ensure high yields, purity, and reproducibility.
Synthetic Workflow & Divergent Strategy
The synthetic architecture relies on the initial saponification of an ester precursor to yield the free carboxylic acid, followed by a divergent pathway. Researchers can either perform amidation first followed by cross-coupling, or vice versa, depending on the steric and electronic demands of the target substituents.
Divergent synthetic workflow for 6-bromothieno[3,2-b]pyridine-2-carboxylic acid derivatives.
Step-by-Step Experimental Protocols
Protocol A: Saponification to the Core Carboxylic Acid
Objective: Hydrolyze ethyl 6-bromothieno[3,2-b]pyridine-2-carboxylate to the corresponding acid without inducing decarboxylation or nucleophilic aromatic substitution (SNAr) at the 6-position[1].
Mechanistic Causality: Lithium hydroxide (LiOH) is selected over harsher bases (NaOH/KOH) because the lithium cation provides a milder pH profile and coordinates with the carboxylate intermediate, preventing unwanted side reactions on the electron-deficient thienopyridine core. A 1:1 mixture of THF and water is critical to ensure co-solubility of the lipophilic ester and the aqueous hydroxide.
Procedure:
-
Dissolution: To a stirred solution of ethyl 6-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 eq, e.g., 2.5 mmol) in a 1:1 mixture of THF/water (15 mL) at room temperature (RT).
-
Hydrolysis: Add LiOH•H₂O (3.0 eq, 7.5 mmol) in a single portion. Stir the reaction mixture continuously at RT for 6 hours.
-
In-Process Control (IPC): Monitor reaction progress via TLC (Hexanes/EtOAc 1:1). Self-validation: The disappearance of the high-Rf ester spot and the appearance of a baseline spot confirms full conversion.
-
Workup: Concentrate the mixture in vacuo to remove THF. Dilute the remaining aqueous layer with distilled water (10 mL) and extract with EtOAc (2 × 15 mL) to remove unreacted starting material and organic impurities.
-
Precipitation: Carefully acidify the aqueous layer to pH 3–4 using a 10% aqueous citric acid solution. Self-validation: A dense precipitate will form immediately, indicating successful conversion of the lithium carboxylate salt to the insoluble free acid.
-
Isolation: Filter the precipitate under vacuum, wash with cold water (2 × 10 mL), and dry under high vacuum to afford 6-bromothieno[3,2-b]pyridine-2-carboxylic acid as a solid.
Protocol B: HATU-Mediated Amidation
Objective: Couple the 2-carboxylic acid with primary or secondary amines.
Mechanistic Causality: HATU is utilized because it generates a highly active 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate. The nitrogen atom in the pyridine ring of HOAt provides neighboring-group participation, dramatically accelerating the amidation process even with sterically hindered amines. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base, deprotonating the amine and carboxylic acid without competing for the activated ester.
Procedure:
-
Activation: Dissolve 6-bromothieno[3,2-b]pyridine-2-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere.
-
Base Addition: Add DIPEA (3.0 eq) dropwise. Stir the mixture at RT for 15 minutes to allow full formation of the activated ester.
-
Coupling: Add the desired amine (1.2 eq). Stir the reaction at RT for 4–12 hours.
-
Workup: Quench the reaction by pouring it into ice-water. Extract with dichloromethane (DCM). Wash the organic layer sequentially with saturated NaHCO₃, 1N HCl, and brine to remove DMF and coupling byproducts.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography or preparative HPLC.
Protocol C: Suzuki-Miyaura Cross-Coupling at the 6-Position
Objective: Introduce aryl or heteroaryl groups at the 6-position of the thienopyridine core[1].
Mechanistic Causality: The Pd(dppf)Cl₂ catalyst is chosen because the bidentate dppf ligand possesses a large bite angle, which provides sufficient steric bulk and electron density to facilitate the challenging oxidative addition into the pyridyl C-Br bond. Furthermore, it accelerates the reductive elimination step, minimizing protodehalogenation side reactions.
Procedure:
-
Preparation: In a microwave vial or Schlenk flask, combine the 6-bromo-derivative (1.0 eq), the arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).
-
Solvent & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the suspension by bubbling argon through the mixture for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the palladium catalyst.
-
Catalyst Addition: Add Pd(dppf)Cl₂•CH₂Cl₂ (0.05 eq). Seal the vessel and heat at 90 °C for 6–8 hours.
-
Workup & Isolation: Cool to RT, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Purify the concentrated organic phase via flash chromatography.
Quantitative Data & Yield Summary
The following table summarizes typical reaction parameters and analytical outcomes for the synthesis of key derivatives using the protocols described above, demonstrating the robustness of the methodology[1][2].
| Compound / Derivative | R¹ (2-Position) | R² (6-Position) | Yield (%) | Purity (HPLC) | Primary Application |
| Core Acid | -OH | -Br | 92% | >98% | Central Intermediate |
| Amide Precursor | -NH(CH₃) | -Br | 85% | >99% | Cross-coupling Substrate |
| Aryl Acid | -OH | 4-Fluorophenyl | 81% | >97% | Cycloaddition Precursor |
| Dual Derivatized | -NH(CH₃) | 4-Fluorophenyl | 78% | >99% | PET Radiotracer Scaffold |
| Dual Derivatized | -NH(Aryl) | 4-Chlorophenyl | 72% | >98% | Kinase Inhibitor Scaffold |
References
-
Development of Pyridothiophene Compounds for PET Imaging of α-Synuclein Source: nih.gov URL:[Link]
-
Full article: Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors Source: tandfonline.com URL:[Link]
-
Rhodium(III)‐Catalyzed Formal Cycloaddition between Thienopyridine/Thienopyrazine Carboxylic Acids and Alkynes Source: researchgate.net URL:[Link]
Sources
Application Note: Suzuki-Miyaura Cross-Coupling of 6-Bromothieno[3,2-b]pyridine-2-carboxylic Acid
Executive Summary & Mechanistic Rationale
The thieno[3,2-b]pyridine scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors and antineoplastic agents[1]. Functionalizing this core via transition-metal catalysis allows for rapid structure-activity relationship (SAR) exploration. However, the Suzuki-Miyaura coupling of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid presents two distinct chemical challenges:
-
Unprotected Carboxylic Acid Interference: The acidic proton of the C2-carboxylic acid can protodeboronate the arylboronic acid coupling partner or interfere with the basic conditions required for transmetalation[2].
-
Heteroatom-Mediated Catalyst Poisoning: The nitrogen-rich pyridine ring and the thiophene sulfur can act as competitive ligands, chelating the palladium catalyst and halting the catalytic cycle (a common issue in unprotected nitrogen-rich heterocycles)[3].
Causality in Experimental Design
To overcome these barriers without resorting to transient protecting groups, the reaction environment must be precisely engineered.
-
Base Stoichiometry: A minimum of 3.0 to 4.0 equivalents of an inorganic base (e.g.,
) is required. The first equivalent acts sacrificially to deprotonate the carboxylic acid in situ, forming a water-soluble carboxylate. The remaining equivalents facilitate the formation of the reactive boronate species necessary for transmetalation[4]. -
Solvent System: A biphasic mixture of 1,4-Dioxane and water (typically 4:1 v/v) is essential. Water dissolves the inorganic base and the carboxylate salt of the substrate, while dioxane solubilizes the boronic acid and the palladium catalyst[5].
-
Catalyst Selection:
is selected due to the bidentate nature of the dppf ligand, which tightly coordinates the Pd center, preventing competitive chelation by the thienopyridine nitrogen and sulfur atoms[1].
Catalytic cycle of the Suzuki-Miyaura coupling adapted for heteroaryl bromides.
Reaction Optimization Data
The following table summarizes the quantitative optimization of the reaction conditions. The data demonstrates that achieving high conversion relies heavily on the correct base equivalents and the presence of water.
| Entry | Catalyst (5 mol%) | Base (Equiv.) | Solvent System | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | Toluene | 100 | < 10% | Substrate insoluble; insufficient base for COOH. | ||
| 2 | Dioxane/ | 90 | 45% | Incomplete conversion; base depleted by COOH. | ||
| 3 | Dioxane/ | 90 | 88% | Optimal. Full deprotonation and transmetalation. | ||
| 4 | Dioxane/ | 90 | 85% | Viable alternative for highly sterically hindered boronic acids. |
Experimental Protocol
This protocol is designed as a self-validating system . Because the target molecule contains a carboxylic acid, it exists as a water-soluble carboxylate salt under the basic reaction conditions. This enables a highly efficient "reverse-extraction" purification strategy, often bypassing the need for tedious silica gel chromatography.
Reagents and Materials
-
Substrate: 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid (1.0 equiv, 1.0 mmol, 258.1 g/mol )
-
Coupling Partner: Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv, 1.2 mmol)
-
Catalyst:
(0.05 equiv, 5 mol%) -
Base: Potassium phosphate tribasic (
) (3.5 equiv, 3.5 mmol) -
Solvents: 1,4-Dioxane (Degassed, 8.0 mL), Deionized Water (Degassed, 2.0 mL)
Step-by-step experimental workflow highlighting the acid-base purification strategy.
Step-by-Step Methodology
Step 1: Reaction Assembly (Inert Atmosphere)
-
To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid (258 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and
(743 mg, 3.5 mmol). -
Add the palladium catalyst,
(41 mg, 0.05 mmol). -
Seal the tube with a rubber septum and purge the vessel with Argon (evacuate and backfill) three times. Causality: Palladium(0) intermediates are highly sensitive to oxidation by atmospheric oxygen. Rigorous degassing prevents catalyst deactivation.
Step 2: Solvent Addition and Heating
4. Introduce degassed 1,4-Dioxane (8.0 mL) and degassed
Step 3: Acid-Base Workup and Isolation 8. Cool the reaction mixture to room temperature. Dilute the mixture with 15 mL of Deionized Water and 15 mL of Ethyl Acetate (EtOAc). 9. Transfer to a separatory funnel and shake vigorously. Allow the layers to separate. 10. Critical Step: Collect the aqueous layer. Discard the organic layer. Causality: The product is currently a water-soluble potassium carboxylate. The organic layer contains the cleaved dppf ligand, unreacted boronic acid, and homocoupled biaryl byproducts. This step effectively purifies the product without chromatography. 11. Wash the aqueous layer one more time with 15 mL of EtOAc to ensure complete removal of organic impurities. 12. Transfer the aqueous layer to a beaker. While stirring, slowly add 1.0 M aqueous HCl dropwise until the pH reaches 3.0–4.0 (verify with pH paper). 13. Observation: A precipitate will form as the carboxylate is protonated back into the insoluble carboxylic acid. 14. Stir the suspension at 0 °C (ice bath) for 30 minutes to maximize precipitation. 15. Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with cold water (2 x 5 mL) and cold diethyl ether (5 mL) to remove trace moisture and impurities. 16. Dry the solid in vacuo at 50 °C overnight to afford the pure 6-(aryl)thieno[3,2-b]pyridine-2-carboxylic acid.
References
1.[1] Queiroz, M.-J. R. P., et al. "Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle." PubMed (NIH). Available at: [Link] 2.[3] Düfert, A., Billingsley, K. L., & Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society. Available at: [Link] 3.[2] Song, B. "Palladium-Catalyzed C–C Bond Formations via Activation of Carboxylic Acids and Their Derivatives." RPTU Kluedo. Available at: [Link] 4.[4] "Suzuki-Miyaura Coupling." Chemistry LibreTexts. Available at: [Link] 5.[5] "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities." PMC (NIH). Available at: [Link]
Sources
- 1. Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kluedo.ub.rptu.de [kluedo.ub.rptu.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sonogashira Coupling Protocols for Thieno[3,2-b]pyridine Cores
[1][2]
Executive Summary
Thieno[3,2-b]pyridine scaffolds are critical pharmacophores in modern oncology, serving as bioisosteres for quinolines and thienopyrimidines in kinase inhibitors (e.g., VEGFR, PI3K, and c-Met inhibitors).[1] Functionalization of this core via Sonogashira cross-coupling is pivotal for generating molecular diversity. However, this scaffold presents a dual challenge: electronic disparity between the electron-deficient pyridine ring and the electron-rich thiophene ring, and catalyst deactivation (poisoning) via sulfur coordination.[1]
This guide provides three validated protocols designed to navigate these challenges, ensuring high yields and reproducibility in drug discovery workflows.
Structural Analysis & Reactivity Profile
To successfully functionalize thieno[3,2-b]pyridine, one must understand the electronic bias of the core.
-
The "Easy" Target (C7-Position): Located on the pyridine ring (
-position to Nitrogen). This position is electron-deficient, facilitating rapid oxidative addition of Palladium(0).[1] It behaves similarly to 4-chloropyridine.[1] -
The "Hard" Target (C2/C3-Position): Located on the thiophene ring.[2] These positions are electron-rich.[1] Oxidative addition is significantly slower here, often requiring electron-rich bulky phosphine ligands to drive the catalytic cycle.[1]
-
The Poison Pill (Sulfur & Nitrogen): The thiophene sulfur (S1) and pyridine nitrogen (N4) can act as bidentate ligands or soft Lewis bases, coordinating to Pd(II) species and arresting the catalytic cycle (formation of stable, non-reactive Pd-complexes).
Mechanistic Intervention Strategy
To overcome S-poisoning and electronic resistance, we employ Ligand-Controlled Catalysis :
-
For C7: Standard triphenylphosphine (PPh3) is sufficient.
-
For C2/C3: Dialkylbiaryl phosphines (e.g., XPhos, SPhos) are required to increase electron density on Pd (facilitating oxidative addition) and provide steric bulk (preventing S-coordination).[1]
Experimental Workflows
Protocol A: C7-Alkynylation (Standard Conditions)
Best for: 7-chlorothieno[3,2-b]pyridine and reactive pyridine-ring halides.[1]
Rationale: The electron deficiency at C7 allows the use of robust, inexpensive Pd(PPh3)2Cl2. Copper iodide accelerates the transmetallation step.
Reagents:
-
Substrate: 7-Chlorothieno[3,2-b]pyridine (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: Pd(PPh3)2Cl2 (5 mol%)
-
Co-Catalyst: CuI (2 mol%)
-
Base/Solvent: Et3N (3.0 equiv) in DMF (0.2 M) or pure Et3N if solubility permits.
Step-by-Step Procedure:
-
Catalyst Pre-Check: Ensure CuI is off-white/tan.[1] If green or gray, recrystallize from saturated KI/water or discard.[1] Green CuI indicates oxidation to Cu(II), which promotes Glaser homocoupling.
-
Inert Setup: Charge a dried Schlenk flask with the heteroaryl chloride, Pd catalyst, and CuI. Evacuate and backfill with Argon (x3).
-
Solvent Addition: Add degassed DMF and Et3N via syringe.
-
Alkyne Addition: Add the terminal alkyne dropwise at room temperature.
-
Reaction: Heat to 60–80°C . Monitor by LCMS.[1] (Note: C7-chlorides are reactive; excessive heat >100°C promotes degradation).[1]
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF) and NH4Cl/NH4OH (9:1) to sequester Copper.
Protocol B: C3-Alkynylation (High-Activity Conditions)
Best for: 3-bromothieno[3,2-b]pyridine and electron-rich thiophene-ring halides.[1]
Rationale: The thiophene ring resists oxidative addition. We use Pd(dppf)Cl2 or XPhos Pd G2 . The bidentate ligand (dppf) or bulky Buchwald ligand (XPhos) prevents the formation of inactive bis-heteroaryl Pd complexes.
Reagents:
-
Substrate: 3-Bromothieno[3,2-b]pyridine (1.0 equiv)
-
Alkyne: Terminal alkyne (1.5 equiv)
-
Catalyst: Pd(dppf)Cl2[3][4][5]·DCM (5-8 mol%) OR XPhos Pd G2 (3 mol%)[1]
-
Co-Catalyst: CuI (5 mol%)[6]
-
Base: Cs2CO3 (2.0 equiv) or Diisopropylamine (DIPA)
-
Solvent: 1,4-Dioxane or Toluene (degassed).[1]
Step-by-Step Procedure:
-
Degassing: Sparge the solvent (Dioxane) with Argon for 20 mins before adding reagents. Oxygen is the enemy of electron-rich phosphines.
-
Loading: Combine substrate, catalyst, CuI, and base in a pressure vial.
-
Initiation: Add solvent and alkyne.[1][6][7] Seal immediately.
-
Thermal Activation: Heat to 90–100°C for 4–12 hours.
-
Self-Validation: If conversion stalls at 50%, add a second portion of catalyst (2 mol%) and alkyne (0.5 equiv). The stall indicates catalyst death via sulfur poisoning.
Protocol C: Copper-Free Sonogashira (Sensitive Substrates)
Best for: Substrates prone to homocoupling or when removing Cu is difficult (e.g., polar products).[1]
Rationale: Eliminates Glaser coupling side-products. Relies on the "Gel-Sol" method or amine-mediated deprotonation without a Cu-acetylide intermediate.[1]
Reagents:
-
Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%)
-
Base: Piperidine or Pyrrolidine (3.0 equiv)
-
Solvent: Acetonitrile or DMF.[1]
-
Temp: 80°C.
Visualization & Logic
Diagram 1: Mechanistic Pathway & Poisoning Risks
This diagram illustrates the catalytic cycle and identifies exactly where the thieno[3,2-b]pyridine core can interfere (poisoning).
Caption: Catalytic cycle showing standard progression (Blue/Green) vs. Thieno-pyridine specific deactivation pathways (Red).[1]
Diagram 2: Decision Matrix for Protocol Selection
Caption: Logic flow for selecting the optimal coupling protocol based on regiochemistry and substrate stability.
Troubleshooting & Optimization Data
Table 1: Common Failure Modes & Solutions
| Symptom | Diagnosis | Corrective Action |
| No Conversion | Catalyst Poisoning (S-coordination) | Switch to Protocol B . Use XPhos or SPhos ligands.[1] Increase temp to 100°C. |
| Homocoupling (Glaser) | Oxidation of Alkyne | Degas solvents thoroughly. Ensure CuI is white.[1] Switch to Protocol C (Cu-free).[1] |
| Black Precipitate | Pd Aggregation (Pd Black) | Catalyst is decomposing before reaction.[1] Add extra ligand (PPh3) or use a palladacycle precatalyst. |
| Regio-scrambling | Halogen Migration | Rare in this system, but avoid temps >120°C. Use mild bases (Cs2CO3) instead of strong amine bases.[1] |
Table 2: Reactivity Comparison
| Position | Electronic Character | Rec.[1][7][8] Catalyst | Typical Yield |
| C7-Cl | Electron Deficient (High Reactivity) | Pd(PPh3)2Cl2 | 85-95% |
| C3-Br | Electron Rich (Low Reactivity) | Pd(dppf)Cl2 / XPhos | 60-80% |
| C2-Br | Electron Rich (Med Reactivity) | Pd(dppf)Cl2 | 70-85% |
References
-
Review of Thienopyridine Synthesis: Litvinov, V. P. (2004). Thienopyridines: synthesis, properties, and biological activity. Russian Chemical Reviews. (General landing page for journal due to deep-link variability).[1]
-
Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007).[1][3][6] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Kinase Inhibitor Applications (VEGFR/c-Met): Example of thieno[3,2-b]pyridine derivatives in kinase inhibition. Design and synthesis of thieno[3,2-b]pyridine derivatives. [Link] (Search Term: Thieno[3,2-b]pyridine kinase inhibitor).[1]
-
Catalyst Poisoning by Sulfur: Escandón, L. S., et al. (2008).[1][9] Sulphur poisoning of palladium catalysts. Journal of Hazardous Materials. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Discovery of 7‑(Pyridin-3-yl)thieno[3,2‑b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 [sigmaaldrich.com]
- 9. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 6-Bromothieno[3,2-b]pyridine-2-carboxylic Acid for Advanced Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of the Thieno[3,2-b]pyridine Scaffold in Kinase Inhibitor Design
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has rendered them one of the most critical target classes for modern drug discovery. Within the vast chemical space of kinase inhibitors, the thieno[3,2-b]pyridine scaffold has emerged as a "privileged" structure. Its unique arrangement offers a bioisosteric replacement for more common hinge-binding motifs like purines, providing a distinct vector for substituents to probe deeper into the ATP-binding pocket.[3][4]
The thieno[3,2-b]pyridine core is particularly advantageous as it often facilitates weak interactions with the kinase hinge region. This allows for diverse binding modes that are not strictly ATP-mimetic, enabling the development of inhibitors that are anchored in the kinase's back pocket.[1][2][5] This can lead to significantly improved selectivity across the kinome, a crucial factor in minimizing off-target effects and associated toxicities.[1][5]
This guide focuses on a key building block for harnessing the potential of this scaffold: 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid . The strategic placement of the bromine atom at the 6-position and the carboxylic acid at the 2-position provides orthogonal chemical handles for elaborate molecular construction, making it an invaluable starting material for synthesizing a new generation of potent and selective kinase inhibitors.
Physicochemical Properties and Handling of 6-Bromothieno[3,2-b]pyridine-2-carboxylic Acid
A thorough understanding of the starting material is fundamental to successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrNO₂S | PubChem |
| Molecular Weight | 258.09 g/mol | PubChem |
| Appearance | Typically an off-white to yellow solid | Supplier Data |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF), sparingly soluble in alcohols, and generally insoluble in water and non-polar organic solvents. | General Chemical Knowledge |
| Storage | Store in a cool, dry place, protected from light. For long-term storage, 2-8°C is recommended.[6] | [6] |
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
The Rationale Behind the Functionality: Bromine and Carboxylic Acid
The utility of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid lies in its dual functionality, which allows for sequential and directed chemical modifications.
Caption: Functional handles of the core scaffold.
-
The 2-Carboxylic Acid: This group is the primary site for building out the "warhead" of the inhibitor. It is readily converted into an amide via standard coupling reactions. This amide bond is a common feature in kinase inhibitors, often forming critical hydrogen bonds within the ATP-binding site. The diversity of commercially available amines allows for extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.
-
The 6-Bromo Group: The bromine atom is a versatile handle for modern cross-coupling chemistry. It serves as an excellent electrophile for reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings. This allows for the introduction of various aryl and heteroaryl groups, which can be tailored to fit into specific hydrophobic pockets of the target kinase, often leading to significant gains in potency and selectivity.
Application Protocol: Synthesis of a CDK9 Inhibitor Scaffold
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription and a validated therapeutic target in oncology.[7][8][9] The following protocol outlines a general, two-step approach to synthesize a library of potential CDK9 inhibitors using 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid.
Workflow Overview:
Caption: Two-step synthetic workflow.
Step 1: Amide Coupling
Objective: To couple a selected amine (R¹-NH₂) to the carboxylic acid of the starting material.
Rationale: This step introduces the first point of diversity. The choice of amine is critical and should be guided by the target kinase's structure. For CDK9, an aminopyrimidine or a similar nitrogen-rich heterocycle can serve as an effective hinge-binding motif.
Materials:
-
6-Bromothieno[3,2-b]pyridine-2-carboxylic acid (1.0 eq)
-
Desired Amine (e.g., 4-aminopyridine) (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid.
-
Dissolve the starting material in anhydrous DMF.
-
Add the selected amine, followed by DIPEA.
-
In a separate vial, dissolve HATU in a small amount of DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring the Reaction: Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Work-up: Upon completion, pour the reaction mixture into water. This will often precipitate the product.
-
Collect the solid by vacuum filtration, washing with water and then a non-polar solvent like diethyl ether or hexane to remove residual DMF and other impurities.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Step 2: Suzuki-Miyaura Cross-Coupling
Objective: To introduce an aryl or heteroaryl group (R²) at the 6-position of the thieno[3,2-b]pyridine core.
Rationale: This step introduces the second point of diversity, targeting hydrophobic regions of the kinase. The choice of boronic acid or ester is crucial for achieving high potency and selectivity. For many kinases, a substituted phenyl or indole ring is a common and effective choice. This reaction is a powerful C-C bond-forming tool in modern organic synthesis.[10][11]
Materials:
-
Amide intermediate from Step 1 (1.0 eq)
-
Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.5 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 eq)
-
Solvent System (e.g., 1,4-Dioxane/Water or DME/Water)
Procedure:
-
To a microwave vial or Schlenk flask, add the amide intermediate, the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-120°C for 2-12 hours. Microwave irradiation can often significantly reduce reaction times.
-
Monitoring the Reaction: Monitor by LC-MS for the disappearance of the bromo-intermediate and the appearance of the final product mass.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the final kinase inhibitor.
Case Study: Application in the Synthesis of SY-5609 (A Selective CDK7 Inhibitor)
While not directly using 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid, the synthesis of SY-5609, a potent and selective noncovalent CDK7 inhibitor, showcases the principles of using functionalized heterocyclic cores.[12][13] SY-5609 is currently in clinical trials for solid tumors.[12][14] The core structure is coupled with other fragments in a manner analogous to the protocols described above, highlighting the industrial relevance of these synthetic strategies.[13]
Key Data for SY-5609:
| Parameter | Value | Reference |
| Target | CDK7 | [15][16] |
| Binding Affinity (K_D) | 0.065 nM | [15][16] |
| Selectivity | Poor inhibition of CDK2, CDK9, CDK12 | [15][16] |
| Cellular Activity (EC₅₀ in HCC70) | 1 nM | [12] |
| Oral Bioavailability (Mouse) | 47% | [12] |
The development of SY-5609 illustrates how optimizing substituents on a core scaffold, a process enabled by versatile building blocks, can lead to a clinical candidate with desirable potency, selectivity, and pharmacokinetic properties.[12]
Conclusion and Future Outlook
6-Bromothieno[3,2-b]pyridine-2-carboxylic acid is a powerful and versatile building block for the synthesis of novel kinase inhibitors. Its orthogonal functional groups allow for a logical and efficient exploration of chemical space around the privileged thieno[3,2-b]pyridine scaffold. The protocols outlined in this guide provide a robust framework for researchers to design and synthesize libraries of compounds targeting various kinases. As our understanding of kinase biology deepens, the strategic use of such well-designed chemical starting points will be paramount in the development of the next generation of targeted therapies.
References
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Olson, C. M., et al. (2022). Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7. Journal of Medicinal Chemistry, 65(2), 1458–1480. [Link]
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Moyano, P. M., et al. (2024). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angewandte Chemie International Edition. [Link]
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Baumli, S., et al. (2010). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 53(18), 6441-6454. [Link]
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Paruch, K., et al. (2024). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angewandte Chemie. [Link]
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Dorsey, B. D., et al. (2019). Thienopyrimidine inhibitors of atypical protein kinase C. US Patent 10,183,950. [Link]
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Al-Sanea, M. M., et al. (2023). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. Molecules, 28(14), 5485. [Link]
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Moyano, P. M., et al. (2024). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angewandte Chemie International Edition. [Link]
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Li, Z., et al. (2024). Identification of a Novel Selective CDK9 Inhibitor for the Treatment of CRC: Design, Synthesis, and Biological Activity Evaluation. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). Natural compounds as CDK (CDK9) inhibitors and their synthetic analogues. [Link]
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Wang, S., et al. (2013). Abstract 697: Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as highly selective CDK9 inhibitors for cancer treatment. Cancer Research, 73(8_Supplement), 697. [Link]
- Google Patents. (n.d.). Thienopyridine and thienopyrimidine anticancer agents. WO2003000194A3.
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Alagarsamy, V., et al. (2023). Bioisosteric replacements of tyrosine kinases inhibitors to make potent and safe chemotherapy against malignant cells. Journal of Biomolecular Structure & Dynamics, 41(19), 9437-9447. [Link]
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Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. [Link]
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CEITEC. (n.d.). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. [Link]
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Rodriguez, D., et al. (2023). In silico-driven identification of potent CDK9 inhibitors through bioisosteric replacement and multi-stage virtual screening. Scientific Reports, 13(1), 1-15. [Link]
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Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. [Link]
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Drug Design Org. (2007). Bioisosterism. [Link]
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Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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BindingDB. (n.d.). Patents in BindingDB. [Link]
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Silva, B. R., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(6), 1594. [Link]
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Hafez, H. N., et al. (2016). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 119-126. [Link]
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ResearchGate. (n.d.). Synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates 2a-2h products. [Link]
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Silva, B. R., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(6), 1594. [Link]
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PubChemLite. (n.d.). 6-bromothieno[2,3-b]pyridine-2-carboxylic acid. [Link]
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Hafez, H. N., et al. (2016). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Cairo University. [Link]
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Application of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid in oncology research
Application Note: 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid as a Privileged Scaffold in Oncology Drug Discovery
Executive Summary & Strategic Rationale
In the landscape of targeted oncology therapies, the architectural design of small-molecule kinase inhibitors relies heavily on "privileged scaffolds"—core structures that consistently demonstrate high affinity and selectivity for kinase domains. 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid (CAS: 1895300-05-6) has emerged as a highly versatile, bifunctional building block in medicinal chemistry[1].
This molecule offers two distinct vectors for derivatization:
-
The C-2 Carboxylic Acid: Serves as an essential handle for amidation or esterification, allowing researchers to design functional groups that interact directly with the highly conserved kinase hinge region via hydrogen bonding[2].
-
The C-6 Bromine: Acts as a reactive site for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira), enabling the extension of the pharmacophore into the kinase back-pocket to achieve exquisite kinome-wide selectivity[3][4].
This application note details the mechanistic rationale, synthetic protocols, and biological evaluation strategies for utilizing this scaffold to develop potent inhibitors against targets such as c-Met, VEGFR2, and Haspin kinases, as well as its application in Triple Negative Breast Cancer (TNBC) models[2][5][6].
Mechanistic Insights: Target Profiling & Cellular Impact
The thieno[3,2-b]pyridine core is engineered to act as an ATP-competitive, yet non-ATP-mimetic inhibitor[2]. Because it interacts weakly with the kinase hinge region, it relies on its C-2 and C-6 substituents to anchor into the hydrophobic back-pocket, allowing for profoundly variable binding modes that do not compromise selectivity[2].
-
Angiogenesis & Proliferation (c-Met/VEGFR2): Thieno[3,2-b]pyridine-based inhibitors have demonstrated low nanomolar IC50 values against c-Met and VEGFR2. By blocking these receptor tyrosine kinases (RTKs), the derivatives effectively shut down downstream PI3K/AKT and RAS/MAPK signaling, showing high in vivo efficacy in human tumor xenograft models[5].
-
Cell Cycle Arrest & Apoptosis: Derivatization at the C-6 position via cross-coupling yields compounds that significantly alter normal cell cycle distribution. Specific ortho-aminophenyl and para-methoxyphenyl derivatives have been shown to induce targeted apoptosis in non-small cell lung cancer (NCI-H460), breast adenocarcinoma (MCF-7), and melanoma (A375-C5) cell lines[3][4].
-
Triple Negative Breast Cancer (TNBC): Novel 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates synthesized from the brominated precursor have shown targeted growth inhibition against MDA-MB-231 cells, successfully reducing tumor size in in ovo chick chorioallantoic membrane (CAM) models[6].
Fig 1. Mechanism of action for thieno[3,2-b]pyridine derivatives in RTK signaling inhibition.
Experimental Workflows & Methodologies
The following protocols are designed as self-validating systems to ensure high-fidelity synthesis and biological screening.
Protocol A: Suzuki-Miyaura Cross-Coupling at the C-6 Position
This protocol generates 6-(hetero)aryl derivatives tailored for back-pocket kinase binding[3].
-
Causality of Reagents: Pd(dppf)Cl₂ is selected as the catalyst because its bidentate ligand (dppf) prevents catalyst deactivation by the coordinating nitrogen/sulfur atoms on the thienopyridine core. K₂CO₃ is used as a mild base to activate the boronic acid without hydrolyzing the C-2 carboxylic acid.
-
Step-by-Step Procedure:
-
In an oven-dried Schlenk flask, combine 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid (1.0 equiv), the desired (hetero)aryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
-
Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).
-
Critical Step: Degas the suspension by bubbling argon through the mixture for 15 minutes. Rationale: Oxygen degrades the Pd(0) active species and promotes oxidative homocoupling of the boronic acid.
-
Add Pd(dppf)Cl₂ (0.05 equiv) under a stream of argon. Seal the flask and heat to 90°C for 12 hours.
-
Cool to room temperature, filter through a pad of Celite, and concentrate the filtrate. Purify via reverse-phase preparative HPLC.
-
-
Validation Checkpoint: Monitor reaction progression via LC-MS. The disappearance of the isotopic bromine doublet (M and M+2 peaks of equal intensity) and the emergence of the coupled product mass confirms successful cross-coupling. Post-purification, ¹H-NMR must validate the integration of the newly introduced aryl protons against the thienopyridine core.
Protocol B: Amide Coupling at the C-2 Carboxylic Acid
-
Causality of Reagents: The C-2 carboxylic acid is electronically deactivated by the adjacent electron-withdrawing thienopyridine system. Highly efficient uronium-based coupling reagents like HATU are required to form the active ester rapidly, minimizing degradation before the addition of sterically hindered amine nucleophiles.
-
Step-by-Step Procedure:
-
Dissolve 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at room temperature for 15 minutes to form the active ester.
-
Add the target amine (1.1 equiv) and stir for 4 hours.
-
Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
-
Validation Checkpoint: TLC (UV active at 254 nm) should show complete consumption of the baseline carboxylic acid spot. High-resolution mass spectrometry (HRMS) must confirm the exact mass of the amide product.
Protocol C: In Vitro Sulforhodamine B (SRB) Cell Viability Assay
-
Causality of Assay Choice: The SRB assay binds stoichiometrically to basic amino acids under mild acidic conditions. It provides a highly sensitive, linear readout of cellular protein mass, which is more stable and reproducible than metabolic assays (like MTT) for evaluating kinase inhibitors in adherent TNBC cells (MDA-MB-231)[6].
-
Step-by-Step Procedure:
-
Seed MDA-MB-231 cells in 96-well plates at a density of 5,000 cells/well. Incubate for 24h at 37°C, 5% CO₂.
-
Treat cells with serial dilutions of the synthesized thienopyridine derivatives (0.1 µM to 50 µM) for 48 hours.
-
Fix cells by adding cold 10% trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour.
-
Wash plates with deionized water and dry. Stain with 0.4% SRB solution (in 1% acetic acid) for 30 minutes.
-
Wash repeatedly with 1% acetic acid to remove unbound dye. Solubilize the bound dye in 10 mM Tris base (pH 10.5) and measure absorbance at 510 nm.
-
-
Validation Checkpoint: Include a vehicle control (0.1% DMSO) to establish baseline 100% viability, and a known cytotoxic reference (e.g., Doxorubicin) to validate assay sensitivity. The Z'-factor of the assay plate must be >0.5 for the data to be considered highly reliable.
Fig 2. Synthetic and biological evaluation workflow for the 6-bromothieno[3,2-b]pyridine scaffold.
Quantitative Data Summary
The following table synthesizes the benchmark biological activity of thieno[3,2-b]pyridine derivatives documented in recent oncology research, serving as a comparative baseline for new drug development programs.
| Target / Pathway | Cancer Model / Cell Line | Key Readout / Potency | Reference |
| c-Met & VEGFR2 | Human tumor xenografts (Mice) | Low nanomolar IC₅₀; High in vivo efficacy | [5] |
| Haspin Kinase | Kinome-wide panel profiling | Highly selective ATP-competitive inhibition | [2] |
| TNBC | MDA-MB-231 / In ovo CAM model | GI₅₀ ≈ 13 µM; Significant tumor size reduction | [6] |
| Non-Small Cell Lung | NCI-H460 (In vitro) | GI₅₀ < 15 µM; Induction of apoptosis | [3][4] |
| Breast Adenocarcinoma | MCF-7 (In vitro) | GI₅₀ 0.7–1.0 µM (Bithiophene derivatives) | [3] |
References
1.[1] Amadis Chemical. "6-bromothieno[3,2-b]pyridine-2-carboxylic acid, 1895300-05-6". Amadis Chemical Catalog. URL: 2.[2] K. Paruch et al. "Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode". PubMed (NIH). URL: 3.[5] J. Cui et al. "Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases". PubMed (NIH). URL: 4.[6] M. J. R. P. Queiroz et al. "Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line". ResearchGate. URL: 5.[3] M. J. R. P. Queiroz et al. "Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle". PubMed (NIH). URL: 6.[4] M. J. R. P. Queiroz et al. "Synthesis and evaluation of tumor cell growth inhibition of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates. Structure-activity relationships, effects on the cell cycle and apoptosis". PubMed (NIH). URL:
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Application Notes and Protocols for the Evaluation of Thieno[3,2-b]pyridine Compounds in Cell-Based Assays
Introduction: The Therapeutic Potential of the Thieno[3,2-b]pyridine Scaffold
The thieno[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it an attractive framework for the design of potent and selective modulators of various biological targets. Notably, derivatives of thieno[3,2-b]pyridine have demonstrated a broad spectrum of pharmacological activities, including potent antitumor and anti-angiogenic effects.[1][2] This has led to their investigation as inhibitors of key signaling molecules, particularly protein kinases, which are often dysregulated in cancer and other diseases.[3][4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for cell-based assays to characterize the biological effects of novel thieno[3,2-b]pyridine compounds. The protocols detailed herein are designed to be robust and self-validating, providing a clear rationale for each experimental step.
Section 1: Foundational Assays for Assessing Cellular Viability and Proliferation
A primary step in the evaluation of any potential therapeutic agent is to determine its effect on cell viability and proliferation. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[6] This reduction is primarily carried out by mitochondrial dehydrogenases.[3] The resulting intracellular formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[7]
Experimental Protocol: MTT Assay
Materials:
-
Thieno[3,2-b]pyridine compound of interest, dissolved in a suitable solvent (e.g., DMSO)
-
Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS solution)[8]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thieno[3,2-b]pyridine compound in complete culture medium. It is crucial to maintain a consistent final solvent concentration across all wells (typically ≤ 0.5% DMSO).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well.[8]
-
Gently pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that inhibits cell viability by 50%).
-
Data Presentation: Cell Seeding Density and Compound Concentration Range
| Cell Line | Cancer Type | Recommended Seeding Density (cells/well) | Typical Compound Concentration Range (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5,000 - 10,000 | 0.1 - 100 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 8,000 - 15,000 | 0.1 - 100 |
| NCI-H460 | Non-Small Cell Lung Cancer | 4,000 - 8,000 | 0.1 - 100 |
| A375-C5 | Melanoma | 3,000 - 7,000 | 0.1 - 100 |
Section 2: Delving Deeper - Assays for Apoptosis and Cell Cycle Analysis
To understand the mechanism by which a thieno[3,2-b]pyridine compound inhibits cell growth, it is essential to investigate its effects on programmed cell death (apoptosis) and cell cycle progression.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
Principle:
During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[2][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells.[9] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells.[10] However, in late apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus.[10] By using both Annexin V-FITC and PI, it is possible to distinguish between live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[11]
Experimental Protocol: Annexin V-FITC/PI Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cells treated with the thieno[3,2-b]pyridine compound
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the thieno[3,2-b]pyridine compound at the desired concentration (e.g., GI50 concentration) for a specific time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Cell Cycle Analysis using Propidium Iodide (PI) Staining
Principle:
Propidium iodide stoichiometrically binds to double-stranded DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[1][5] By staining fixed and permeabilized cells with PI and analyzing them by flow cytometry, one can generate a histogram of DNA content, which reveals the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[5][12]
Experimental Protocol: PI Staining for Cell Cycle Analysis
Materials:
-
Cells treated with the thieno[3,2-b]pyridine compound
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the thieno[3,2-b]pyridine compound for the desired time.
-
Harvest and wash the cells with PBS.
-
-
Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, ensuring the PI fluorescence is measured on a linear scale.[4]
-
Data Interpretation:
-
The histogram will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), G2/M phase (4n DNA content), and the S phase (intermediate DNA content). A sub-G1 peak can indicate the presence of apoptotic cells with fragmented DNA.[5]
Section 3: Elucidating the Mechanism of Action - Signaling Pathway Analysis
Many thieno[3,2-b]pyridine derivatives exert their anticancer effects by inhibiting protein kinases involved in crucial signaling pathways that regulate cell growth, proliferation, and survival.[3][4][5] Western blotting is a powerful technique to investigate the effect of these compounds on specific signaling proteins.
Targeting the VEGFR-2 and JAK/STAT3 Signaling Pathways
Several thieno[3,2-b]pyridine compounds have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[5] These pathways are critical for tumor angiogenesis and metastasis.[5]
Caption: VEGFR-2 and JAK/STAT3 signaling pathway and points of inhibition by thieno[3,2-b]pyridine compounds.
Experimental Protocol: Western Blotting
Principle:
Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate.[14] Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target protein and its phosphorylated form.[14] This allows for the assessment of changes in protein expression and activation status in response to treatment with a thieno[3,2-b]pyridine compound.
Materials:
-
Cells treated with the thieno[3,2-b]pyridine compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the thieno[3,2-b]pyridine compound and appropriate controls (e.g., vehicle, growth factor stimulation).
-
Wash cells with cold PBS and lyse them on ice with lysis buffer containing inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL reagent and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels and the loading control (e.g., β-actin).
-
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of novel thieno[3,2-b]pyridine compounds in cell-based assays. By systematically evaluating their effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways, researchers can gain valuable insights into their therapeutic potential and mechanism of action. These foundational assays are critical for the advancement of promising thieno[3,2-b]pyridine derivatives in the drug discovery pipeline.
References
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Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
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MTT Assay Protocol. (n.d.). Retrieved from [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]
-
DNA Cell Cycle Analysis with PI. (n.d.). Retrieved from [Link]
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]
-
NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). Retrieved from [Link]
-
Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
ResearchGate. (2018, June 3). Protocol for Annexin V-FITC apoptosis assay?. Retrieved from [Link]
-
MDPI. (2021, March 13). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Retrieved from [Link]
-
AACR. (2020, August 15). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
PMC. (n.d.). Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series: Synthesis, Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Evaluation of Toxicity Using Non-Tumor Cells. Retrieved from [Link]
-
Springer Protocols. (2025). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. Retrieved from [Link]
-
PMC. (2025, April 22). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Retrieved from [Link]
-
PubMed. (2024, December 5). Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. Retrieved from [Link]
-
ResearchGate. (n.d.). Biologically active thieno[2,3-b]pyridines. | Download Scientific Diagram. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2 Synthesis of thieno[3,2-b]pyridine derivatives 10 and 11. (i).... Retrieved from [Link]
-
ACS Publications. (2021, May 27). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Retrieved from [Link]
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Analytical methods for characterizing 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid
An Integrated Approach to the Analytical Characterization of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide presents a multi-faceted analytical strategy for the robust characterization of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid, a key heterocyclic intermediate in pharmaceutical development. The quality, purity, and stability of such intermediates are paramount, as they directly influence the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] This document provides detailed protocols and expert insights for researchers, quality control analysts, and drug development professionals. The methodologies detailed herein encompass chromatographic, spectroscopic, and thermal analysis techniques, establishing a self-validating system for identity, purity, and stability assessment.
Introduction and Physicochemical Profile
6-Bromothieno[3,2-b]pyridine-2-carboxylic acid is a fused heterocyclic compound of significant interest in medicinal chemistry, often serving as a critical building block in the synthesis of novel therapeutic agents.[3] Its structure, featuring a thienopyridine core, a carboxylic acid functional group, and a bromine substituent, provides multiple reaction sites for synthetic elaboration.[3] An unambiguous and thorough analytical characterization is the bedrock of quality control, ensuring batch-to-batch consistency and preventing the carryover of impurities into the API.[2][4]
The initial step in any analytical workflow is to understand the fundamental physicochemical properties of the molecule.
| Property | Value | Source |
| Chemical Structure | NSOOHBr | |
| Molecular Formula | C₈H₄BrNO₂S | [5] |
| Molecular Weight | 258.09 g/mol | [5] |
| CAS Number | 1895300-05-6 | [5] |
| Appearance | Expected to be a solid |
Integrated Analytical Workflow
A robust characterization relies on the orthogonal application of multiple analytical techniques. Each method provides a unique piece of information, and together they create a comprehensive quality profile. The following workflow illustrates a logical progression from initial identity confirmation to detailed purity and stability analysis.
Caption: Integrated workflow for comprehensive characterization.
Chromatographic Methods for Purity and Identity
Chromatographic techniques are the cornerstone of purity assessment for pharmaceutical intermediates.[1][4] High-Performance Liquid Chromatography (HPLC) is the gold standard for quantification, while its coupling with Mass Spectrometry (LC-MS) provides unequivocal identity confirmation.
HPLC-UV for Purity Determination
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. For an acidic molecule like the target compound, controlling the mobile phase pH is critical to ensure a consistent ionic state, leading to sharp, symmetrical peaks suitable for accurate quantification.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of ~0.5 mg/mL.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
Parameter Condition Rationale Column C18, 4.6 x 150 mm, 3.5 µm Provides good retention and resolution for small aromatic molecules. Mobile Phase A 0.1% Formic Acid in Water Acidifier to suppress ionization of the carboxylic acid, improving peak shape.[6] Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for elution.[6] Gradient 10% B to 90% B over 20 min A broad gradient is essential during method development to elute all potential impurities. Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column. Column Temp. 30 °C Controlled temperature ensures reproducible retention times. Detection UV at 254 nm Aromatic heterocyclic systems typically show strong absorbance at this wavelength. | Injection Vol. | 5 µL | |
-
Data Analysis: Purity is calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram. Impurities can be quantified against a reference standard if available.[1]
LC-MS for Identity Confirmation and Impurity Profiling
Principle: LC-MS combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer. This allows for the precise determination of the molecular weight of the main peak and any impurities, providing a high degree of confidence in compound identity.[7]
Protocol:
-
Sample Preparation: Prepare the sample as described for HPLC-UV analysis, but at a lower concentration (~10-20 µg/mL) suitable for MS detection.
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Conditions: Use the same column and mobile phases as the HPLC-UV method. A faster gradient may be employed for high-throughput screening.
-
MS Conditions:
Parameter Condition Rationale Ionization Mode Electrospray (ESI), Positive & Negative ESI is ideal for polar molecules. Positive mode will detect [M+H]⁺, while negative mode will detect [M-H]⁻. Mass Range 100 - 500 m/z Covers the expected mass of the parent compound and potential dimers or fragments. | Data Acquisition | Full Scan | To detect all ions within the specified mass range. |
-
Data Analysis:
-
Confirm the molecular weight of the main peak. The expected monoisotopic mass for C₈H₄⁷⁹Br¹⁴N¹⁶O₂³²S is ~256.91 Da. ESI will detect the protonated molecule [M+H]⁺ at ~257.92 m/z and the deprotonated molecule [M-H]⁻ at ~255.91 m/z. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible, providing definitive confirmation.
-
Analyze minor peaks to tentatively identify impurities based on their mass-to-charge ratio.
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide detailed information about the chemical structure and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (¹H and ¹³C) to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms. It is the most powerful technique for unambiguous structure elucidation.[4]
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often suitable for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments: Acquire ¹H NMR, ¹³C NMR, and consider 2D experiments (e.g., COSY, HSQC) if the structure is unknown or requires complex assignment.
-
Expected Spectral Features: Based on analogous thieno[3,2-b]pyridine structures, the following signals can be anticipated[8][9]:
-
¹H NMR (DMSO-d₆):
-
A broad singlet for the carboxylic acid proton (COOH) > 13 ppm.
-
Singlets or doublets in the aromatic region (7.5 - 9.0 ppm) corresponding to the protons on the pyridine and thiophene rings.
-
-
¹³C NMR (DMSO-d₆):
-
A signal for the carboxylic carbon (C=O) around 162-165 ppm.
-
Multiple signals in the aromatic region (110-160 ppm) for the carbons of the heterocyclic core.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, causing molecular vibrations. It is an excellent tool for identifying the presence of specific functional groups.[10]
Protocol:
-
Sample Preparation: The sample can be analyzed neat as a solid using an Attenuated Total Reflectance (ATR) accessory, which is fast and requires minimal preparation.
-
Instrumentation: A standard FTIR spectrometer with an ATR accessory.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Expected Absorption Bands:
Wavenumber (cm⁻¹) Vibration Functional Group 2500-3300 (broad) O-H stretch Carboxylic Acid ~1700 C=O stretch Carboxylic Acid[10] 1600-1450 C=C and C=N stretch Aromatic/Heterocyclic Rings[11] | 1300-1000 | C-O stretch, C-N stretch | Carboxylic Acid, Pyridine Ring |
Thermal Analysis for Purity and Stability
Thermal analysis techniques provide critical information on the material's physical properties and stability as a function of temperature.
Caption: Relationship between the compound and thermal analysis methods.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and can provide an estimate of the absolute purity of crystalline substances without the need for a reference standard.[12][] The presence of impurities typically broadens the melting peak and lowers the melting point.[12]
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the crystalline sample into an aluminum DSC pan and seal it.
-
Instrumentation: A calibrated DSC instrument.
-
Experimental Conditions:
-
Temperature Program: Heat from ambient temperature to a point well past the melting endotherm at a slow heating rate (e.g., 1-2 °C/min).
-
Atmosphere: Inert (Nitrogen) at a flow rate of 50 mL/min.
-
-
Data Analysis:
-
The onset of the melting endotherm is reported as the melting point.
-
Purity can be calculated by the instrument's software based on the van't Hoff equation. This method is generally applicable for purities >98.5% and for compounds that do not decompose upon melting.[12]
-
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as it is heated. It is used to determine the thermal stability and decomposition temperature of the material. This is particularly important for brominated compounds, which can decompose at elevated temperatures.[14][15][16]
Protocol:
-
Sample Preparation: Place 5-10 mg of the sample into a TGA pan.
-
Instrumentation: A calibrated TGA instrument.
-
Experimental Conditions:
-
Temperature Program: Heat from ambient to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min).
-
Atmosphere: Inert (Nitrogen) to study thermal decomposition (pyrolysis).
-
-
Data Analysis: The TGA curve plots mass (%) versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. Significant mass loss events are evaluated to understand the decomposition profile.
References
-
Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates? Novasol Biotech. [Link]
-
Protheragen. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control. Protheragen. [Link]
-
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. NETZSCH. [Link]
-
Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Tianming Pharmaceuticals. [Link]
-
Ha, H. C., et al. (2004). CHARACTERIZATION OF NOVEL DIHYDROTHIENOPYRIDINIUM AND THIENOPYRIDINIUM METABOLITES OF TICLOPIDINE IN VITRO. Drug Metabolism and Disposition, 32(4), 433-441. [Link]
-
Gomes, P. A. C., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Molecules, 26(6), 1594. [Link]
-
Liu, D., et al. (2017). Supplementary Information for: A new small molecular donor for 11.5% efficiency organic solar cells. The Royal Society of Chemistry. [Link]
-
Sikanen, T., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Molecules, 29(14), 3350. [Link]
-
Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute. [Link]
-
Altarawneh, M., & Dlugogorski, B. Z. (2019). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 92(6), 1729-1755. [Link]
-
Zhekova, B., et al. (2021). LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. Frontiers in Pharmacology, 12, 725983. [Link]
-
PubChemLite. (n.d.). 6-bromothieno[2,3-b]pyridine-2-carboxylic acid. PubChemLite. [Link]
-
Tan, S. F., et al. (2006). 2-Bromopyridine-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5777-o5778. [Link]
-
Sobańska, A. W., & Sobiak, S. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(5), 331-337. [Link]
-
Wang, Y., et al. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules, 23(5), 1056. [Link]
-
Sławiński, J., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2026. [Link]
-
Bajaj, L., et al. (2025). Development and Validation of a Sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Simultaneous Quantification of Thiopurine Nucleotides in Human Red Blood Cells. Cureus, 17(12), e83533. [Link]
-
Reddy, K. K., et al. (2022). A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient. Analytical Methods, 14(36), 3505-3512. [Link]
-
Liu, Y., et al. (2021). Thermal Decomposition of Brominated Butyl Rubber. Polymers, 13(22), 3939. [Link]
-
Frolov, K., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. International Journal of Molecular Sciences, 22(11), 5779. [Link]
-
Adejoro, I. A., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Chemical Sciences Journal, 8(4). [Link]
-
ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. ResearchGate. [Link]
-
Spectrabase. (n.d.). Thieno[2,3-b]pyridine-2-carboxylic acid, 3-amino-4,6-dimethyl-, (4-fluorophenyl)amide. Spectrabase. [Link]
-
ResearchGate. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. ResearchGate. [Link]
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Application Note: Accelerating P2Y12 Antagonist Discovery using 6-Bromothieno[3,2-b]pyridine-2-carboxylic Acid
Executive Summary
This application note details the utility of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid (CAS: 347187-30-8) as a privileged scaffold in the development of next-generation antiplatelet agents. While classical thienopyridines (e.g., Clopidogrel, Prasugrel) rely on a thieno[3,2-c]pyridine core, the thieno[3,2-b]pyridine isomer represents a strategic "scaffold hopping" opportunity. This structural variation offers altered metabolic stability profiles and novel intellectual property (IP) space while maintaining the pharmacophore necessary for P2Y12 receptor antagonism.
This guide provides a comprehensive workflow for synthesizing bioactive derivatives, conducting structure-activity relationship (SAR) studies, and validating antiplatelet efficacy via light transmission aggregometry (LTA).
Chemical Utility & Strategic Value
The "Scaffold Hopping" Strategy
The thieno[3,2-c]pyridine core is ubiquitous in approved antiplatelet prodrugs. However, these drugs often suffer from metabolic variability (e.g., CYP2C19 polymorphism issues with Clopidogrel).
The 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid scaffold offers two distinct "handles" for medicinal chemistry optimization:
-
C6-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce lipophilic aryl groups essential for hydrophobic pocket binding in the P2Y12 receptor.
-
C2-Carboxylic Acid: A polar handle for amidation, esterification, or bioisosteric replacement (e.g., tetrazole) to interact with the extracellular ionic residues of the receptor or to modulate oral bioavailability.
Structural Comparison
| Feature | Classical (Clopidogrel/Prasugrel) | Novel Scaffold (Thieno[3,2-b]) |
| Core Isomer | Thieno[3,2-c]pyridine | Thieno[3,2-b]pyridine |
| Mechanism | Prodrug (Requires metabolic activation) | Potential for Direct Antagonism or Novel Prodrugs |
| C6 Position | Generally unsubstituted or fused | Brominated (Ready for diversification) |
| C2 Position | Ketone/Ester (Metabolic trigger) | Carboxylic Acid (Versatile linker) |
Experimental Protocols: Synthesis & Derivatization[1][2]
Objective: To synthesize a library of 6-aryl-thieno[3,2-b]pyridine-2-carboxamides for SAR evaluation.
Workflow Visualization
The following diagram outlines the divergent synthesis strategy using the 6-bromo-2-carboxylic acid core.
Caption: Divergent synthesis workflow transforming the 6-bromo scaffold into active antagonists.
Detailed Protocol: Suzuki-Miyaura Coupling at C6
Rationale: The hydrophobic pocket of the P2Y12 receptor accommodates bulky aryl groups. The C6 position is geometrically positioned to project substituents into this pocket.
Materials:
-
Scaffold: Methyl 6-bromothieno[3,2-b]pyridine-2-carboxylate (synthesized from acid).
-
Boronic Acid: 4-chlorophenylboronic acid (or diverse library).
-
Catalyst: Pd(dppf)Cl₂ (5 mol%).
-
Base: K₂CO₃ (2.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1).
Procedure:
-
Degassing: In a Schlenk tube, suspend the scaffold (1.0 equiv), boronic acid (1.2 equiv), and base in the solvent mixture. Sparge with argon for 15 minutes.
-
Catalysis: Add Pd(dppf)Cl₂ under positive argon pressure. Seal the tube.
-
Reaction: Heat to 90°C for 4-12 hours. Monitor conversion via TLC (Hexane/EtOAc 3:1) or LC-MS.
-
Workup: Cool to RT. Filter through a Celite pad. Dilute filtrate with EtOAc and wash with brine.
-
Purification: Flash column chromatography (SiO₂).
Expert Tip: If the carboxylic acid is used directly without ester protection, increase base equivalents to 3.5 to account for deprotonation, though yields are typically higher with the ester.
Biological Evaluation: In Vitro Antiplatelet Activity[3][4][5]
Objective: Quantify the efficacy of synthesized derivatives in inhibiting ADP-induced platelet aggregation.
Mechanism of Action Context
Understanding the signaling pathway is critical for interpreting assay data.
Caption: P2Y12 signaling cascade. Antagonists prevent Gi-mediated inhibition of Adenylyl Cyclase.
Protocol: Light Transmission Aggregometry (LTA)[4]
Principle: Turbidometric measurement of platelet-rich plasma (PRP). Aggregation causes PRP to clear, increasing light transmission.
Reagents:
-
Agonist: ADP (Adenosine Diphosphate), final conc. 2.5 µM and 5.0 µM.
-
Vehicle: DMSO (Final concentration <0.5%).
-
Control: Clopidogrel active metabolite (if available) or Ticagrelor.
Step-by-Step:
-
Blood Collection: Collect human venous blood into 3.2% sodium citrate tubes (1:9 ratio). Discard the first 2 mL to avoid tissue factor contamination.
-
PRP Preparation: Centrifuge at 200 x g for 15 mins at RT. Collect the supernatant (PRP).
-
PPP Preparation: Centrifuge remaining blood at 2000 x g for 10 mins to obtain Platelet-Poor Plasma (PPP) for the 100% transmission baseline.
-
Incubation:
-
Aliquot 450 µL PRP into cuvettes.
-
Add 5 µL of test compound (dissolved in DMSO) at varying concentrations (e.g., 0.1, 1, 10, 50 µM).
-
Incubate at 37°C for 5-10 minutes.
-
-
Measurement:
-
Place cuvette in aggregometer (e.g., Chrono-log).
-
Add 50 µL ADP agonist.
-
Record light transmission for 6 minutes.
-
-
Analysis: Calculate % Inhibition relative to vehicle control.
Self-Validating Check: The vehicle control must show >60% aggregation with 5 µM ADP. If aggregation is low, platelets may be pre-activated or the donor may be on undisclosed NSAIDs.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Suzuki Coupling | Protodeboronation of aryl boronic acid. | Switch to Boronic Esters (Pinacol) or add Ag₂O as an additive. |
| Insoluble Final Compounds | High lipophilicity from aryl groups. | Introduce polar groups (morpholine, piperazine) at the C2 amide position. |
| Variable LTA Results | Donor variability (Non-responders). | Use pooled PRP from 3 donors or verify donor status with a known agonist (TRAP-6). |
| No Activity in vitro | Compound requires metabolic activation. | Perform microsome stability assay (HLM) to check for active metabolite generation, or design as a direct antagonist . |
References
-
Thienopyridine Pharmacology
- Title: "P2Y12 Receptor Antagonists:
- Source: Circul
-
Link:[Link]
-
Scaffold Hopping Strategy
-
Synthesis Methodology
- Title: "Efficient Synthesis of 6-(Hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura Coupling."
- Source: MDPI Molecules.
-
Link:[Link]
-
Biological Assay Standard
- Title: "Light transmission aggregometry: current st
- Source: Pl
-
Link:[Link]
Sources
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Thieno[2,3-b]pyridine derivatives are potent anti-platelet drugs, inhibiting platelet activation, aggregation and showing synergy with aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 6-Bromothieno[3,2-b]pyridine-2-carboxylic Acid Derivatives
Introduction: The Therapeutic Potential of Thienopyridine Scaffolds
The 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid scaffold represents a privileged heterocyclic system in medicinal chemistry, frequently serving as the core structure for a new generation of targeted therapeutics. Derivatives of this scaffold have demonstrated significant potential as modulators of key cellular signaling pathways, particularly as kinase inhibitors. Kinases are a large family of enzymes that play a crucial role in regulating a majority of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for drug discovery.[1][2]
The mitogen-activated protein kinase (MAPK) pathway, which includes the kinases RAF, MEK, and ERK, is a critical signaling cascade that is frequently mutated in various cancers, such as melanoma.[2][3] Consequently, the discovery of novel small molecule inhibitors targeting this pathway is of paramount importance. High-throughput screening (HTS) provides a robust and efficient platform for the rapid evaluation of large chemical libraries, such as those comprised of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid derivatives, to identify promising lead compounds.[4][5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening assays tailored for the discovery of bioactive 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid derivatives. We will explore both biochemical and cell-based assay formats, providing detailed protocols and explaining the rationale behind experimental choices to ensure scientific integrity and the generation of reliable and reproducible data.
Guiding Principles for HTS Assay Design
The success of any HTS campaign hinges on the development of a robust and reliable assay.[4] Key considerations include:
-
Biological Relevance: The chosen assay should accurately reflect the biological context of the intended therapeutic target.
-
Assay Format: The selection between a biochemical (cell-free) or a cell-based assay depends on the screening objective. Biochemical assays are ideal for identifying direct inhibitors of a purified enzyme, while cell-based assays provide insights into a compound's activity within a more physiologically relevant system.[4][6][7]
-
Signal Window and Reproducibility: The assay must have a high signal-to-noise ratio and demonstrate excellent reproducibility, often quantified by a Z'-factor greater than 0.5.[8][9]
-
Miniaturization and Automation: Assays should be adaptable to high-density microplate formats (e.g., 384- or 1536-well plates) and compatible with robotic liquid handling systems to maximize throughput.[4][10]
Biochemical HTS Assays for Direct Kinase Inhibition
Biochemical assays are indispensable for the initial identification of compounds that directly interact with and inhibit the enzymatic activity of a purified kinase.[6][11] These assays are typically faster and less complex than cell-based assays, making them well-suited for primary screening of large compound libraries.[5][12]
Workflow for a Typical Biochemical HTS Campaign
Caption: General workflow for a biochemical HTS campaign.
Protocol 1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
Luminescence-based assays, such as the Kinase-Glo® platform, are a popular choice for HTS due to their high sensitivity, broad dynamic range, and simple "add-and-read" format.[1][8][13] These assays quantify kinase activity by measuring the amount of ATP remaining in the reaction.[1][8] Active kinases consume ATP, leading to a decrease in the luminescent signal, whereas inhibitors prevent ATP consumption, resulting in a higher signal.[1][8]
Principle: Kinase + Substrate + ATP → Phosphorylated Substrate + ADP Remaining ATP + Luciferin/Luciferase → Light (Luminescence)
Materials:
-
Purified recombinant kinase (e.g., BRAF, MEK1)
-
Kinase-specific substrate (e.g., unactive MEK1 for BRAF, or a peptide substrate)[2][14]
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
6-Bromothieno[3,2-b]pyridine-2-carboxylic acid derivatives library (solubilized in DMSO)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and/or automated liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the library into the wells of a 384-well plate. Include wells with DMSO only for negative controls (no inhibition) and wells with a known inhibitor for positive controls.
-
Enzyme and Substrate Preparation: Prepare a master mix containing the kinase and its substrate in the appropriate kinase reaction buffer. The optimal concentrations of enzyme and substrate should be determined empirically during assay development.
-
Kinase Reaction Initiation: Add 5 µL of the enzyme/substrate master mix to each well of the assay plate.
-
ATP Addition: Add 5 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should ideally be at or below the Km value for the kinase to facilitate the identification of competitive inhibitors.[15]
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the enzyme reaction, as determined during assay development.[15]
-
Signal Detection: Add 10 µL of Kinase-Glo® reagent to each well. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence intensity using a plate reader.
Data Analysis:
Calculate the percent inhibition for each compound using the following formula:
% Inhibition = 100 * (1 - (Signalcompound - Signalpositive control) / (Signalnegative control - Signalpositive control))
| Parameter | Value | Description |
| Plate Format | 384-well | High-density format for increased throughput. |
| Compound Concentration | 10 µM | Standard single-point concentration for primary screening. |
| ATP Concentration | Km value | Optimal for detecting ATP-competitive inhibitors. |
| Z'-factor | > 0.7 | Indicates a robust and reproducible assay.[8] |
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays, such as HTRF® and LanthaScreen™, offer a robust platform for HTS with low background interference.[16][17][18] These assays utilize the principle of FRET between a donor fluorophore (typically a long-lifetime lanthanide) and an acceptor fluorophore.[16][19][20]
Principle: A kinase phosphorylates a biotinylated substrate. A europium-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated acceptor fluorophore are added. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal.[20]
Caption: Principle of a TR-FRET kinase assay.
Materials:
-
Purified recombinant kinase
-
Biotinylated substrate peptide
-
Europium-labeled anti-phospho-antibody (specific to the phosphorylated substrate)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC, d2)
-
TR-FRET compatible assay buffer
-
Compound library
-
Low-volume, black 384-well plates
-
TR-FRET capable plate reader
Procedure:
-
Compound Plating: As described in Protocol 1.
-
Kinase Reaction: In each well, combine the compound, kinase, biotinylated substrate, and ATP. Incubate at room temperature for the desired reaction time.
-
Detection: Add a mixture of the europium-labeled antibody and the streptavidin-conjugated acceptor to each well.
-
Incubation: Incubate at room temperature for 60 minutes to allow for antibody-antigen binding.
-
Data Acquisition: Read the plate on a TR-FRET reader, measuring the emission at both the donor and acceptor wavelengths.
Data Analysis:
The TR-FRET signal is typically expressed as a ratio of the acceptor and donor fluorescence intensities. Calculate the percent inhibition as described for the luminescence assay.
Cell-Based HTS Assays for Phenotypic Screening
Cell-based assays are crucial for evaluating the activity of compounds in a more biologically relevant context.[7][21] They can provide information on a compound's cell permeability, off-target effects, and overall cellular efficacy.[21]
Workflow for a Cell-Based HTS Campaign
Caption: General workflow for a cell-based HTS campaign.
Protocol 3: Cell Viability/Proliferation Assay
A fundamental cell-based assay measures a compound's effect on cell viability or proliferation.[21][22][23] This is particularly relevant for identifying potential anti-cancer agents. Luminescence-based assays that measure cellular ATP levels (e.g., CellTiter-Glo®) are widely used for this purpose due to their sensitivity and simplicity.[21][22]
Principle: Metabolically active, viable cells produce ATP. The amount of ATP is directly proportional to the number of viable cells.[22] The addition of a reagent containing luciferase and its substrate results in a luminescent signal that correlates with cell viability.[21][22]
Materials:
-
Cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells with BRAF V600E mutation)
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Compound library
-
White, clear-bottom 384-well cell culture plates
-
Luminescence-capable plate reader
Procedure:
-
Cell Seeding: Seed the cells into the 384-well plates at an optimized density and allow them to adhere overnight in a cell culture incubator.
-
Compound Treatment: Add the compounds from the library to the cells at the desired final concentration.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence.
Data Analysis:
Calculate the percent of viable cells relative to the DMSO-treated controls.
| Parameter | Value | Description |
| Cell Line | A375 (BRAF V600E) | A cancer cell line dependent on the MAPK pathway. |
| Seeding Density | 2,000 cells/well | Optimized for logarithmic growth during the assay. |
| Incubation Time | 72 hours | Allows for multiple cell doublings to observe anti-proliferative effects. |
| Readout | Luminescence | Proportional to the number of viable cells. |
Protocol 4: Phospho-ERK Cellular Assay (AlphaLISA® SureFire®)
To confirm that the observed effects on cell viability are due to the inhibition of the MAPK pathway, a target-specific assay measuring the phosphorylation of a downstream effector, such as ERK, is essential.[3][24] The AlphaLISA® SureFire® assay is a highly sensitive, no-wash immunoassay for the detection of phosphorylated proteins in cell lysates.[24][25][26]
Principle: The AlphaLISA® technology is based on the interaction of donor and acceptor beads.[25][26][27] In this assay, one antibody specific to total ERK is conjugated to an acceptor bead, and another antibody specific to phosphorylated ERK is biotinylated and captured by a streptavidin-coated donor bead. In the presence of phosphorylated ERK, the beads are brought into close proximity, and excitation of the donor bead results in a luminescent signal from the acceptor bead.[24][25]
Materials:
-
Cancer cell line (e.g., A375)
-
AlphaLISA® SureFire® Phospho-ERK1/2 Assay Kit
-
Compound library
-
384-well cell culture plates
-
Plate reader capable of AlphaLISA® detection
Procedure:
-
Cell Seeding and Treatment: Seed and treat the cells with the compound library as described in Protocol 3. A shorter incubation time (e.g., 1-2 hours) is typically sufficient to observe changes in protein phosphorylation.
-
Cell Lysis: Lyse the cells directly in the wells by adding the lysis buffer provided in the kit.
-
Lysate Transfer: Transfer the cell lysates to a 384-well assay plate.
-
Detection Reagent Addition: Add the AlphaLISA® acceptor beads and biotinylated anti-phospho-ERK antibody to the lysates. Incubate as recommended by the manufacturer.
-
Donor Bead Addition: Add the streptavidin-coated donor beads. Incubate in the dark.
-
Data Acquisition: Read the plate on an AlphaLISA®-compatible plate reader.
Data Analysis:
The signal from the phospho-ERK assay can be normalized to the signal from a parallel total ERK assay to account for any variations in cell number. Calculate the percent inhibition of ERK phosphorylation for each compound.
Data Interpretation and Hit Validation
A successful HTS campaign will generate a large amount of data that requires careful analysis to identify true "hits." It is crucial to implement stringent quality control measures, such as monitoring the Z'-factor throughout the screen.[8][9] Hits identified from the primary screen should be subjected to a rigorous validation process, including:
-
Hit Confirmation: Re-testing the primary hits to confirm their activity.
-
Dose-Response Analysis: Generating dose-response curves to determine the potency (IC50 or EC50) of the confirmed hits.[15]
-
Orthogonal Assays: Validating the hits in a different assay format to rule out technology-specific artifacts.
-
Selectivity Profiling: Testing the hits against a panel of related kinases to assess their selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compounds to understand the relationship between their chemical structure and biological activity.
Conclusion
The 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid scaffold holds significant promise for the development of novel targeted therapies. The high-throughput screening assays and protocols detailed in this application note provide a robust framework for the efficient discovery and characterization of bioactive derivatives. By employing a combination of biochemical and cell-based assays, researchers can effectively identify potent and selective inhibitors, paving the way for the development of the next generation of precision medicines. The key to a successful screening campaign lies in the careful design and validation of the assays, ensuring the generation of high-quality, reproducible data that can confidently guide lead optimization efforts.
References
- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assays.
- PMC. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
- BMG Labtech. (n.d.). AlphaScreen SureFire Phospho-ERK assay.
- Revvity. (n.d.). HTRF Principle.
- BioAssay Systems. (n.d.). EnzyFluo™ ERK Phosphorylation Assay Kit.
- BMG Labtech. (n.d.). HTRF technology on Microplate Readers.
- Assay Genie. (n.d.). ERK Phosphorylation Assay Kit (BA0098).
- PMC. (n.d.). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications.
- ThermoFisher. (n.d.). Optimization of a LanthaScreen Kinase assay for BRAF.
- BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
- BMG Labtech. (n.d.). Homogenous AlphaLISA assay for IgG.
- Thermo Fisher Scientific - US. (n.d.). Biochemical Kinase Assays.
- BPS Bioscience. (n.d.). BRAF (WT) Kinase Assay Kit.
- Antibodies-online.com. (n.d.). ERK Phosphorylation Assay Kit | ABIN1019677.
- Revvity. (n.d.). HTRF - Guide to homogeneous time resolved fluorescence.
- PMC. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase.
- Promega Corporation. (n.d.). MEK1 Kinase Assay Protocol.
- Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays.
- Bitesize Bio. (2025, May 20). A New Frontier in Protein Quantitation: AlphaLISA.
- Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats.
- Biocompare.com. (n.d.). ERK Phosphorylation Assay Kit CB-P013-K from Creative Biolabs.
- Berthold Technologies GmbH & Co.KG. (n.d.). HTRF®.
- ACS Omega. (2023, April 21). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators.
- ResearchGate. (n.d.). Working principle of the AlphaLISA assay. Acceptor beads bind to the....
- PubMed. (2019, March 15). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
- ThermoFisher. (n.d.). LanthaScreen Eu kinase binding assay for BRAF Overview.
- NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- BellBrook Labs. (2025, October 27). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery.
- Promega. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
- Sino Biological. (2024, May 22). BRAF (V600E) Datasheet.
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
- Bio Molecular Systems. (n.d.). Kinase Assays with Myra.
- Cytion. (n.d.). High-Throughput Screening of Kinase Inhibitors in MDA-MB Models.
- Reaction Biology. (n.d.). BRAF (V600E) NanoBRET Kinase Assay.
- BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery.
- Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
- NCBI Bookshelf - NIH. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
- Drug Discovery World. (2017, January 8). High-throughput screening platforms incorporating physiologically relevant 3-D models.
- MDPI. (2020, October 27). A Gene Expression High-Throughput Screen (GE-HTS) for Coordinated Detection of Functionally Similar Effectors in Cancer.
- LICORbio™. (n.d.). Cell Health Assays.
- ATCC. (n.d.). High Throughput Screening (HTS).
- R&D Systems. (2024, September 5). Recombinant Human Active MEK1 Kinase.
- Sigma-Aldrich. (n.d.). MEK Activity Assay Kit (CS0490) - Bulletin.
- Creative Enzymes. (n.d.). High-Throughput Screening of Inhibitors.
- Promega Corporation. (n.d.). MEK1 Kinase Enzyme System.
- YouTube. (2025, April 22). Finding the Right Biochemical Assay for HTS and Lead Discovery.
- BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services.
- BPS Bioscience. (n.d.). Chemi-Verse™ MEK1 Kinase Assay Kit.
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. lifescienceglobal.com [lifescienceglobal.com]
- 8. Kinase-Glo® Luminescent Kinase Assays [worldwide.promega.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. High-Throughput Screening of Kinase Inhibitors in MDA-MB Models [cytion.com]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. revvity.com [revvity.com]
- 20. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. marinbio.com [marinbio.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. licorbio.com [licorbio.com]
- 24. bmglabtech.com [bmglabtech.com]
- 25. bmglabtech.com [bmglabtech.com]
- 26. revvity.com [revvity.com]
- 27. bitesizebio.com [bitesizebio.com]
Troubleshooting & Optimization
Improving yield in 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid synthesis
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid .
This compound is a highly valuable building block in drug development, frequently utilized in Suzuki-Miyaura cross-couplings and the synthesis of kinase inhibitors or PET imaging tracers[1]. However, its synthesis—typically achieved via a two-step cascade involving nucleophilic aromatic substitution (SNAr)/aldol cyclization followed by saponification—is notoriously sensitive to base selection, temperature, and pH control.
This guide bypasses generic advice to focus on the causality of reaction failures, providing you with self-validating protocols to ensure high-yield isolation.
Mechanistic Workflow
The most robust route to the target molecule utilizes 5-bromo-2-chloropyridine-3-carboxaldehyde and ethyl thioglycolate. The reaction relies on a tandem SNAr and intramolecular aldol condensation, followed by ester hydrolysis.
Fig 1. Two-step synthetic workflow for 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid.
Quantitative Optimization Data
The choice of base and solvent in Step 1 dictates whether the reaction stalls at the thioether intermediate or successfully cyclizes. Table 1 summarizes the optimization landscape.
Table 1: Step 1 Optimization Matrix (Base & Solvent Effects)
| Base | Solvent | Temp (°C) | Time (h) | IPC Conversion (%) | Isolated Yield (%) | Causality / Observation |
| EtOH | 80 | 12 | 45 | 30 | Weak base; stalled at uncyclized thioether. | |
| DMF | 60 | 8 | 85 | 72 | Good SNAr, but slow aldol condensation. | |
| DMF | 75 | 4 | >98 | 89 | ||
| NMP | 75 | 4 | >95 | 85 | Similar to DMF, but harder to remove during workup. |
Troubleshooting FAQs
Q1: Why is my isolated yield of the intermediate ester so low (< 40%) despite LC-MS showing complete consumption of the starting aldehyde?
Causality: The reaction proceeds via a two-step cascade. The initial SNAr of the thiolate onto the 2-chloro position is extremely fast. However, the subsequent intramolecular aldol-type condensation requires the deprotonation of the active methylene group. If the base is too weak (e.g.,
Q2: During the saponification of the ester, my LC-MS shows a new peak with a mass of[M-44], and the yield of the target acid is poor. What is happening?
Causality: Thieno[3,2-b]pyridine-2-carboxylic acids are highly susceptible to decarboxylation (loss of
Q3: The saponification went to 100% conversion, but when I acidified the aqueous layer with HCl, no precipitate formed. Where is my product?
Causality: 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid is an amphoteric molecule. It contains a carboxylic acid (
Fig 2. Troubleshooting logic tree for identifying and resolving yield-limiting steps.
Self-Validating Experimental Protocols
A protocol is only as good as its built-in feedback loops. The following procedures include In-Process Controls (IPCs) that allow you to visually and analytically validate success before proceeding.
Step 1: Synthesis of Ethyl 6-bromothieno[3,2-b]pyridine-2-carboxylate
Self-Validating Principle: The product is highly hydrophobic compared to the starting materials. A successful reaction will spontaneously yield a filterable solid upon dilution with water.
-
Charge a dry, argon-flushed flask with 5-bromo-2-chloropyridine-3-carboxaldehyde (1.0 eq) and anhydrous DMF (0.2 M).
-
Add
(2.5 eq). (Causality: Excess base ensures complete deprotonation of the active methylene for the rate-limiting aldol step). -
Dropwise add ethyl thioglycolate (1.1 eq) at room temperature.
-
Heat the suspension to 75 °C for 4 hours.
-
IPC (In-Process Control): Monitor by TLC (Hexanes/EtOAc 3:1). The aldehyde (
0.6) should disappear, replaced by a bright UV-active spot ( 0.4). -
Cool to room temperature and pour the mixture into 5 volumes of ice-cold distilled water.
-
Validation: A thick, off-white precipitate should form immediately. If the solution remains cloudy without settling, the cyclization is incomplete.
-
Filter the solid, wash with copious amounts of water to remove DMF and salts, and dry in vacuo.
Step 2: Synthesis of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid
Self-Validating Principle: The starting ester is non-polar, while the product acid is highly polar. During acidification, the visual validation is the formation of a thick precipitate exactly at pH 4.
-
Suspend the ester from Step 1 (1.0 eq) in a mixture of THF and water (1:1, 0.1 M)[2].
-
Add
(3.0 eq) in one portion. -
Stir vigorously at room temperature for 6 hours. (Causality: Room temperature prevents thermal decarboxylation of the resulting thienopyridine core[2]).
-
IPC: LC-MS should show complete disappearance of the ester mass and appearance of the acid
. -
Concentrate the mixture in vacuo to remove the THF. (Causality: Leaving THF in the mixture will artificially solubilize the product during acidification).
-
Dilute the remaining aqueous layer with water and extract once with EtOAc to remove any unreacted ester or non-polar impurities. Discard the organic layer.
-
Cool the aqueous layer in an ice bath.
-
Critical Step: Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter. Stop exactly at pH 3.5–4.0.
-
Validation: A dense white precipitate will form at the isoelectric point. If the solution clears upon further addition of HCl, you have over-acidified.
-
Filter the product, wash with cold water, and dry under high vacuum to afford the target acid[3].
References
1.[3] US9340555B2 - Compounds as tyrosine kinase modulators. Google Patents. URL: 2.[2] Development of Pyridothiophene Compounds for PET Imaging of α-Synuclein. PubMed Central (PMC). URL:[Link] 3.[1] Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle. PubMed. URL:[Link]
Sources
- 1. Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Pyridothiophene Compounds for PET Imaging of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9340555B2 - Compounds as tyrosine kinase modulators - Google Patents [patents.google.com]
Technical Support Center: Purification of Brominated Thienopyridines
Status: Active Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Isolation & Purification of Brominated Thienopyridine Scaffolds
Welcome to the Technical Support Center
You are likely here because your brominated thienopyridine intermediate—a critical scaffold for cross-coupling (e.g., Suzuki-Miyaura)—is failing to purify. You may be experiencing "streaking" on silica, co-eluting regioisomers, or spontaneous debromination.
This guide moves beyond standard protocols. We treat purification not as a cleanup step, but as a thermodynamic challenge involving pKa mismatches,
Module 1: Chromatographic Challenges (The "Separation" Issue)
Current Status: Your compound streaks on TLC, yields are low after column chromatography, or isomers (e.g., 2-bromo vs. 3-bromo) are inseparable.
The Core Problem: Silica Acidity & Lewis Basicity
Thienopyridines possess a pyridine nitrogen with a lone pair capable of hydrogen bonding with the acidic silanol groups (
Troubleshooting Guide
Q1: My compound streaks aggressively on TLC and the column. Is it decomposing?
-
Diagnosis: Likely chemisorption. The basic nitrogen is interacting with acidic silanols.
-
Protocol (The "Amine Shield"):
-
Pre-treatment: Slurry your silica gel in your starting eluent containing 1–2% Triethylamine (Et3N) .
-
Equilibration: Flush the column with this buffer until the eluate pH is basic (check with pH paper).
-
Elution: Run your gradient without Et3N in the mobile phase (the pre-coat is usually sufficient), or maintain 0.5% Et3N if streaking persists.
-
Why this works: Et3N has a higher pKa than your thienopyridine. It competitively binds to the silanol sites, creating a "shield" that allows your compound to pass through without drag [1].
-
Q2: I have a mixture of regioisomers (e.g., 2-Br and 3-Br) with identical Rf values. How do I separate them?
-
Diagnosis: Positional isomers often have identical dipole moments in Normal Phase (NP) solvents.
-
Protocol (Orthogonal Selectivity):
-
Option A (Reverse Phase): Switch to C18 silica. The hydrophobic interaction with the alkyl chain often discriminates based on the shape and solvation area of the bromine position better than silica does. Use a Water/Acetonitrile gradient with 0.1% Formic Acid.[1]
-
Option B (Recrystallization Enrichment): Do not attempt to separate 50:50 mixtures by column. Recrystallize the crude mixture first (see Module 2). Even a modest enrichment (e.g., to 80:20) significantly improves chromatographic resolution.
-
Q3: My product turns brown on the column.
-
Diagnosis: Oxidative degradation or acid-catalyzed polymerization. Thiophene rings are electron-rich and prone to oxidation.
-
Fix: Use degassed solvents and protect the column from light (wrap in foil). The C-Br bond can be photolabile [2].
Module 2: Solubility & Crystallization (The "Solid State" Issue)
Current Status: Your compound is a "brick dust" solid—insoluble in hexanes/ethyl acetate, but soluble in DMSO. You cannot load it onto a column.
The Core Problem: Aggregation
Planar heteroaromatic systems like thienopyridines exhibit strong
Troubleshooting Guide
Q4: How do I load a highly insoluble compound onto a flash column?
-
Protocol (Solid Load Technique):
-
Dissolve the crude material in a minimum amount of DCM/MeOH (9:1) or even pure THF.
-
Add Celite® (diatomaceous earth) or silica gel (ratio 1:2 compound to solid support).
-
Rotary evaporate until a free-flowing powder remains.
-
Load this powder as a "cartridge" on top of your packed column.
-
Warning: Do not use DMSO for liquid loading; it will wash your compound through the column with no separation.
-
Q5: Which solvents work for recrystallization?
-
Data Table: Solvent Systems for Thienopyridines
| Solvent System | Suitability | Notes |
| Ethanol (Hot) | High | Standard for thienopyridines [3]. Good for removing polar impurities. |
| Acetonitrile | High | Excellent for brominated derivatives. Dissolves impurities; product often crashes out upon cooling [3].[2] |
| EtOAc/Hexane | Medium | Good for less polar derivatives, but often leads to "oiling out" rather than crystals. |
| DMF/Water | Low | Hard to remove solvent. Use only as a last resort for highly insoluble analogs. |
Module 3: Visualization & Logic Flow
The following diagram illustrates the decision matrix for purifying crude brominated thienopyridine mixtures.
Figure 1: Decision matrix for the purification of brominated thienopyridines, prioritizing solubility and stationary phase compatibility.
Module 4: Stability & Storage (The "Decomposition" Issue)
Q6: My pure compound turned purple/black after a week in the fridge.
-
Cause: Autocatalytic decomposition. If any trace acid (from silica or chloroform) remains, it protonates the pyridine nitrogen. This salt is often hygroscopic and acidic, promoting debromination or oxidation of the thiophene ring.
-
Solution:
-
Final Wash: Always perform a final wash of your organic layer with saturated NaHCO3 during workup to ensure pH neutral isolation.
-
Solvent Choice: Avoid storing in Chloroform (which forms HCl over time). Store as a solid.
-
Container: Amber vials are mandatory. The C-Br bond is sensitive to UV light.
-
References
-
Silica Gel Deactivation
-
Photostability of Brominated Compounds
-
Recrystallization Solvents
Sources
- 1. researchgate.net [researchgate.net]
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- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Side Reactions in Palladium-Catalyzed Cross-Coupling of Thienopyridines
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving thienopyridine scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these intricate transformations. Thienopyridines are a vital class of heterocycles in medicinal chemistry, and their successful functionalization is often pivotal in drug discovery programs.
The unique electronic properties of the thienopyridine ring system, arising from the fusion of an electron-rich thiophene and an electron-deficient pyridine, present specific challenges in cross-coupling reactions. This guide provides in-depth, mechanistically-grounded troubleshooting advice in a question-and-answer format to help you optimize your reactions and minimize unwanted side products.
General Considerations for Thienopyridine Cross-Coupling
Q1: What are the primary challenges when performing palladium-catalyzed cross-coupling reactions on thienopyridine substrates?
A1: The primary challenges stem from the inherent properties of the thienopyridine scaffold:
-
Lewis Basicity of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, disrupting the catalytic cycle and resulting in low yields or reaction failure.[1]
-
Electronic Nature: The electron-deficient pyridine ring can influence the reactivity of the coupled positions, while the electron-rich thiophene ring can also participate in side reactions. This duality requires careful selection of reaction conditions.
-
Substrate Instability: Certain thienopyridine derivatives, particularly boronic acids, can be unstable under typical reaction conditions, leading to side reactions like protodeboronation.[2][3]
Common Side Reactions and Troubleshooting
This section is organized by the type of side reaction, as many of these issues can occur across different types of cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig, Sonogashira).
Catalyst Deactivation and Low Yields
Q2: My cross-coupling reaction with a halo-thienopyridine is sluggish or stalls completely, and I observe a black precipitate (palladium black). What is happening and how can I fix it?
A2: The formation of palladium black indicates catalyst decomposition and is a common reason for low or no product yield. This is often exacerbated by the coordinating pyridine nitrogen of the thienopyridine.
Causality and Troubleshooting:
-
Catalyst Inhibition by Pyridine Nitrogen: The Lewis basic nitrogen on the thienopyridine can bind to the palladium center, forming inactive off-cycle complexes.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium, making it more difficult for the thienopyridine nitrogen to coordinate.[4][5] Modern biarylphosphine ligands like those from the Buchwald (e.g., XPhos, SPhos) or Hartwig groups are often effective.[6][7]
-
-
Inadequate Ligand:Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed to coordination by the substrate or solvent.
-
Solution: Increase the ligand to palladium ratio. A 2:1 or even 4:1 ligand-to-metal ratio can sometimes be beneficial.
-
-
Oxygen Contamination: The presence of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[8]
-
Solution: Ensure a strictly inert atmosphere. Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[8]
-
Troubleshooting Workflow for Catalyst Deactivation
Caption: Decision tree for troubleshooting catalyst deactivation.
Protodeboronation (in Suzuki Coupling)
Q3: In my Suzuki coupling of a thienopyridine boronic acid, I am observing a significant amount of the corresponding unsubstituted thienopyridine. What is causing this?
A3: This is a classic sign of protodeboronation (also known as protodeborylation), a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2][3] Heteroaromatic boronic acids, including thienopyridine derivatives, are particularly susceptible to this side reaction.[2][9]
Causality and Troubleshooting:
-
Inherent Instability: The electron-withdrawing nature of the pyridine ring can make the C-B bond more labile.
-
Reaction Conditions: High temperatures, prolonged reaction times, and the presence of water and strong bases can accelerate protodeboronation.[3][9]
| Parameter | Issue | Recommended Solution |
| Base | Strong bases (e.g., NaOH, KOH) can accelerate protodeboronation.[3] | Use milder bases like K3PO4, K2CO3, or Cs2CO3.[9] In some cases, KF can be effective.[3] |
| Temperature | High temperatures increase the rate of protodeboronation.[3] | Run the reaction at the lowest effective temperature (e.g., 60-80 °C). |
| Catalyst System | A slow catalytic cycle allows more time for the boronic acid to decompose. | Use a highly active catalyst system (e.g., a modern precatalyst with a bulky, electron-rich ligand) to ensure the desired coupling is faster than the side reaction.[3] |
| Boronic Acid Derivative | Boronic acids can be unstable. | Consider using more stable boronic esters, such as pinacol or MIDA esters, which slowly release the boronic acid under the reaction conditions.[2] |
Experimental Protocol to Minimize Protodeboronation:
-
Reagent Preparation: In an oven-dried Schlenk flask, combine the halo-thienopyridine (1.0 equiv.), the thienopyridine boronic acid or ester (1.2-1.5 equiv.), and a mild, finely ground base such as K3PO4 (3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe. If necessary for the specific protocol, add a minimal amount of degassed water.
-
Reaction Execution: Heat the mixture to the lowest effective temperature (start with 60-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress closely by LC-MS or GC-MS to avoid prolonged reaction times once the starting material is consumed.
Dehalogenation
Q4: My cross-coupling reaction is producing the dehalogenated thienopyridine as a major byproduct. What are the potential sources of the hydride and how can I prevent this?
A4: Dehalogenation is the replacement of the halogen atom on your starting material with a hydrogen atom. The source of the hydride can be varied and sometimes non-obvious.
Causality and Troubleshooting:
-
Hydride Sources: Common hydride sources include amine bases, alcohol solvents, and even water in some cases. Impurities in reagents can also contribute.
-
Slow Reductive Elimination: If the desired reductive elimination to form the product is slow, the palladium-halide intermediate has more time to react with a hydride source.
Strategies to Minimize Dehalogenation:
-
Choice of Base: Avoid amine bases if dehalogenation is a significant issue. Switch to carbonate (K2CO3, Cs2CO3) or phosphate (K3PO4) bases.
-
Solvent Selection: Use aprotic solvents like toluene, dioxane, or THF instead of alcohols.
-
Ligand Choice: More electron-rich and bulky ligands can promote the desired reductive elimination, outcompeting the dehalogenation pathway.[4]
-
Purity of Reagents: Ensure all reagents, especially the base and solvent, are of high purity and anhydrous.
Homocoupling
Q5: I am observing significant formation of bi-thienopyridine (from the coupling of two molecules of my starting halide) or the homocoupling of my coupling partner. How can I suppress these side reactions?
A5: Homocoupling can occur with either of the coupling partners and is often a sign of issues with the catalyst activation or the presence of oxygen.
Causality and Troubleshooting:
-
Oxidative Homocoupling: The presence of oxygen can promote the palladium-catalyzed homocoupling of organometallic reagents (e.g., boronic acids in Suzuki coupling or organostannanes in Stille coupling).[8]
-
Solution: Rigorous degassing of the reaction mixture is crucial.
-
-
Catalyst Activation Issues: If using a Pd(II) precatalyst, its reduction to the active Pd(0) can sometimes be inefficient or lead to side reactions that promote homocoupling.
-
Solution: Consider starting with a Pd(0) source like Pd(PPh3)4 or a modern precatalyst that forms the active species more cleanly.
-
-
Glaser Coupling (in Sonogashira): In Sonogashira reactions, the copper co-catalyst can promote the homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[10][11]
-
Solution: Run the reaction under strictly anaerobic conditions. Copper-free Sonogashira protocols can also be employed to avoid this side reaction.[12]
-
Visualizing Competing Pathways
Caption: Simplified catalytic cycle showing points of divergence to common side reactions.
Coupling-Specific FAQs
Stille Coupling
Q6: My Stille coupling with a thienopyridine is giving low yields and I have difficulty removing the tin byproducts. Are there any specific recommendations?
A6: Stille couplings with heteroaromatic systems can be challenging. For thienopyridines, consider the following:
-
Ligand Choice: For complex heterocyclic systems, the choice of ligand is critical. While PPh3 is common, more electron-donating and bulky ligands can improve reaction rates and yields.
-
Additives: The addition of a copper(I) co-catalyst can sometimes accelerate the transmetalation step, which can be sluggish with organotin reagents.[13]
-
Tin Byproduct Removal: Workup procedures involving aqueous KF or column chromatography on silica gel treated with a small amount of an amine base can help to remove tin residues.
Buchwald-Hartwig Amination
Q7: I am attempting a Buchwald-Hartwig amination on a chloro-thienopyridine, but the reaction is not proceeding. What should I try?
A7: Aryl chlorides are generally less reactive than bromides or iodides. For a successful amination of a chloro-thienopyridine:
-
Catalyst System: This transformation almost certainly requires a state-of-the-art catalyst system. Use a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, BrettPhos) with a suitable palladium precursor.[14]
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K3PO4) can be more effective depending on the specific substrates.[15]
-
Temperature: Higher reaction temperatures (e.g., 100-120 °C) are often necessary to achieve a reasonable reaction rate with aryl chlorides.
References
-
Protodeboronation - Wikipedia. Available from: [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link]
-
ELECTRON-DEFICIENT PHOSPHINE LIGANDS FOR PALLADIUM CATALYSED C-N CROSS-COUPLING REACTIONS - Open Readings 2026. Available from: [Link]
-
A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC. Available from: [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available from: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available from: [Link]
-
Cross-Coupling Methods for the Large-Scale Preparation of an Imidazole−Thienopyridine: Synthesis of [2-(3-Methyl-3H-imidazol-4-yl)- thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine | Request PDF - ResearchGate. Available from: [Link]
-
The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines - MDPI. Available from: [Link]
-
Optimization for the Buchwald–Hartwig‐amination of 4aa - ResearchGate. Available from: [Link]
-
For the pro's (Suzuki) : r/Chempros - Reddit. Available from: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available from: [Link]
-
(PDF) The Chemistry of Thienopyridines - ResearchGate. Available from: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. Available from: [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions - YouTube. Available from: [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available from: [Link]
-
The Sonogashira Coupling. Available from: [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available from: [Link]
-
Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine - MDPI. Available from: [Link]
-
Photophysical and Electrochemical Properties of Thiophene-Based 2-Arylpyridines | Request PDF - ResearchGate. Available from: [Link]
-
Sonogashira coupling - Wikipedia. Available from: [Link]
-
Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides - PMC - NIH. Available from: [Link]
-
Thiophene - Wikipedia. Available from: [Link]
-
The Stille Reaction - Organic Reactions. Available from: [Link]
-
Effect of Controlling Thiophene Rings on D-A Polymer Photocatalysts Accessed via Direct Arylation for Hydrogen Production - MDPI. Available from: [Link]
-
Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides - Macmillan Group - Princeton University. Available from: [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. Available from: [Link]
-
Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 - GitHub. Available from: [Link]
-
(PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. - ResearchGate. Available from: [Link]
-
Stille Coupling - Chemistry LibreTexts. Available from: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. Available from: [Link]
-
Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides - ResearchGate. Available from: [Link]
-
The Mechanisms of the Stille Reaction - University of Windsor. Available from: [Link]
-
4 - Organic Syntheses Procedure. Available from: [Link]
-
Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO 2 - MDPI. Available from: [Link]
-
Recent progress in transition metal catalyzed cross coupling of nitroarenes. Available from: [Link]
-
Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations | Request PDF - ResearchGate. Available from: [Link]
-
Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review - MDPI. Available from: [Link]
-
(PDF) Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives - ResearchGate. Available from: [Link]
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- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. YPhos Ligands | Efficient Palladium Catalysis for Cross-Coupling [pmc.umicore.com]
- 7. openreadings.eu [openreadings.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 12. organic-chemistry.org [organic-chemistry.org]
- 13. organicreactions.org [organicreactions.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. hammer.purdue.edu [hammer.purdue.edu]
Technical Support Center: Optimizing Derivatization of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid
Welcome to the technical support guide for the derivatization of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The unique thieno[3,2-b]pyridine core is a significant scaffold in medicinal chemistry, and successful derivatization is key to unlocking its potential.[1]
This guide is structured into two main sections:
-
Frequently Asked Questions (FAQs): Addressing common queries regarding reaction setup, reagent selection, and general best practices for derivatizing the carboxylic acid moiety.
-
Troubleshooting Guide: A problem-oriented section in a question-and-answer format to diagnose and resolve specific issues encountered during your experiments, such as low yields, side product formation, and purification challenges.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge for planning your derivatization strategy.
Q1: What are the most common methods for derivatizing the carboxylic acid group of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid?
The carboxylic acid functional group is a versatile handle for derivatization, primarily through two common pathways:
-
Amide Bond Formation (Amidation): This is the most prevalent derivatization method in medicinal chemistry.[2][3] It involves coupling the carboxylic acid with a primary or secondary amine using a coupling reagent to form a stable amide bond. This method allows for the introduction of a vast array of chemical diversity.
-
Ester Formation (Esterification): This reaction involves treating the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or using other methods to form an ester.[1][4] Esters can be final products or serve as intermediates for further transformations, such as the synthesis of hydrazides.[5]
Q2: How do I select the appropriate coupling reagent for amide bond formation?
The choice of coupling reagent is critical and depends on the reactivity of your amine, the potential for side reactions, and cost considerations. Amide bond formation is typically a two-step process within a single pot: activation of the carboxylic acid, followed by nucleophilic attack from the amine.[2][6][7]
Here is a comparison of common coupling reagents:
| Coupling Reagent Class | Examples | Key Advantages | Potential Drawbacks |
| Carbodiimides | EDC, DCC, DIC | Readily available, inexpensive.[8] | Can form N-acylurea byproducts; DCC byproduct is poorly soluble; risk of racemization.[7][9] |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | High efficiency, fast reaction rates, low racemization risk, effective for hindered substrates.[10][11][12][13] | More expensive; byproducts can be difficult to remove.[11] |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, low racemization. PyAOP is effective for N-methylated amino acids.[9][13] | Byproduct (HMPA from BOP) is carcinogenic.[9] |
| Other | T3P, CDI | T3P has good performance and water-soluble byproducts. CDI is moisture sensitive. | May require specific reaction conditions. |
For challenging couplings, such as those involving electron-deficient amines or sterically hindered substrates, aminium salts like HATU are often the reagent of choice due to their high reactivity and ability to suppress side reactions.[10][11][14]
Q3: What is the role of additives and bases in the coupling reaction?
Additives and non-nucleophilic bases are crucial for efficient amide bond formation.
-
Additives (e.g., HOBt, HOAt): When used with carbodiimides like EDC, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are employed to minimize racemization and suppress the formation of N-acylurea side products.[7][9][15] They work by forming a more reactive and stable active ester intermediate.[15]
-
Bases (e.g., DIPEA, Triethylamine): A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et3N), is required to deprotonate the carboxylic acid, forming the carboxylate anion needed for the initial activation step.[16][17] It also neutralizes any acidic byproducts generated during the reaction.
Q4: What are the recommended solvents and reaction temperatures?
Polar aprotic solvents are standard for amide coupling reactions as they effectively dissolve the reactants and intermediates.[2]
-
Common Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (MeCN), and Tetrahydrofuran (THF).
-
Temperature: Most coupling reactions proceed efficiently at room temperature (20-25 °C). For less reactive or sterically hindered substrates, gentle heating (e.g., 40-60 °C) may be necessary to drive the reaction to completion.[8] However, elevated temperatures can also increase the rate of side reactions.
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
Q: My amide coupling reaction is resulting in a very low yield or failing completely. What are the likely causes and how can I fix it?
A: Low yield is a common issue that can stem from several factors. A systematic approach is needed to identify the root cause.[8][18]
Caption: Decision tree for diagnosing low reaction yields.
-
Cause 1: Reagent Quality and Handling
-
Moisture: Coupling reagents, especially carbodiimides like EDC, are highly sensitive to moisture and can hydrolyze, rendering them inactive.[18] Ensure all solvents are anhydrous and that hygroscopic reagents are handled under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Reagent Degradation: Coupling agents can degrade over time. If you suspect degradation, use a fresh bottle of the reagent.[8]
-
-
Cause 2: Inadequate Carboxylic Acid Activation
-
Insufficient Base: Ensure at least one equivalent of a non-nucleophilic base like DIPEA is used to fully deprotonate the carboxylic acid.
-
Ineffective Coupling Reagent: For challenging substrates, a standard reagent like EDC/HOBt may not be sufficient. Switch to a more powerful aminium-based reagent like HATU, which is known for its high efficiency, especially with difficult couplings.[11][14]
-
-
Cause 3: Low Nucleophilicity of the Amine
-
Cause 4: Suboptimal Reaction Conditions
-
Concentration: Reactions that are too dilute may proceed slowly or not at all. A starting concentration of 0.1-0.5 M is generally recommended.[8]
-
Order of Addition: For some systems, pre-activating the carboxylic acid can improve yields. Add the coupling reagent and base to the carboxylic acid solution and stir for 5-15 minutes before adding the amine.[8]
-
Problem 2: Significant Side Product Formation
Q: My reaction is messy, with multiple spots on the TLC plate. What are the common side reactions and how can I prevent them?
A: Side product formation compromises yield and complicates purification. Identifying the byproduct is key to mitigation.
-
Side Product 1: N-Acylurea (with Carbodiimides)
-
Cause: This stable byproduct forms from the rearrangement of the O-acylisourea intermediate, especially in the absence of an additive like HOBt.[7] It is unable to react further with the amine.
-
Solution: Always include an equivalent of HOBt or HOAt when using EDC or DCC.[7][9] This traps the activated acid as a more stable active ester, preventing the rearrangement.
-
-
Side Product 2: Racemization (with Chiral Amines)
-
Cause: If your amine contains a chiral center, the harshness of some coupling conditions can lead to epimerization or racemization, resulting in a mixture of diastereomers.
-
Solution: Use coupling reagents known to minimize racemization. HATU and other HOAt-based reagents are particularly effective at preserving stereochemical integrity due to the role of the 7-azabenzotriazole moiety.[10][11]
-
-
Side Product 3: Guanidine Formation
-
Cause: The amine starting material can react directly with the carbodiimide (EDC) to form a guanidine byproduct.[19]
-
Solution: Ensure efficient activation of the carboxylic acid and subsequent consumption of the active ester. Pre-activation of the acid before adding the amine can sometimes help.
-
Problem 3: Difficulty in Product Purification
Q: I am struggling to isolate my pure amide product from the crude reaction mixture. What are the best purification strategies?
A: Purification can be challenging due to byproducts having similar polarities to the desired product. A multi-step approach is often necessary.[8]
Caption: Standard workflow for amide purification.
-
Step 1: Aqueous Workup This is the first and most critical step to remove the bulk of the impurities.
-
Acid Wash: A wash with a dilute acid (e.g., 1M HCl, 5% citric acid) will protonate and remove basic impurities like unreacted amine and bases such as DIPEA.[8]
-
Base Wash: A wash with a dilute base (e.g., saturated NaHCO₃) will deprotonate and remove acidic impurities, including unreacted 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid and additives like HOBt.[8]
-
Water/Brine Wash: This removes water-soluble byproducts, such as the urea formed from EDC.[8]
-
-
Step 2: Chromatography
-
Normal-Phase Silica Gel Chromatography: This is the most common method. A solvent system of ethyl acetate/hexanes or dichloromethane/methanol is a good starting point.
-
Reverse-Phase Chromatography: For highly polar products that do not move on silica, reverse-phase (C18) chromatography with a water/acetonitrile or water/methanol gradient may be more effective.[20]
-
-
Step 3: Recrystallization
Appendix: Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol provides a reliable starting point for the synthesis of amides from 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid.
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Reagent Addition: To the stirred solution, add the desired primary or secondary amine (1.1 eq), followed by HATU (1.1 eq) and DIPEA (2.0-3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 1-4 hours.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography or recrystallization.
References
- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. (2025). Benchchem.
- The Science Behind HATU: Mechanism and Applications in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
- Technical Support Center: HATU Coupling Reactions. (2025). Benchchem.
- HATU - Wikipedia. Wikipedia.
- HATU Definition - Organic Chemistry Key Term. (2025, August 15). Fiveable.
- 6-Bromothieno[2,3-b]pyridine-2-carboxylic acid. (2024, August 10). Smolecule.
- Troubleshooting low yield in diaminopropane coupling reactions. (2025, December). Benchchem.
- HATU:a third-generation coupling reagent. (2024, July 3). ChemicalBook.
- Coupling Reagents. AAPPTEC - Peptides.
- How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage.
- Preparation method of 6-bromine-2-pyridine methyl formate. Google Patents.
- Application Note – Amide coupling 96-well plate kit. Synple Chem.
- What is the best technique for amide purification? (2020, November 2). ResearchGate.
- Looking for some advice for purification of diamide. (2020, August 7). Reddit.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- Carbodiimide amide coupling reaction sideproduct. (2022, January 7). Reddit.
- Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps.
- Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. ChemRxiv.
- Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16).
- Application Notes & Protocols: Amide Bond Formation Using Pyridine-2-carboxylic Anhydride. (2025). Benchchem.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015, November 15).
- Technical Support Center: Synthesis of Methyl thieno[3,2-b]pyridine-6-carboxylate. (2025). Benchchem.
- Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. (2021, March 13). MDPI.
- Direct Amide Formation Between Carboxylic Acids and Amines. Durham E-Theses.
- Esterification of pyridine carboxylic acids. Google Patents.
Sources
- 1. Buy 6-Bromothieno[2,3-b]pyridine-2-carboxylic acid | 1783351-86-9 [smolecule.com]
- 2. synplechem.com [synplechem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 6. hepatochem.com [hepatochem.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fiveable.me [fiveable.me]
- 13. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. HATU - Wikipedia [en.wikipedia.org]
- 17. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. reddit.com [reddit.com]
- 20. biotage.com [biotage.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Thieno[3,2-b]pyridine Derivatives
Welcome to the Application Scientist Support Hub. Thieno[3,2-b]pyridine derivatives have emerged as highly attractive scaffolds in drug discovery, particularly as potent inhibitors of underexplored protein kinases such as RON, c-Met, and Haspin [3][4]. Their ability to tightly bind the kinase hinge region makes them invaluable. However, the planar, rigid, and highly lipophilic nature of the fused thiophene-pyridine system results in high crystal lattice energy and notoriously poor aqueous solubility.
This guide provides field-proven, self-validating troubleshooting strategies to overcome kinetic precipitation, erratic dose-response curves, and false negatives when utilizing these compounds in in vitro assays.
Diagnostic Troubleshooting Workflow
When a concentrated DMSO stock of a thieno[3,2-b]pyridine is added directly to an aqueous buffer, the localized supersaturation causes rapid nucleation—a phenomenon known as "solvent shock." Use the decision matrix below to identify the correct intervention pathway for your specific assay type.
Diagnostic workflow for resolving thieno[3,2-b]pyridine precipitation in assays.
Validated Solubilization Protocols
Do not rely on visual inspection alone to confirm solubility; micro-precipitates can scatter light imperceptibly while drastically reducing the bioavailable concentration of your inhibitor. The following protocols are designed as self-validating systems.
Protocol A: Stepwise Solvent Transition (For Cell-Based Assays)
Causality: Direct addition of a 10 mM DMSO stock to aqueous media creates microenvironments of 100% water, forcing the lipophilic core to crash out. Stepwise dilution lowers the localized concentration gradient, removing the thermodynamic driving force for rapid nucleation[1].
-
Primary Stock: Prepare a 10 mM stock of the thieno[3,2-b]pyridine in 100% anhydrous DMSO.
-
Intermediate Dilution: Create a 1 mM intermediate working solution in a 50% DMSO / 50% Assay Buffer mixture.
-
Final Addition: Add the intermediate solution dropwise to the final pre-warmed assay medium while vortexing vigorously to achieve the final target concentration (ensure final DMSO is ≤ 0.5%).
-
Self-Validation Step: Centrifuge an aliquot of the final medium at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS or UV-Vis spectroscopy. If the detected concentration is < 95% of the nominal dose, kinetic precipitation has occurred, and you must proceed to Protocol B.
Protocol B: HP-β-CD Inclusion Complexation
Causality: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that physically encapsulates the flat thieno[3,2-b]pyridine ring, shielding it from water while its hydrophilic exterior maintains bulk aqueous solubility [1][2].
-
Excipient Preparation: Prepare a 10–20 mM solution of HP-β-CD in your target cell culture medium or buffer.
-
Complexation: Slowly add the DMSO stock of the compound dropwise into the vigorously stirring HP-β-CD solution.
-
Equilibration: Incubate the mixture at room temperature for 1 to 2 hours with continuous agitation to facilitate thermodynamic equilibration of the inclusion complex.
-
Self-Validation Step: Perform a phase-solubility analysis (Higuchi-Connors method). Plot the dissolved compound concentration against the HP-β-CD concentration. A linear
-type plot confirms a stable 1:1 soluble complex, validating the formulation for downstream cellular assays.
Protocol C: Micellar Solubilization (For Biochemical Kinase Assays)
Causality: In cell-free radiometric or TR-FRET kinase assays, hydrophobic inhibitors often non-specifically bind to plastic microplates or form colloidal aggregates that sequester the enzyme. Non-ionic surfactants form micelles that harbor the lipophilic compound, maintaining it in a bioavailable monomeric-like state[1].
-
Buffer Supplementation: Supplement your standard kinase assay buffer (e.g., HEPES,
, DTT) with 0.01% to 0.05% (v/v) Tween-20 or Triton X-100. -
Compound Introduction: Introduce the thieno[3,2-b]pyridine compound from the DMSO stock into the surfactant-modified buffer.
-
Self-Validation Step: Run a parallel control assay using a known, highly hydrophilic reference inhibitor. If the
of the reference control shifts significantly, the surfactant concentration is too high and is denaturing the kinase. Titrate the surfactant down until the reference stabilizes.
Quantitative Strategy Comparison
| Solubilization Strategy | Target Assay Type | Max Recommended Concentration | Mechanistic Principle | Validation Metric |
| Co-solvent (DMSO) | Cell-Based / Biochem | ≤ 0.5% (Cells) / ≤ 2% (Biochem) | Reduces solvent dielectric constant; disrupts water H-bonding. | LC-MS quantification of supernatant. |
| HP-β-Cyclodextrin | Cell-Based / In Vivo | 1 - 10 mM (Optimized Ratio) | Encapsulates hydrophobic core in a hydrophilic shell. | Phase-solubility diagram (Higuchi-Connors). |
| Non-ionic Surfactants | Biochemical (Kinase) | 0.01% - 0.05% (Tween-20) | Forms micelles to harbor lipophilic compounds. | Dynamic Light Scattering (DLS) for micelle size. |
| Stepwise Dilution | All Aqueous Assays | N/A (Procedural technique) | Prevents localized supersaturation and kinetic nucleation. | OD600 measurement for turbidity/scattering. |
Frequently Asked Questions (FAQs)
Q1: My thieno[3,2-b]pyridine derivative shows a "flat" dose-response curve in cell viability assays, despite high biochemical potency. Why? A1: This is a classic hallmark of exceeding the kinetic solubility limit. While the compound inhibits the isolated kinase effectively, adding higher concentrations to the cell media merely creates more colloidal aggregates rather than increasing the concentration of the bioavailable monomer. These aggregates can sequester proteins, settle on cells, and cause false readouts. You must quantify the soluble fraction using LC-MS after centrifugation [1].
Q2: Can I just increase the DMSO concentration to 1.5% to force the compound into solution for my cell-based assay? A2: No. For most cell lines, DMSO concentrations above 0.5% induce cytotoxicity, alter membrane permeability, and can artificially stimulate or inhibit cellular responses (such as IL-6 or ROS production) [2]. This will heavily confound the actual pharmacological effect of your kinase inhibitor. Always keep final DMSO ≤ 0.5% and utilize HP-β-CD if solubility remains an issue.
Q3: Can I use heating or sonication to force the compound into the cell culture media? A3: While sonication can break up large aggregates into nano-dispersions, it does not thermodynamically dissolve the compound. Once the acoustic energy source is removed, the supersaturated solution will eventually undergo Ostwald ripening and precipitate over the course of your incubation period [1]. Furthermore, heating media containing proteins (like FBS) can cause protein denaturation. Rely on chemical excipients instead.
Q4: Why does my compound precipitate even when the final DMSO concentration is within safe limits?
A4: Thieno[3,2-b]pyridines are highly planar and rigid, promoting strong
References
-
Considerations regarding use of solvents in in vitro cell based assays National Center for Biotechnology Information (PMC) URL:[Link]
-
Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants National Center for Biotechnology Information (PMC) URL:[Link]
-
Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode ResearchGate URL:[Link]
Technical Support Center: Troubleshooting 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid Stability in Solution
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
6-Bromothieno[3,2-b]pyridine-2-carboxylic acid (CAS 1895300-05-6) is a highly valuable bifunctional building block, frequently utilized in the synthesis of kinase inhibitors targeting VEGFR, Src, and tumorigenic RON splice variants . However, its unique electronic structure—combining an electron-deficient thienopyridine core with a reactive carboxylic acid and a halogen—makes it highly susceptible to degradation in solution.
This guide addresses the root causes of these stability issues and provides field-validated protocols to ensure experimental integrity.
FAQ Section 1: The Decarboxylation Dilemma (DMSO Storage)
Q1: Why does my stock solution of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid lose its carboxylic acid group over time when stored in DMSO?
A1: This is a classic case of protodecarboxylation, exacerbated by the solvent environment. Heteroaromatic carboxylic acids, particularly those with electron-withdrawing cores like thieno[3,2-b]pyridine, are highly prone to decarboxylation because the resulting carbanion intermediate is heavily resonance-stabilized by the adjacent nitrogen and sulfur atoms .
Furthermore, Dimethyl Sulfoxide (DMSO), while an excellent universal solvent, is not entirely inert. Over time, especially at room temperature or upon exposure to moisture, DMSO undergoes autocatalytic decomposition to generate trace amounts of formic acid, methanesulfonic acid, and formaldehyde . These trace acids act as catalysts that facilitate the cleavage of the C-COOH bond, leading to the rapid evolution of CO₂ and the formation of the des-carboxy byproduct (6-bromothieno[3,2-b]pyridine).
Mechanism of protodecarboxylation of heteroaryl carboxylic acids in DMSO.
FAQ Section 2: Halogen Lability and Solvent Interactions
Q2: I am observing debromination or solvent adducts when heating the compound in protic solvents (like ethanol or methanol). What causes this?
A2: The bromine atom at the 6-position is situated on an electron-deficient pyridine ring. This makes the C-Br bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr). When heated in protic solvents under basic or even neutral conditions, the solvent molecules (e.g., methoxide/ethoxide generated in situ) can attack the 6-position, displacing the bromide ion . To prevent this, reactions involving the carboxylic acid (such as amide coupling or esterification) must be performed in strictly non-nucleophilic, aprotic solvents (e.g., DMF, DCM, or THF) using non-nucleophilic bases (like DIPEA).
FAQ Section 3: Cross-Coupling Interferences
Q3: When using this building block in Suzuki or Buchwald-Hartwig couplings to functionalize the 6-bromo position, I get poor yields and homocoupled byproducts. How do I fix this?
A3: The free carboxylic acid at the 2-position acts as a competitive poison to palladium catalysts. More critically, under the basic, elevated-temperature conditions typical of cross-coupling, the compound undergoes transition-metal-catalyzed decarboxylative halogenation or protodecarboxylation . The Pd or Cu catalyst inserts into the C-COOH bond instead of (or in addition to) the C-Br bond.
Solution: You must mask the carboxylic acid prior to cross-coupling. Convert the acid to a tert-butyl or methyl ester. This removes the acidic proton, prevents the formation of the metal-carboxylate intermediate, and shuts down the decarboxylation pathway, allowing the catalyst to selectively undergo oxidative addition at the C-Br bond.
Troubleshooting Guide: Best Practices for Solution Storage & Handling
Quantitative Stability Profile
To quantify the degradation risk, below is a comparative stability profile of heteroaryl carboxylic acids in various storage conditions based on high-throughput screening (HTS) library degradation metrics .
| Storage Condition | Solvent | Temperature | Estimated Half-Life (t₁/₂) | Primary Degradation Pathway |
| Dry Powder | None | 4°C | > 2 Years | None (Stable) |
| Solution (Ambient) | 100% DMSO | 25°C | 2 - 4 Weeks | Protodecarboxylation |
| Solution (Heated) | EtOH / MeOH | 60°C | < 12 Hours | SNAr / Esterification |
| Solution (Cryo) | Degassed DMSO | -80°C | 6 - 12 Months | Minimal |
Experimental Protocol: Preparation of Stable Stock Solutions
To ensure self-validating and reproducible assays, follow this step-by-step methodology for preparing stock solutions to bypass autocatalytic degradation:
-
Environmental Control: Weigh the dry powder of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid within a nitrogen or argon-purged glovebox to prevent atmospheric moisture absorption.
-
Solvent Preparation: Use only anhydrous, HPLC-grade DMSO. Degas the DMSO by sparging with argon for 15 minutes prior to use to remove dissolved oxygen and halt oxidative decomposition pathways.
-
Dissolution: Dissolve the compound to the desired concentration (e.g., 10 mM). Do not use sonication baths that generate heat; use gentle vortexing at room temperature.
-
Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL) in tightly sealed, argon-purged polypropylene microtubes.
-
Storage: Immediately transfer the aliquots to a -80°C freezer.
-
Usage: Thaw a single aliquot immediately before the experiment. Discard any unused portion. Never subject the solution to freeze-thaw cycles , as the localized concentration gradients and condensation introduced during thawing drastically accelerate degradation.
Step-by-step workflow for preparing stable stock solutions to prevent degradation.
References
-
Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants Source: PubMed Central (PMC) - NIH URL:[Link]
-
The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation Source: Organic & Biomolecular Chemistry - RSC Publishing URL:[Link]
-
Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) Source: Organic Process Research & Development - ACS Publications URL:[Link]
-
A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids Source: Journal of the American Chemical Society - ACS Publications URL:[Link]
-
Decarboxylative Halogenation of Organic Compounds Source: Chemical Reviews - ACS Publications URL:[Link]
-
Studies on repository compound stability in DMSO under various conditions Source: Journal of Biomolecular Screening - PubMed URL:[Link]
Technical Support Center: Troubleshooting Impurities in Thieno[3,2-b]pyridine Carboxylic Acid Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up heterocyclic scaffolds. The thieno[3,2-b]pyridine core is a privileged pharmacophore, but its synthesis—often executed via Friedländer annulation followed by ester saponification or palladium-catalyzed cross-coupling—is prone to a highly specific impurity profile[1].
This document provides a mechanistic breakdown of common impurities, a troubleshooting FAQ, and self-validating protocols to ensure high-purity isolation of thieno[3,2-b]pyridine carboxylic acids.
Mechanistic Overview of Synthesis and Impurity Generation
The synthesis of thieno[3,2-b]pyridine carboxylic acids generally begins with a substituted 3-aminothiophene derivative. Condensation and cyclization yield an ester intermediate, which is subsequently hydrolyzed[1]. Deviations in temperature, pH, or atmospheric control at any of these nodes will predictably generate specific classes of impurities.
Synthetic workflow of thieno[3,2-b]pyridine carboxylic acids and common impurity pathways.
Quantitative Impurity Profiling
To rapidly diagnose reaction failures, compare your LC-MS and NMR data against the typical impurity profile for this scaffold:
| Impurity Class | Structural Indicator (LC-MS / NMR) | Mechanistic Origin | Expected RT Shift (vs. Product) | Acceptable Limit (ICH Q3A) |
| Regioisomers | Identical Mass (Isomeric); distinct aromatic proton shifts in | Kinetic enolization during initial condensation phase. | ± 0.5 - 1.5 min | < 0.15% |
| Decarboxylated Core | Mass minus 44 Da (M-44); loss of carboxylic acid proton. | Thermal degradation during acidic workup of the saponification step. | + 2.0 - 3.5 min (More non-polar) | < 0.10% |
| N-Oxides | Mass plus 16 Da (M+16); downfield shift of adjacent pyridine protons. | Air oxidation of the basic pyridine nitrogen during prolonged reflux. | - 1.0 - 2.0 min (More polar) | < 0.15% |
| Heavy Metals (Pd) | High ash content; confirmed via ICP-MS. | Chelation of cross-coupling catalysts by the thienopyridine heteroatoms. | N/A | < 10 ppm (ICH Q3D) |
Troubleshooting Guide (FAQs)
Q1: Why am I observing a high percentage of regioisomers during the formation of the thieno[3,2-b]pyridine core? A1: Causality: The Friedländer annulation relies on the condensation of an o-aminoaldehyde with an active methylene compound. If the initial reaction temperature is too high, kinetic enolization can lead to off-target condensation, forming the [2,3-b] isomer or polymeric impurities[1]. Solution: Temperature control is critical. Maintain the initial condensation at 10-15 °C before ramping up to reflux for the final cyclization[2].
Q2: My final thieno[3,2-b]pyridine carboxylic acid shows a mass minus 44 Da (M-44) by LC-MS. What is this and how do I prevent it? A2: Causality: This is a decarboxylation product. Thieno[3,2-b]pyridine carboxylic acids—especially those with the carboxylate group conjugated to the electron-deficient pyridine nitrogen (e.g., the 5- or 6-position)—are highly susceptible to thermal decarboxylation. This typically occurs during the acidic workup (pH adjustment to 2-3) if the solution is still hot[2]. Solution: Ensure the saponification mixture is completely cooled to <20 °C before adding concentrated hydrochloric acid.
Q3: We are using a Suzuki-Miyaura cross-coupling step to functionalize the core. How do we clear residual palladium impurities? A3: Causality: The nitrogen and sulfur heteroatoms in the thieno[3,2-b]pyridine scaffold act as excellent bidentate ligands. They chelate palladium from catalysts like PdCl2(dppf)[3], dragging heavy metals into the organic phase during extraction and resisting standard aqueous washes. Solution: Implement a metal scavenging protocol using thiol-modified silica prior to the final ester hydrolysis, followed by recrystallization.
Q4: Why am I seeing an M+16 impurity after prolonged reaction times?
A4: Causality: The electron-rich nature of the thiophene ring combined with the basic pyridine nitrogen makes the scaffold susceptible to oxidation, forming pyridine N-oxides[4]. This happens upon prolonged exposure to air during reflux or cross-coupling steps.
Solution: Degas all solvents and maintain a strict inert atmosphere (Argon/N
Troubleshooting logic for identifying and resolving common synthesis impurities.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: Controlled Saponification and Acidification (Decarboxylation Prevention)
This protocol converts the intermediate ester to the final carboxylic acid while suppressing thermal decarboxylation[1].
-
Suspension: Suspend the thieno[3,2-b]pyridine ester intermediate (1.0 eq) in a 1:1 mixture of THF and water.
-
Hydrolysis: Add potassium hydroxide (3.0 eq) in a single portion. Heat the mixture to a gentle reflux (80-90 °C) for 4-6 hours[2].
-
Validation Checkpoint 1: Analyze by TLC/HPLC. The ester peak must be <1% AUC. If unreacted ester remains, extend reflux by 2 hours.
-
-
Cooling (Critical Step): Remove the heat source and cool the reaction mixture strictly to <15 °C using an ice-water bath.
-
Acidification: Slowly add concentrated hydrochloric acid dropwise, maintaining the internal temperature below 20 °C, until the pH reaches exactly 3-4[1].
-
Validation Checkpoint 2 (Self-Correction): If the pH remains >4, precipitation of the carboxylic acid will be incomplete, causing low yield. If the pH drops <2, the basic pyridine nitrogen will protonate, causing the precipitated product to re-dissolve as a highly soluble hydrochloride salt.
-
-
Isolation: Filter the precipitated solid, wash with ice-cold water to remove inorganic salts, and dry under vacuum at 50 °C.
Protocol B: Palladium Scavenging for Cross-Coupled Intermediates
Use this protocol if your synthesis route involved a Suzuki-Miyaura coupling[3] prior to final hydrolysis.
-
Dissolution: Dissolve the crude cross-coupled thieno[3,2-b]pyridine intermediate in ethyl acetate (20 mL/g).
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) at a loading of 4-5 equivalents relative to the initial palladium catalyst used.
-
Incubation: Stir the suspension vigorously at 40 °C for 4 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the silica-bound palladium. Wash the pad with warm ethyl acetate.
-
Validation Checkpoint: Concentrate an aliquot and submit for ICP-MS. Palladium levels must be <10 ppm. If >10 ppm, repeat the scavenging step before proceeding to saponification.
-
References
-
MDPI. "Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation". Molecules / MDPI. [Link]
-
PubMed Central (PMC). "Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators". National Institutes of Health. [Link]
Sources
Troubleshooting low cell permeability of thieno[3,2-b]pyridine inhibitors
Technical Support Center: Troubleshooting Low Cell Permeability of Thieno[3,2-b]pyridine Inhibitors
Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter a frustrating paradox: their novel thieno[3,2-b]pyridine derivatives exhibit exceptional low-nanomolar biochemical potency against targets like KDM5A, VEGFR-2, or Choline Kinase, but fail to show efficacy in cell-based assays.
The thieno[3,2-b]pyridine scaffold is a highly privileged pharmacophore due to its rigid, planar geometry, which perfectly mimics the adenine ring of ATP to engage kinase hinge regions. However, this same structural rigidity, combined with the heteroatom-dense core, often leads to unfavorable physicochemical properties—specifically, high topological polar surface area (tPSA) and suboptimal lipophilicity (LogP). These factors directly cause poor passive membrane diffusion or turn the molecule into a prime substrate for active efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP)[1].
This guide provides a self-validating, mechanistic framework to diagnose whether your thieno[3,2-b]pyridine inhibitor is suffering from passive impermeability, active efflux, or assay-artifact membrane trapping, alongside actionable optimization strategies.
Diagnostic Workflow
To systematically identify the root cause of poor cellular activity, follow the diagnostic decision tree below.
Workflow for diagnosing and resolving thieno[3,2-b]pyridine permeability bottlenecks.
Self-Validating Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Purpose: To isolate and quantify passive transcellular diffusion without the confounding variables of active transport or cellular metabolism. Mechanistic Rationale: Thieno[3,2-b]pyridines often feature carboxylic acid or primary amine substituents to engage target binding pockets. These ionizable groups drastically increase the energy barrier for lipid bilayer transit. PAMPA confirms if the physical molecule can cross a lipid barrier.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock of the thieno[3,2-b]pyridine inhibitor in DMSO. Dilute to a final assay concentration of 10 µM in phosphate-buffered saline (PBS) at pH 7.4 (ensure final DMSO concentration is ≤1%).
-
Membrane Coating: Coat the porous filter membrane of the donor plate (apical compartment) with a 1% solution of lecithin in dodecane to create the artificial lipid bilayer.
-
Loading: Add 150 µL of the 10 µM compound solution to the donor wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells (basolateral compartment).
-
Incubation: Assemble the sandwich plate and incubate at 37°C for 5 hours without agitation to maintain the unstirred water layer.
-
Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the apparent permeability (
). A cm/s indicates poor passive diffusion.
Protocol 2: Bidirectional Caco-2 Permeability Assay
Purpose: To evaluate intestinal absorption potential and identify active efflux liabilities.
Mechanistic Rationale: If your compound passes PAMPA but fails in cells, it is likely being actively pumped out. A bidirectional assay measures transport from Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) to calculate the Efflux Ratio (ER =
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days to allow full differentiation and tight junction formation. Verify monolayer integrity by ensuring Transepithelial Electrical Resistance (TEER) is >250
. -
A-B Transport (Absorptive): Add 10 µM of the inhibitor to the apical chamber (HBSS buffer, pH 7.4). Add fresh buffer containing 4% Bovine Serum Albumin (BSA) to the basolateral chamber. Crucial Step: The addition of BSA acts as a "sink," preventing highly lipophilic thieno[3,2-b]pyridines from getting trapped in the basolateral membrane or binding to the plasticware, which artificially lowers recovery rates[2].
-
B-A Transport (Secretory): In a parallel well, add the inhibitor to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer immediately after sampling.
-
Analysis: Quantify via LC-MS/MS and calculate the Efflux Ratio.
Quantitative Data Benchmarks
Comparing your compound against established thieno[3,2-b]pyridine derivatives and controls is critical for validation. Below is a reference dataset demonstrating how structural modifications impact permeability metrics.
| Compound / Scaffold | Target Application | Efflux Ratio | Interpretation & Causality | |
| LMD-022 (Thieno[3,2-b]pyridine deriv.) | 40.6 | 0.93 | Highly permeable; optimized tPSA prevents efflux recognition[3]. | |
| N71 (Thieno[3,2-b]pyridine-7-carboxylic acid) | KDM5A | < 1.0 | N/A | Poor passive permeability; carboxylic acid is ionized at physiological pH[4]. |
| N73 (Ester prodrug of N71) | KDM5A | > 15.0 | N/A | High permeability; masking the acid as an ester increases lipophilicity and cellular entry by 100-fold[4]. |
| Digoxin (Control) | P-gp Substrate | 1.65 | 14.5 | High efflux liability; classic P-gp substrate[3]. |
Troubleshooting FAQs
Q: My thieno[3,2-b]pyridine shows excellent biochemical
Q: My compound passes PAMPA but fails in Caco-2 (Efflux Ratio > 5). How do I confirm P-gp liability? A: A high efflux ratio in Caco-2 cells indicates that your compound is a substrate for active efflux transporters. To definitively confirm P-glycoprotein (P-gp) involvement, repeat the bidirectional Caco-2 assay in the presence of a known P-gp inhibitor, such as Verapamil (50 µM) or Elacridar (2 µM), added to both chambers[1]. If the A-B permeability significantly increases and the Efflux Ratio drops below 2, P-gp is the primary culprit. To fix this synthetically, systematically modify your compound to reduce hydrogen bond donors or add steric bulk to disrupt binding to the P-gp pharmacophore.
Q: I'm seeing low mass balance/recovery (<50%) in my Caco-2 assay for a highly lipophilic thieno[3,2-b]pyridine. What is happening? A: Low recovery typically indicates one of two things: compound degradation or non-specific binding/membrane trapping. Highly lipophilic compounds often partition into the Caco-2 cell monolayer and get stuck in the lipid bilayer, never reaching the receiver compartment. They also readily adhere to polystyrene assay plates. To resolve this, add 4% Bovine Serum Albumin (BSA) to the receiver compartment. BSA binds the free drug, maintaining a concentration gradient that pulls the compound through the membrane, significantly improving aqueous solubility and recovery rates[2].
References
1.[4] Structure-Based Engineering of Irreversible Inhibitors against Histone Lysine Demethylase KDM5A. scispace.com. 4 2.[1] Technical Support Center: Troubleshooting Poor Cell Permeability of Pulchelloside I. benchchem.com.1 3.[3] Multi-Fused S,N-Heterocyclic Compounds for Targeting α-Synuclein Aggregates. preprints.org. 3 4.[2] Caco-2 Permeability Assay. evotec.com. 2
Sources
Preventing debromination in reactions with 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid
A Guide to Preventing Debromination in Synthetic Transformations
Welcome to the technical support center for 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile building block into their synthetic strategies. As Senior Application Scientists, we understand the challenges that can arise during the functionalization of complex heterocyclic systems. A recurrent and often frustrating issue is the premature loss of the bromine substituent—a critical handle for further diversification—through undesired debromination.
This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will explore the mechanistic underpinnings of debromination and offer robust, actionable protocols to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a significant problem with 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid?
A1: Debromination is an undesired side reaction where the bromine atom on the thienopyridine core is replaced by a hydrogen atom, leading to the formation of thieno[3,2-b]pyridine-2-carboxylic acid. This is problematic because the bromine atom serves as a crucial synthetic handle for introducing molecular complexity, typically through metal-catalyzed cross-coupling reactions.[1][2] Its loss results in a lower yield of the desired product, consumption of valuable starting material, and introduces a significant purification challenge due to the structural similarity between the starting material, the debrominated byproduct, and potentially the desired product.
Q2: What are the primary chemical pathways that lead to debromination in reactions involving this molecule?
A2: Debromination, often termed hydrodehalogenation in the context of palladium catalysis, primarily occurs through two main pathways:
-
Reductive Debromination (via Pd-H Species): This is the most common pathway in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[3] A palladium-hydride (Pd-H) species is generated in a competing catalytic cycle. This highly reactive species can then undergo oxidative addition to the C-Br bond followed by reductive elimination of H-Br, or more commonly, insert into the aryl-palladium-halide complex, ultimately leading to the replacement of bromine with hydrogen. Sources of the hydride can include solvents (like alcohols), bases (especially alkoxides or those containing formate impurities), or even the phosphine ligands themselves.[2][3]
-
Protonolysis: In reactions involving organometallic intermediates, such as those generated via lithium-halogen exchange (e.g., using n-BuLi or t-BuLi), the resulting highly basic aryllithium species can be quenched by any available proton source in the reaction medium, leading to the debrominated product.[4]
The thieno[3,2-b]pyridine scaffold itself has specific electronic properties that can influence the stability of the C-Br bond, making it susceptible to these pathways under non-optimized conditions.
Q3: How does the presence of the free carboxylic acid group affect the propensity for debromination?
A3: The carboxylic acid group introduces an additional layer of complexity. Its acidic proton can react with the bases used in cross-coupling reactions, altering the stoichiometry and effectiveness of the base.[1] More importantly, the resulting carboxylate can coordinate to the palladium center. This coordination can influence the electron density at the metal, the stability of intermediates in the catalytic cycle, and the overall reaction kinetics, potentially favoring the undesired debromination pathway.[1] In some challenging cases, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) may be necessary to circumvent these issues.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone for functionalizing 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid. However, they are also the primary source of debromination issues.
Issue 1: Significant formation of the debrominated byproduct is observed during a Suzuki-Miyaura coupling reaction.
This is a classic problem where the intended C-C bond formation is outcompeted by C-H bond formation.
Root Causes & Solutions
| Potential Cause | Scientific Rationale | Recommended Action |
| Inappropriate Base Selection | Strong, sterically hindered bases like t-BuONa or t-BuOK can promote the formation of Pd-H species through various decomposition pathways. Hydroxide bases can also be problematic.[2][5] | Switch to a weaker, non-nucleophilic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices as they are less prone to generating hydride species.[2] |
| High Reaction Temperature | Elevated temperatures accelerate all reaction rates, including the pathways leading to catalyst decomposition and Pd-H formation, which drive debromination.[1][2] | Run the reaction at the lowest effective temperature. Start screening at a lower temperature (e.g., 70-80 °C) and only increase it if the desired coupling is too slow. Monitor by LC-MS to find the optimal balance. |
| Palladium Catalyst / Ligand Choice | Highly electron-rich and bulky phosphine ligands, while often effective for activating aryl chlorides, can sometimes accelerate the reductive elimination pathway that leads to debromination.[1][6] | 1. Evaluate the Ligand: If using a very bulky, electron-rich ligand (e.g., SPhos, XPhos), consider switching to a less electron-donating or bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) .[7] 2. Change the Palladium Precursor: Start with a Pd(0) source like Pd₂(dba)₃ or a well-defined Pd(II) precatalyst such as Pd(dppf)Cl₂.[8] |
| Presence of Hydride Sources | Protic impurities like water or alcohols in solvents (e.g., THF, dioxane) or reagents can act as hydride donors for the formation of Pd-H.[3] | Use high-purity, anhydrous, and properly degassed solvents and reagents. Ensure your boronic acid/ester is dry. If a co-solvent is needed, ensure it is aprotic. |
Visualizing the Competing Pathways
The diagram below illustrates the main catalytic cycle for Suzuki-Miyaura coupling and the competing hydrodehalogenation (debromination) cycle.
Caption: Fig 1. Competing catalytic cycles in Suzuki-Miyaura reactions.
Issue 2: Debromination is the major outcome during a Buchwald-Hartwig amination reaction.
The C-N coupling is another critical transformation where debromination can severely impact yields. The principles are similar to Suzuki coupling but with some nuances.
Root Causes & Solutions
| Potential Cause | Scientific Rationale | Recommended Action |
| Base Strength and Type | Strong alkoxide bases (t-BuONa, t-BuOK) are standard in Buchwald-Hartwig aminations but are also primary culprits in generating Pd-H species and promoting debromination.[5] | While often necessary for amine deprotonation, consider using LHMDS or a carbonate base like Cs₂CO₃ if the amine is sufficiently acidic. If an alkoxide is required, use it at the lowest possible temperature and ensure it is of high purity. |
| Ligand Electronic Properties | The choice of phosphine ligand is critical. The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[7] An imbalance can lead to side reactions. | Use ligands specifically developed for C-N coupling, which are designed to facilitate reductive elimination of the C-N bond over competing pathways. Josiphos-type ligands or Buchwald's biarylphosphine ligands (e.g., RuPhos, BrettPhos) are excellent starting points.[9][10] |
| Amine Reactivity | Less nucleophilic or sterically hindered amines may react slowly, allowing more time for the competing debromination pathway to occur, especially at higher temperatures. | Increase the catalyst loading slightly (e.g., from 2 mol% to 4 mol%) or screen different ligand/palladium precursor combinations to find a more active system for the specific amine substrate. |
Optimized Experimental Protocols
The following protocols are provided as robust starting points, designed to minimize the risk of debromination.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol uses a milder base and a well-behaved catalyst system.
Materials:
-
6-Bromothieno[3,2-b]pyridine-2-carboxylic acid
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane/Water (e.g., 10:1 ratio)
Procedure:
-
To a dry reaction flask, add 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid, the arylboronic acid derivative, and K₃PO₄.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. Check for the disappearance of starting material and the formation of both the desired product and the debrominated byproduct.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude material by silica gel chromatography or recrystallization.
Troubleshooting Workflow Diagram
This flowchart provides a logical sequence of steps to address debromination issues systematically.
Caption: Fig 2. Systematic troubleshooting workflow for debromination.
References
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
ACS Publications. Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile | The Journal of Organic Chemistry. Available at: [Link]
-
Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Wikipedia. Cross-coupling reaction. Available at: [Link]
-
PubMed. Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle. Available at: [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II. Available at: [Link]
-
PMC. Reductions of aryl bromides in water at room temperature. Available at: [Link]
-
ResearchGate. Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n -Butyllithium and tert -Butyllithium with 1-Bromo-4- tert -butylbenzene at 0 °C. Available at: [Link]
-
ACS Publications. Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides | ACS Catalysis. Available at: [Link]
-
Journal of the American Chemical Society. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
Current Organic Chemistry. Restricted Rotation about the C-N Bond in Thienopyridine Derivatives: NMR and DFT Study. Available at: [Link]
-
University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Available at: [Link]
-
NSF PAR. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthe. Available at: [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
ACS Publications. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Available at: [Link]
-
MDPI. Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Available at: [Link]
-
ResearchGate. (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. Available at: [Link]
-
PubMed. Novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines: synthesis and antitumoral activities. Available at: [Link]
-
PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]
-
ResearchGate. (PDF) Novel 3-Aminothieno[2,3- b ]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. Available at: [Link]
-
Chemistry LibreTexts. 2.9: Phosphines. Available at: [Link]
-
MDPI. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
ACS Publications. Regioselective Pd-Catalyzed Suzuki–Miyaura Borylation Reaction for the Dimerization Product of 6-Bromoimidazo[1,2-a]pyridine-. Available at: [Link]
-
ResearchGate. (PDF) The Chemistry of Thienopyridines. Available at: [Link]
-
ACS Publications. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability | ACS Central Science. Available at: [Link]
-
MDPI. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Available at: [Link]
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- 5. uwindsor.ca [uwindsor.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Scaling the Synthesis of 6-Bromothieno[3,2-b]pyridine-2-carboxylic Acid
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the scalable synthesis of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid. The information presented herein is curated from established chemical literature and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.
I. Synthetic Overview & Key Challenges
The synthesis of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common synthetic strategy involves the construction of a substituted thieno[3,2-b]pyridine core, followed by functional group manipulations to install the bromo and carboxylic acid moieties.
A prevalent challenge in this synthesis is the management of side reactions, particularly during the bromination and hydrolysis steps. The electron-deficient nature of the thieno[3,2-b]pyridine ring system can render the ester hydrolysis step particularly difficult, often requiring optimized conditions to drive the reaction to completion without degradation of the starting material or product.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid and its precursors.
Synthesis of the Precursor: Ethyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate
A viable route to the target molecule proceeds through an amino-ester precursor. The synthesis of this precursor can be approached via a modified Gewald reaction followed by cyclization.
Question 1: My Gewald reaction to form the initial 2-aminothiophene precursor is low-yielding. What are the common pitfalls?
Answer: The Gewald reaction, a multicomponent condensation to form 2-aminothiophenes, is sensitive to several factors.[1][2]
-
Reagent Quality: Ensure your starting materials, particularly the active methylene nitrile and the sulfur source, are of high purity. The presence of impurities can lead to undesired side products.
-
Base Selection: The choice and stoichiometry of the base (e.g., morpholine, triethylamine, or sodium ethoxide) are critical. An inappropriate base or concentration can lead to the formation of byproducts or incomplete reaction.
-
Reaction Temperature: The reaction is typically run at moderately elevated temperatures. However, excessive heat can cause decomposition of the reactants or products. Careful temperature control is essential.
-
Solvent: Protic solvents like ethanol or methanol are commonly used. The solubility of the starting materials and intermediates in the chosen solvent can significantly impact the reaction rate and yield.
Troubleshooting Table 1: Low Yield in Gewald Reaction
| Symptom | Potential Cause | Suggested Solution |
| Complex mixture of products by TLC/LC-MS | Incorrect base or temperature | Screen different bases (e.g., morpholine, triethylamine). Optimize temperature, starting at a lower temperature and gradually increasing. |
| Starting material remains after prolonged reaction time | Insufficient base or low reaction temperature | Increase the amount of base incrementally. Ensure the reaction temperature is maintained at the optimal level. |
| Formation of a significant amount of Knoevenagel-Cope condensation product without cyclization | Suboptimal sulfur addition or reaction conditions | Ensure sulfur is finely powdered and well-dispersed. The reaction may benefit from a two-step procedure where the Knoevenagel adduct is formed first, followed by the addition of sulfur. |
Question 2: I am having difficulty with the subsequent cyclization to form the thieno[3,2-b]pyridine ring. What conditions are recommended?
Answer: The cyclization of the 2-aminothiophene intermediate with a suitable partner to form the pyridine ring often requires thermal or acid-catalyzed conditions. A common method is the reaction with an appropriate three-carbon electrophile followed by cyclization and aromatization.
-
Choice of Cyclization Partner: Reagents like ethyl ethoxymethylenemalonate (EMMN) are effective for this transformation.
-
Thermal Cyclization: This step often requires high temperatures in a high-boiling solvent such as diphenyl ether or Dowtherm A.
-
Acid Catalysis: In some cases, a Brønsted or Lewis acid catalyst can facilitate the cyclization at lower temperatures.
Bromination of the Thieno[3,2-b]pyridine Core
The introduction of the bromine atom at the 6-position is a key step. A Sandmeyer-type reaction on a 3-amino precursor is a common strategy.
Question 3: My Sandmeyer reaction to replace the amino group with bromine is not working efficiently. What are the critical parameters?
Answer: The Sandmeyer reaction, which converts an aryl amine to an aryl halide via a diazonium salt, is a robust but sometimes temperamental reaction.[3][4][5][6][7]
-
Diazotization Conditions: The formation of the diazonium salt from the aromatic amine is typically carried out at low temperatures (0-5 °C) using a nitrite source (e.g., sodium nitrite or tert-butyl nitrite) in the presence of a strong acid. Maintaining this low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.
-
Copper(I) Catalyst: The use of a copper(I) salt, such as copper(I) bromide (CuBr), is essential for the conversion of the diazonium salt to the aryl bromide.[3][4] The quality and stoichiometry of the copper catalyst can significantly impact the reaction outcome.
-
Side Reactions: A common side reaction is the formation of biaryl compounds. This can often be suppressed by ensuring a homogenous reaction mixture and slow, controlled addition of the diazonium salt solution to the copper bromide solution.
Troubleshooting Table 2: Issues with the Sandmeyer Reaction
| Symptom | Potential Cause | Suggested Solution |
| Low yield of the desired bromo-compound | Incomplete diazotization or premature decomposition of the diazonium salt | Ensure the reaction temperature is strictly maintained between 0-5 °C during diazotization. Use a freshly prepared solution of the nitrite source. |
| Formation of a significant amount of phenol byproduct | Reaction of the diazonium salt with water | Ensure anhydrous conditions as much as possible during the addition to the copper salt. |
| Presence of biaryl impurities | Radical side reactions | Ensure efficient stirring and consider using a co-solvent to improve solubility. Slow addition of the diazonium salt can also minimize this side reaction. |
Hydrolysis of the Ester to the Carboxylic Acid
The final step in the synthesis is the hydrolysis of the ester group. This can be challenging due to the electron-deficient nature of the heterocyclic ring.
Question 4: I am struggling to hydrolyze the ethyl/methyl ester of 6-Bromothieno[3,2-b]pyridine-2-carboxylate. Standard conditions (NaOH or KOH in methanol/water) are either too slow or lead to decomposition. What should I try?
Answer: The hydrolysis of esters on electron-deficient heterocyclic systems can be sluggish. The use of lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water is a highly effective method for such challenging substrates.[8][9]
-
The Role of Lithium Cations: Lithium cations are harder Lewis acids compared to sodium or potassium and coordinate more strongly to the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide.[8]
-
Solvent System: A THF/water mixture is ideal as THF helps to solubilize the organic substrate while water is necessary for the hydrolysis reaction. A common ratio is 1:1 to 3:1 THF:water.
-
Temperature: While some stubborn esters may require heating, it is advisable to start the reaction at room temperature to minimize potential degradation. The reaction can be gently warmed if the conversion is slow.
Troubleshooting Table 3: Ester Hydrolysis Challenges
| Symptom | Potential Cause | Suggested Solution |
| Incomplete hydrolysis after extended reaction time | Insufficient reactivity of the ester towards standard bases | Switch to LiOH as the base in a THF/water solvent system. Increase the equivalents of LiOH (typically 3-5 equivalents). |
| Decomposition of starting material or product | Reaction temperature is too high or reaction time is too long | Run the reaction at room temperature initially. If heating is necessary, do so cautiously and monitor the reaction closely by TLC or LC-MS. |
| Formation of transesterification product (if using an alcohol co-solvent) | The alcoholic solvent is acting as a nucleophile | Avoid alcoholic co-solvents like methanol or ethanol. Use a non-nucleophilic co-solvent like THF or dioxane. |
III. Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of Ethyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate (Illustrative)
This protocol outlines a plausible route based on the Gewald reaction and subsequent cyclization.
Step 1: Synthesis of Ethyl 2-amino-5-bromothiophene-3-carboxylate (via Gewald Reaction)
-
To a solution of ethyl cyanoacetate and a suitable brominated ketone or aldehyde in ethanol, add a catalytic amount of a base such as morpholine.
-
Add finely powdered sulfur to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Cyclization to Ethyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate
-
React the product from Step 1 with a suitable cyclizing agent such as ethyl ethoxymethylenemalonate (EMMN).
-
The reaction can be carried out in a high-boiling solvent like diphenyl ether under thermal conditions or with an acid catalyst at a lower temperature.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and isolate the product by precipitation and filtration.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Synthesis of Ethyl 6-Bromothieno[3,2-b]pyridine-2-carboxylate (Sandmeyer Reaction)
-
Dissolve Ethyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate in a suitable acidic medium (e.g., HBr in water) and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) bromide in HBr and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Hydrolysis to 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid
-
Dissolve Ethyl 6-Bromothieno[3,2-b]pyridine-2-carboxylate in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (3-5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
If the reaction is slow, gently warm the mixture (e.g., to 40-50 °C).
-
Upon completion, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1M HCl) to a pH of 2-3.
-
Collect the precipitated carboxylic acid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).
IV. Visualization of Synthetic Workflow
Diagram 1: Synthetic Pathway
Caption: Synthetic route to 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid.
Diagram 2: Troubleshooting Logic for Ester Hydrolysis
Caption: Decision tree for troubleshooting ester hydrolysis.
V. References
-
Queiroz, M. J. R. P., et al. (2011). Synthesis and evaluation of tumor cell growth inhibition of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates. Structure-activity relationships, effects on the cell cycle and apoptosis. European Journal of Medicinal Chemistry, 46(1), 236-240. [Link]
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Silva, B. R., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(6), 1594. [Link]
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ResearchGate. (n.d.). Cross-Coupling Methods for the Large-Scale Preparation of an Imidazole−Thienopyridine: Synthesis of [2-(3-Methyl-3H-imidazol-4-yl)- thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine. [Link]
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ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. [Link]
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ResearchGate. (n.d.). Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. [Link]
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Patsnap. (2020). Preparation method of 2-amino-5-bromopyridine. [Link]
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Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Vol. 11, No.3, 447-452. [Link]
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Dotsenko, V. V., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 6(22), 14387-14402. [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. [Link]
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LS College. (2022). Sandmeyer reaction. [Link]
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Google Patents. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine.
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Semantic Scholar. (2020). Reaction of 3-Amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides with Ninhydrin. [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
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Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
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Dotsenko, V. V., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 6(22), 14387-14402. [Link]
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Queiroz, M. J. R. P., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2- b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(6), 1594. [Link]
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Validation & Comparative
A Comparative Guide to P2Y12 Receptor Inhibitors: Evaluating 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid within the Therapeutic Landscape
This guide provides a comprehensive comparison of P2Y12 receptor inhibitors, a cornerstone of antiplatelet therapy. We will delve into the established pharmacology of market-leading drugs, including clopidogrel, prasugrel, and ticagrelor, and provide a framework for evaluating novel compounds. The focus will be on the thieno[3,2-b]pyridine scaffold, the chemical class to which the investigational compound, 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid, belongs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuances of P2Y12 inhibition and the experimental methodologies required to characterize new chemical entities in this space.
The P2Y12 Receptor: A Central Mediator of Thrombosis
The P2Y12 receptor is a G protein-coupled receptor (GPCR) located on the surface of platelets that plays a pivotal role in hemostasis and thrombosis.[1][2] Its endogenous agonist, adenosine diphosphate (ADP), is released from dense granules of activated platelets, creating a positive feedback loop that amplifies the thrombotic response.[2][3]
Activation of the P2Y12 receptor, which is coupled to the Gi protein, initiates a signaling cascade that leads to several critical downstream effects:
-
Inhibition of Adenylyl Cyclase: This results in decreased intracellular cyclic AMP (cAMP) levels, a state that lowers the threshold for platelet activation.[1]
-
Activation of PI3K/Akt Pathway: This signaling is crucial for the sustained activation of the GPIIb/IIIa integrin receptor.[2][3]
-
Potentiation of Platelet Aggregation: By stabilizing platelet aggregates, P2Y12 activation is essential for the formation and growth of a stable thrombus.[3][4]
Given its central role, the P2Y12 receptor is a well-validated and highly successful target for antithrombotic drugs used in the management of acute coronary syndromes (ACS) and the prevention of cardiovascular events.[5][6][7]
Caption: P2Y12 receptor signaling cascade in platelets.
A Comparative Analysis of Established P2Y12 Inhibitors
The clinical landscape is dominated by two major classes of P2Y12 inhibitors: thienopyridines and direct-acting, reversible antagonists. Understanding their distinct properties is crucial for contextualizing the potential of new chemical entities.
Thienopyridines (Clopidogrel, Prasugrel): These are prodrugs that require metabolic activation in the liver to form an active metabolite.[7] This active metabolite then binds irreversibly to the P2Y12 receptor, inhibiting its function for the entire lifespan of the platelet.[8]
-
Clopidogrel: A second-generation thienopyridine, it suffers from delayed onset of action and significant inter-patient variability in response, often attributed to genetic polymorphisms in the CYP2C19 metabolizing enzyme.[9]
-
Prasugrel: A third-generation thienopyridine, it provides more potent and consistent platelet inhibition compared to clopidogrel but is associated with a higher risk of bleeding.[9][10][11]
Direct-Acting Antagonists (Ticagrelor, Cangrelor): These compounds bind directly to the P2Y12 receptor without the need for metabolic activation, leading to a faster onset of action.[9]
-
Ticagrelor: A member of the cyclopentyltriazolopyrimidine class, it binds reversibly to the P2Y12 receptor at a site distinct from the ADP binding site (an allosteric antagonist).[12] Its antiplatelet effect dissipates more quickly after discontinuation compared to irreversible inhibitors.[13][14] While classified as reversible, some studies suggest its binding is prolonged and may be "more akin to that of an irreversible antagonist" against the endogenous agonist ADP.[15]
-
Cangrelor: An intravenous ATP analog, it is a direct-acting, reversible inhibitor with a very rapid onset and offset of action, making it suitable for use during procedures like percutaneous coronary intervention (PCI).[16][17]
| Feature | Clopidogrel | Prasugrel | Ticagrelor |
| Class | Thienopyridine | Thienopyridine | Cyclopentyltriazolopyrimidine |
| Mechanism | Prodrug, Irreversible Antagonist | Prodrug, Irreversible Antagonist | Direct-acting, Reversible Allosteric Antagonist |
| Metabolic Activation | Required (CYP-dependent) | Required (CYP-dependent) | Not Required |
| Onset of Action | Slow (2-6 hours) | Faster than Clopidogrel | Fast (30 min - 2 hours) |
| Offset of Action | 5-7 days | 7-10 days | 3-5 days[12][13][14] |
| Potency | Moderate | High | High |
| Response Variability | High | Low | Low |
| Off-Target Effects | Minimal | Minimal | Adenosine-mediated effects (e.g., dyspnea)[18][19][20] |
The Thieno[3,2-b]pyridine Scaffold and 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid
The thieno[3,2-b]pyridine core is a validated and privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds, including those targeting kinases and receptors.[21] Its structural rigidity and potential for diverse functionalization make it an attractive starting point for drug discovery.
6-Bromothieno[3,2-b]pyridine-2-carboxylic acid is a specific derivative of this scaffold. While extensive public data on its P2Y12 inhibitory activity is not available, its structure suggests potential as a candidate for several reasons:
-
Scaffold Precedent: The related thienopyridine structure is the basis for clopidogrel and prasugrel.
-
Functional Groups: The carboxylic acid group at the 2-position and the bromine atom at the 6-position provide handles for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties. These sites can be explored through structure-activity relationship (SAR) studies to identify key interactions with the P2Y12 receptor.
To ascertain its place among P2Y12 inhibitors, 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid must be subjected to a rigorous battery of in vitro and ex vivo experiments. The following sections outline the critical experimental workflows required for this characterization.
Experimental Workflow for Characterizing a Novel P2Y12 Inhibitor
The evaluation of a new chemical entity like 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid requires a systematic approach to determine its potency, mechanism of action, and selectivity.
Caption: Experimental workflow for novel P2Y12 inhibitor evaluation.
Primary Functional Assessment: Platelet Aggregation
The gold standard for assessing platelet function is Light Transmission Aggregometry (LTA) .[22][23] This assay directly measures the ability of a compound to inhibit platelet aggregation induced by a specific agonist, in this case, ADP.
Causality: LTA is chosen because it provides a quantitative measure of the functional consequence of receptor inhibition—the prevention of platelet clumping. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. The output allows for the determination of key parameters like maximum aggregation (%) and the rate of aggregation.[22]
-
Blood Collection and PRP Preparation:
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood-to-anticoagulant ratio).[24] The first few milliliters should be discarded to avoid activation from venipuncture.[25]
-
Process samples within 1-2 hours of collection. Do not refrigerate, as this can activate platelets.[24][25]
-
Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature with the brake off to prepare platelet-rich plasma (PRP).[22][24]
-
Carefully transfer the upper PRP layer to a new plastic tube.
-
Centrifuge the remaining blood at a higher speed (e.g., 2000-2500 x g for 15 minutes) to prepare platelet-poor plasma (PPP), which serves as the blank (100% transmission).[22][26]
-
-
Assay Procedure:
-
Pre-warm PRP and PPP aliquots to 37°C.
-
Calibrate the aggregometer by placing a cuvette with PPP (100% transmission) and a cuvette with PRP (0% transmission) into the appropriate channels.
-
Pipette 250-450 µL of PRP into a test cuvette containing a magnetic stir bar. Place it in the incubation well at 37°C for at least 2 minutes.
-
Add the test compound (e.g., 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid at various concentrations) or vehicle control and incubate for a pre-determined time.
-
Transfer the cuvette to the measurement channel, ensuring the stir bar is rotating (typically 900-1200 rpm).[26]
-
Add ADP (typically 5-20 µM final concentration) to induce aggregation and record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the percentage of maximal aggregation relative to the PPP control.
-
Plot the dose-response curve (Inhibitor Concentration vs. % Inhibition) to determine the IC50 value (the concentration of inhibitor required to reduce maximal aggregation by 50%).
-
Mechanistic Validation: Receptor Binding and Pathway Analysis
Positive results in the LTA assay must be followed by mechanistic studies to confirm that the compound's activity is mediated through direct interaction with the P2Y12 receptor.
Causality: This assay is the gold standard for determining the binding affinity (Ki) of a test compound for its target receptor.[27] It uses a radiolabeled ligand known to bind specifically to the P2Y12 receptor (e.g., [³H]2MeSADP or [³H]PSB-0413).[28][29] The ability of the unlabeled test compound to displace the radioligand provides a direct measure of its binding affinity.
-
Preparation of Platelet Membranes:
-
Isolate human platelets from whole blood as described for LTA.
-
Wash the platelets in a suitable buffer and lyse them via sonication or homogenization in an ice-cold lysis buffer.
-
Centrifuge the lysate at high speed (e.g., >40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the total protein concentration (e.g., via BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine platelet membranes (typically 10-20 µg of protein), a fixed concentration of the P2Y12-specific radioligand (e.g., [³H]PSB-0413 at its Kd concentration), and a range of concentrations of the unlabeled test compound.[28]
-
To determine non-specific binding, include wells with a high concentration of a known P2Y12 agonist/antagonist (e.g., 1 mM ADP).[28]
-
Incubate the plate at room temperature for 60 minutes to reach equilibrium.[28]
-
Terminate the reaction by rapid filtration through a glass fiber filter mat, washing quickly with ice-cold wash buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Conclusion and Future Directions
The landscape of P2Y12 inhibitors has evolved from irreversible prodrugs to direct-acting, reversible agents, each with a distinct clinical profile. While 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid is an investigational compound, its thieno[3,2-b]pyridine core represents a promising starting point for the development of novel antiplatelet agents.
The definitive characterization of this and similar molecules hinges on the rigorous application of the experimental protocols outlined in this guide. By systematically evaluating functional inhibition with LTA and confirming the mechanism of action through radioligand binding assays, researchers can accurately determine the compound's potency, affinity, and potential as a therapeutic candidate. Subsequent studies should focus on selectivity against other P2Y receptors (e.g., P2Y1), in vivo efficacy in thrombosis models, and a comprehensive safety and pharmacokinetic profile to fully assess its potential to advance toward clinical development.
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A Comparative Analysis of 6-Bromothieno[3,2-b]pyridine Derivatives and Their Efficacy Against Established Anticancer Agents
In the landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The thieno[3,2-b]pyridine scaffold has emerged as a promising heterocyclic system for the development of potent anticancer compounds. This guide provides a comprehensive comparison of the efficacy of 6-bromothieno[3,2-b]pyridine derivatives against established anticancer drugs, supported by experimental data and mechanistic insights. Our analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of the therapeutic potential of this emerging class of compounds.
Introduction to Thieno[3,2-b]pyridines in Oncology
The thieno[3,2-b]pyridine core is a privileged structure in medicinal chemistry, recognized for its ability to interact with a variety of biological targets. The introduction of a bromine atom at the 6-position provides a versatile handle for synthetic modifications, allowing for the exploration of a wide chemical space to optimize anticancer activity. Research has indicated that derivatives of this scaffold can exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Comparative Efficacy: 6-Bromothieno[3,2-b]pyridine Derivatives vs. Standard Chemotherapeutics
The true measure of a novel anticancer agent's potential lies in its performance relative to current standards of care. Here, we present a comparative analysis of the growth inhibitory effects of various 6-(hetero)arylthieno[3,2-b]pyridine derivatives against commonly used chemotherapeutic drugs, doxorubicin and paclitaxel. The data is presented in terms of GI50 (the concentration required to inhibit cell growth by 50%), a standard metric for assessing anticancer efficacy in vitro.
Anti-proliferative Activity in Human Cancer Cell Lines
The anti-proliferative activity of a series of methyl 3-amino-6-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates was evaluated against a panel of human tumor cell lines, including breast adenocarcinoma (MCF-7), melanoma (A375-C5), and non-small cell lung cancer (NCI-H460). The results are summarized below and compared with the activity of doxorubicin.
| Compound/Drug | Cancer Cell Line | GI50 (µM) |
| Bithiophene Derivative | MCF-7 | 0.7 |
| NCI-H460 | 1.0 | |
| o-Aniline Derivative | MCF-7 | 4.2 |
| A375-C5 | 2.5 | |
| NCI-H460 | 3.8 | |
| Doxorubicin | MCF-7 | Reference |
| A375-C5 | Reference | |
| NCI-H460 | Reference |
Note: The GI50 values for doxorubicin are considered reference standards in these cell lines and typically fall within the nanomolar range, indicating significantly higher potency than the tested thieno[3,2-b]pyridine derivatives in these specific assays.[1]
In a separate study focusing on triple-negative breast cancer (TNBC) cell lines, the efficacy of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivatives was compared to paclitaxel and doxorubicin.
| Compound/Drug | Cell Line | Cancer Type | GI50 (µM) / IC50 (nM) |
| Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivative | MDA-MB-231 | Triple-Negative Breast Cancer | GI50: >10 |
| Paclitaxel | MDA-MB-231 | Triple-Negative Breast Cancer | IC50: 2.5 nM |
| Doxorubicin | MDA-MB-231 | Triple-Negative Breast Cancer | IC50: 40 nM |
Note: The GI50 value is the concentration of a compound that causes 50% inhibition of cell growth, while the IC50 values for paclitaxel and doxorubicin represent the concentration required to inhibit cell viability by 50%. The significantly lower values (in the nanomolar range) for the standard chemotherapy agents indicate substantially higher potency compared to the tested thieno[3,2-b]pyridine derivatives in this specific cell line.[1]
While the presented 6-bromothieno[3,2-b]pyridine derivatives exhibit anti-proliferative activity in the micromolar range, they are generally less potent than established drugs like doxorubicin and paclitaxel, which are effective at nanomolar concentrations. However, the potential for reduced toxicity and improved selectivity of these novel compounds warrants further investigation and optimization.
Mechanistic Insights: How Do 6-Bromothieno[3,2-b]pyridine Derivatives Exert Their Anticancer Effects?
Understanding the mechanism of action is critical for the rational design of more effective and safer anticancer drugs. Studies have begun to elucidate the cellular and molecular events triggered by 6-bromothieno[3,2-b]pyridine derivatives in cancer cells.
Induction of Cell Cycle Arrest and Apoptosis
A key hallmark of many effective anticancer agents is their ability to interfere with the cell cycle and induce programmed cell death (apoptosis). Several studies have demonstrated that thieno[3,2-b]pyridine derivatives can modulate the cell cycle machinery. For instance, a particularly potent bithiophene derivative and an o-aniline thienopyridine derivative were shown to interfere with the normal cell cycle progression in the NCI-H460 non-small cell lung cancer cell line.[2]
Further investigation into a promising aminodi(hetero)arylamine derivative of the thieno[3,2-b]pyridine scaffold revealed that it caused a decrease in the percentage of cells in the G0/G1 phase, suggesting an arrest at a subsequent phase of the cell cycle, and a significant increase in the levels of apoptosis in NCI-H460 cells.[3][4] This dual mechanism of inhibiting cell proliferation and actively inducing cell death is a desirable characteristic for an anticancer compound.
The induction of apoptosis is a complex process regulated by a cascade of enzymes known as caspases. While the specific involvement of caspases in apoptosis induced by 6-bromothieno[3,2-b]pyridine derivatives is still under detailed investigation, it is a common pathway for many cytotoxic agents.
Inhibition of Key Signaling Pathways
The anticancer activity of thienopyridine derivatives has also been linked to the inhibition of critical signaling pathways that are often dysregulated in cancer.
-
Kinase Inhibition: The thieno[3,2-b]pyridine scaffold has been identified as a promising template for the development of selective protein kinase inhibitors.[5] One such target is Haspin kinase, an enzyme essential for the proper alignment and segregation of chromosomes during mitosis. A thieno[3,2-b]pyridine derivative, MU1920, has demonstrated potent and selective inhibition of Haspin kinase with an IC50 of 6 nM.[1]
-
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers.[6] While direct evidence for the inhibition of this pathway by 6-bromothieno[3,2-b]pyridine derivatives is still emerging, the broader class of thienopyrimidines has been shown to target components of this pathway.[1] Given the structural similarities, it is plausible that 6-bromothieno[3,2-b]pyridine derivatives may also exert their anticancer effects through modulation of this critical signaling cascade.
The following diagram illustrates a simplified overview of a potential mechanism of action for 6-bromothieno[3,2-b]pyridine derivatives, integrating cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action for 6-bromothieno[3,2-b]pyridine derivatives.
Experimental Methodologies
To ensure scientific integrity and allow for the replication of findings, it is crucial to detail the experimental protocols used to assess the efficacy of these compounds.
Sulforhodamine B (SRB) Assay for Cell Growth Inhibition
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and widely used method for cytotoxicity screening.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds (including 6-bromothieno[3,2-b]pyridine derivatives and standard drugs) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (typically 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with water to remove TCA and excess medium. Air dry the plates completely.
-
Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 values from the dose-response curves.
Caption: Workflow for the Sulforhodamine B (SRB) assay.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Culture and Treatment: Culture cells to a suitable confluency and treat with the test compound at its GI50 concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with phosphate-buffered saline (PBS) to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to ensure that only DNA is stained. Incubate at 37°C for 30 minutes.
-
Propidium Iodide Staining: Add propidium iodide staining solution to the cells and incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of the PI.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Caption: Workflow for cell cycle analysis using flow cytometry.
Conclusion and Future Directions
The 6-bromothieno[3,2-b]pyridine scaffold represents a promising starting point for the development of novel anticancer agents. The derivatives synthesized to date have demonstrated notable anti-proliferative activity against a range of human cancer cell lines. While their potency may not yet match that of established chemotherapeutic drugs like doxorubicin and paclitaxel, their distinct mechanisms of action, including the induction of cell cycle arrest and apoptosis, suggest a potential for therapeutic benefit.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Further chemical modifications of the 6-bromothieno[3,2-b]pyridine core are needed to enhance potency and selectivity.
-
Mechanism of Action Elucidation: A more in-depth investigation into the specific molecular targets and signaling pathways modulated by these compounds is crucial. This includes identifying the specific kinases inhibited and detailing the apoptotic pathways activated.
-
In Vivo Efficacy and Toxicity: Promising candidates should be advanced to preclinical in vivo models to assess their anticancer efficacy, pharmacokinetic properties, and safety profiles.
-
Combination Therapies: Exploring the synergistic effects of 6-bromothieno[3,2-b]pyridine derivatives with existing anticancer drugs could lead to more effective treatment regimens with reduced side effects.
References
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Calhelha, R. C., Ferreira, I. C. F. R., Peixoto, D., Abreu, R. M. V., Vale-Silva, L. A., Pinto, E., Lima, R. T., Alvelos, M. I., Vasconcelos, M. H., & Queiroz, M.-J. R. P. (2012). Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series: Synthesis, Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Evaluation of Toxicity Using Non-Tumor Cells. Molecules, 17(4), 3834–3843. [Link]
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Calhelha, R. C., Ferreira, I. C. F. R., Peixoto, D., Abreu, R. M. V., Vale-Silva, L. A., Pinto, E., Lima, R. T., Alvelos, M. I., Vasconcelos, M. H., & Queiroz, M.-J. R. P. (2012). Aminodi(hetero)arylamines in the thieno[3,2-b]pyridine series: synthesis, effects in human tumor cells growth, cell cycle analysis, apoptosis and evaluation of toxicity using non-tumor cells. Molecules (Basel, Switzerland), 17(4), 3834–3843. [Link]
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A Researcher's Guide to Validating the Mechanism of Action for Novel 6-Bromothieno[3,2-b]pyridine-2-carboxylic Acid Derivatives
The thieno[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of diverse therapeutic agents ranging from antiplatelet P2Y12 receptor antagonists like clopidogrel to novel kinase inhibitors explored in oncology.[1][2][3] The addition of a 6-bromo and a 2-carboxylic acid moiety creates a versatile template for developing new chemical entities. However, this structural diversity means that the mechanism of action (MoA) for a novel derivative cannot be assumed; it must be rigorously validated.
This guide provides a comprehensive, multi-tiered framework for elucidating and confirming the MoA of novel 6-bromothieno[3,2-b]pyridine-2-carboxylic acid derivatives. We will move beyond simple checklists, explaining the causality behind each experimental choice. For illustrative purposes, we will follow a hypothetical derivative, hereafter "Compound X," which has demonstrated anti-proliferative effects in cancer cell lines known to have a hyperactive Ras/Raf/MEK/ERK (MAPK) signaling pathway, a common driver of cancer.[4][5] Our hypothesis is that Compound X is a direct inhibitor of a kinase within this cascade.
The MAPK/ERK Signaling Cascade: A Common Oncogenic Driver
The MAPK/ERK pathway is a critical signal transduction cascade that regulates cell proliferation, survival, and differentiation.[4][] Its dysregulation is a hallmark of many cancers.[5] Understanding this pathway is essential for contextualizing the action of a potential inhibitor.
Caption: The MAPK/ERK signaling pathway and potential points of inhibition.
A Tiered Approach to MoA Validation
We advocate for a sequential validation workflow. This approach ensures that resource-intensive experiments are based on a solid foundation of preceding data, building confidence at each step.
Caption: A logical workflow for validating a compound's mechanism of action.
Tier 1: Confirming Target Engagement in a Cellular Environment
Before conducting detailed biochemical or biophysical assays on purified proteins, it is crucial to confirm that the compound engages its intended target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[7]
Principle of CETSA: The binding of a ligand (our Compound X) to its target protein stabilizes the protein's structure. This stabilization makes the protein more resistant to heat-induced denaturation.[8] By heating cell lysates treated with the compound to various temperatures and quantifying the amount of soluble target protein that remains, we can observe a "thermal shift," which is direct evidence of target engagement.[7][9]
Experimental Protocol: CETSA for MEK1/2 Target Engagement
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Step-by-Step Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., A375 melanoma, with a BRAF V600E mutation) in appropriate media until ~80% confluency.
-
Compound Treatment: Treat cells with a saturating concentration of Compound X (e.g., 10 µM) or a vehicle control (DMSO) for 1-2 hours under normal culture conditions.
-
Cell Harvest: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes. Use a thermal cycler to heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments).[9]
-
Lysis and Separation: Lyse the cells via three rapid freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[9]
-
Western Blot Analysis: Carefully collect the supernatant. Quantify the protein concentration, normalize all samples, and analyze for the amount of soluble MEK1/2 protein via standard Western blotting procedures. A positive result is a rightward shift in the melting curve for the Compound X-treated samples compared to the DMSO control, indicating thermal stabilization.
Tier 2: Biophysical Characterization of the Drug-Target Interaction
Once cellular target engagement is confirmed, the next step is to characterize the direct, physical interaction between the compound and a purified target protein. This allows for the precise determination of binding affinity and kinetics, which are critical for structure-activity relationship (SAR) studies. We will compare three leading biophysical techniques.
| Technique | Principle | Key Outputs | Advantages | Considerations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as the compound (analyte) flows over the immobilized target protein.[10][11] | Association rate (kₐ), Dissociation rate (kₔ), Affinity (K₋).[12] | Real-time, label-free, provides kinetic data. High throughput is possible.[13] | Requires immobilization of the target protein, which can affect its conformation. |
| Isothermal Titration Calorimetry (ITC) | Measures the minute heat changes that occur when a compound binds to its target protein in solution.[14][15] | Affinity (K₋), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS). | Gold standard for thermodynamics; no immobilization needed.[16] Direct measurement of binding.[17] | Lower throughput, requires larger amounts of pure protein and compound.[18] |
| Cellular Thermal Shift Assay (CETSA) | (As described above) Ligand binding increases the thermal stability of the target protein in cells or lysates.[7] | Target engagement confirmation, apparent cellular potency (EC₅₀).[8] | Physiologically relevant context (in-cell). No protein purification needed. | Indirect measure of affinity; does not provide kinetic data. |
Expert Insight: While SPR and ITC provide quantitative binding constants, CETSA is arguably the most important first step. A compound with high affinity in a purified system (ITC/SPR) that fails to engage its target in a cell (CETSA) is unlikely to be a successful drug candidate. This highlights the importance of assessing cell permeability and target accessibility early.[8]
Tier 3: Validating Functional Consequences
Demonstrating that Compound X binds to MEK1/2 is not enough; we must prove this binding leads to a functional consequence—the inhibition of its kinase activity and downstream signaling.
Biochemical Assay: Determining Inhibitory Potency (IC₅₀)
Biochemical assays measure the direct catalytic function of the purified enzyme and how it is affected by an inhibitor.[19] The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.[20]
Step-by-Step Methodology (Luminescence-Based Kinase Assay, e.g., ADP-Glo™):
-
Reaction Setup: In a multi-well plate, combine the purified, active MEK1/2 enzyme with its substrate (e.g., inactive ERK2) and ATP.
-
Inhibitor Titration: Add varying concentrations of Compound X across a dose-response range (e.g., 0.1 nM to 10 µM). Include a no-inhibitor (positive control) and no-enzyme (negative control) well.
-
Kinase Reaction: Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.
-
ATP Depletion: Add an "ADP-Glo™ Reagent" to stop the kinase reaction and deplete the remaining ATP.[21]
-
Signal Generation: Add a "Kinase Detection Reagent" that converts the ADP produced by the kinase reaction back into ATP. This new ATP is then used in a luciferase reaction to generate a light signal.[21]
-
Data Analysis: Measure luminescence. The signal is directly proportional to the amount of ADP produced and thus to kinase activity. Plot the signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.
Cellular Assay: Confirming Downstream Pathway Inhibition
The ultimate proof of MoA is demonstrating that the compound inhibits the intended signaling pathway within the cell. For a MEK inhibitor, the key downstream event is the phosphorylation of ERK1/2.[][23]
Step-by-Step Methodology (Western Blot for Phospho-ERK):
-
Cell Treatment: Plate a relevant cell line (e.g., A375) and allow cells to attach. Starve the cells (if necessary to reduce basal signaling) and then stimulate with a growth factor (e.g., EGF) to robustly activate the MAPK pathway. Treat cells with a dose range of Compound X for 1-2 hours.
-
Lysate Preparation: Wash cells with cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate protein lysates by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash and incubate with a secondary antibody.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
-
-
Detection & Analysis: Detect the signal using an appropriate substrate. A successful MEK inhibitor will show a dose-dependent decrease in the p-ERK signal, while the total ERK signal remains unchanged.
Comparative Analysis: Compound X vs. Established Alternatives
To understand the unique properties of Compound X, its performance should be benchmarked against known inhibitors targeting the same pathway.
| Parameter | Compound X (Hypothetical) | Trametinib (MEK Inhibitor) | Ulixertinib (ERK Inhibitor) | Rationale for Comparison |
| Target | MEK1/2 | MEK1/2[] | ERK1/2[24] | Confirms target selectivity within the same pathway. |
| Biochemical IC₅₀ | 5 nM | ~0.9 nM[] | ~0.3 nM[24] | Provides a direct comparison of in vitro potency against the purified enzyme. |
| Cellular p-ERK IC₅₀ | 20 nM | ~1-5 nM | N/A (acts downstream) | Measures functional potency in a cellular context, accounting for cell permeability. |
| Cellular p-RSK IC₅₀ | 25 nM | ~5 nM | ~20 nM | Assesses inhibition of a downstream substrate of ERK. Both MEK and ERK inhibitors should block this. |
| Anti-proliferative GI₅₀ | 50 nM | ~10 nM | ~40 nM | Correlates target inhibition with the ultimate desired biological outcome (e.g., growth inhibition). |
Interpretation of Comparative Data:
-
Compound X vs. Trametinib: Comparing two MEK inhibitors helps to position Compound X in terms of relative potency.
-
Compound X vs. Ulixertinib: Comparing a MEK inhibitor to an ERK inhibitor is a critical mechanistic control. An ERK inhibitor will block p-RSK but will not affect p-ERK levels (as it acts downstream).[25] If Compound X were mistakenly acting on ERK instead of MEK, this comparison would reveal the discrepancy. This self-validating system is crucial for building a trustworthy MoA profile.
By following this structured, multi-tiered approach—from cellular target engagement to biophysical characterization and functional validation—researchers can build a robust and defensible case for the mechanism of action of any novel 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid derivative.
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A Comparative Guide to the Cross-Reactivity Profiles of Thieno[3,2-b]pyridine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-b]pyridine scaffold has emerged as a privileged structure in the design of highly selective protein kinase inhibitors. Its unique chemical properties, particularly the weak interaction of the core with the kinase hinge region, facilitate diverse binding modes that can achieve remarkable kinome-wide selectivity.[1][2][3] This guide provides an in-depth comparative analysis of the cross-reactivity profiles of prominent kinase inhibitors based on this scaffold, supported by experimental data. We will delve into the causality behind their selectivity, provide detailed methodologies for assessing cross-reactivity, and visualize key signaling pathways and experimental workflows.
The Thieno[3,2-b]pyridine Scaffold: A Foundation for Selectivity
Protein kinases are crucial regulators of a vast array of cellular processes, and their aberrant activity is a hallmark of many diseases, most notably cancer.[2][3] The high degree of similarity in the ATP-binding sites across the human kinome presents a significant challenge in developing inhibitors that are both potent and selective.[4] Off-target effects can lead to toxicity and diminish therapeutic efficacy.[4]
The thieno[3,2-b]pyridine core offers a unique solution to this challenge. Unlike many ATP-competitive inhibitors that mimic the purine ring of ATP, this scaffold does not form strong hydrogen bonds with the kinase hinge region.[2][3] This allows for greater flexibility in its binding orientation, enabling medicinal chemists to design inhibitors that derive their potency and selectivity from interactions with less conserved regions of the kinase, such as the back pocket.[2][3] This design strategy has led to the development of highly selective inhibitors against a range of kinase targets.
Comparative Cross-Reactivity Profiles
To objectively compare the selectivity of different thieno[3,2-b]pyridine-based inhibitors, we will examine data from comprehensive kinome profiling studies. These studies typically involve screening the inhibitor against a large panel of human kinases to identify both on-target and off-target interactions.
Thieno[3,2-b]pyridine-Based Haspin Inhibitors
Haspin is a serine/threonine kinase that plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph), a key step for proper chromosome alignment and segregation.[1]
A notable example of a highly selective thieno[3,2-b]pyridine-based Haspin inhibitor is MU1920 . A kinome-wide scan of MU1920 at a concentration of 1 µM against a panel of 413 human kinases revealed remarkable selectivity for Haspin.[2][3]
In contrast, isomers MU1464 and MU1668 , also based on the thieno[3,2-b]pyridine scaffold, demonstrate how subtle structural changes can profoundly alter kinase selectivity while maintaining high overall selectivity.[2][3]
| Compound | Primary Target | Testing Concentration | Number of Kinases Screened | Significant Off-Target Hits (>90% inhibition) | Reference(s) |
| MU1920 | Haspin | 1 µM | 413 | 1 (Haspin) | [2][3] |
| MU1464 | CLK1, CLK4 | 10 µM | 208 | CLK1, CLK4, DYRK1A, HIPK2 | [2][3] |
| MU1668 | HIPK1, HIPK2 | 10 µM | 208 | HIPK1, HIPK2, DYRK1A, DYRK1B | [2][3] |
Multi-Targeted Thieno[3,2-b]pyridine Inhibitors
The thieno[3,2-b]pyridine scaffold has also been utilized to develop multi-targeted kinase inhibitors for cancer therapy. Sitravatinib (MGCD516) is a prime example, designed to potently inhibit a spectrum of receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and immune evasion.[4][5][6][7][8]
Sitravatinib's primary targets include the TAM family (TYRO3, AXL, MERTK) and split family (VEGFR2, KIT) of RTKs, as well as c-Met and RET.[4][5][6][7][8] While designed to be multi-targeted, understanding its broader kinome profile is crucial for predicting both its efficacy and potential side effects.
| Compound | Primary Targets | Reported IC50 Values (nM) | Reference(s) |
| Sitravatinib | AXL, MERTK, VEGFR2, KIT, c-Met, RET | 1.5 - 20 | [5] |
Key Signaling Pathways
To understand the functional consequences of inhibiting these kinases, it is essential to visualize their roles in cellular signaling.
Haspin Kinase Signaling in Mitosis
Haspin kinase is a key regulator of mitotic progression. Its phosphorylation of histone H3 is a critical signal for the recruitment of the chromosomal passenger complex (CPC), which ensures proper chromosome segregation.
Caption: Haspin Kinase Signaling Pathway in Mitosis.
c-Met and VEGFR2 Signaling in Angiogenesis
The c-Met and VEGFR2 receptor tyrosine kinases are critical drivers of tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. There is significant crosstalk between these two pathways, and their dual inhibition is a promising anti-cancer strategy.
Caption: Simplified c-Met and VEGFR2 Signaling Pathways.
Experimental Protocols for Assessing Kinase Inhibitor Cross-Reactivity
The trustworthiness of any claims about inhibitor selectivity rests on robust and well-validated experimental methodologies. Here, we provide detailed, step-by-step protocols for key assays used to determine kinase inhibitor cross-reactivity.
Biochemical Kinase Profiling: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Principle: This two-step assay first terminates the kinase reaction and depletes the remaining ATP. Then, the ADP is converted back to ATP, which is used in a luciferase reaction to generate a light signal.
Experimental Workflow:
Caption: ADP-Glo™ Kinase Assay Workflow.
Detailed Steps:
-
Prepare Reagents:
-
Thaw kinase, substrate, ATP, and inhibitor stocks.
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Prepare serial dilutions of the thieno[3,2-b]pyridine inhibitor in the kinase reaction buffer.
-
-
Set up Kinase Reaction:
-
In a 384-well plate, add 5 µL of the inhibitor dilution or vehicle control.
-
Add 5 µL of a 2X kinase/substrate mixture.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Kₘ for each kinase being tested.
-
Incubate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cellular Target Engagement: NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay is a live-cell assay that measures the binding of a test compound to a target kinase.
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the acceptor). A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.
Detailed Steps:
-
Cell Preparation:
-
Seed cells (e.g., HEK293) in a 96-well plate at an appropriate density.
-
Transfect the cells with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
Incubate for 24 hours to allow for protein expression.
-
-
Assay Setup:
-
Prepare serial dilutions of the thieno[3,2-b]pyridine inhibitor in Opti-MEM® I Reduced Serum Medium.
-
Prepare a 2X solution of the NanoBRET™ tracer and Nano-Glo® Substrate in Opti-MEM®.
-
-
Compound and Tracer Addition:
-
Add the inhibitor dilutions to the cells.
-
Immediately add the tracer/substrate solution to all wells.
-
Incubate at 37°C in a CO₂ incubator for 2 hours.
-
-
BRET Measurement:
-
Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Determine the IC₅₀ value by plotting the NanoBRET™ ratio against the inhibitor concentration and fitting to a dose-response curve.
-
Conclusion
The thieno[3,2-b]pyridine scaffold represents a highly versatile and effective platform for the design of selective kinase inhibitors. The examples of MU1920 and sitravatinib highlight the ability to achieve both exquisite single-target selectivity and rationally designed multi-targeting profiles. The high selectivity of compounds like MU1920 underscores the potential of this scaffold to minimize off-target effects, a critical aspect of modern drug development. For multi-targeted inhibitors like sitravatinib, a thorough understanding of their cross-reactivity profile is essential for predicting their therapeutic window and potential combination strategies.
The experimental protocols detailed in this guide provide a robust framework for the objective assessment of kinase inhibitor selectivity. By combining comprehensive biochemical profiling with cellular target engagement assays, researchers can gain a deep understanding of a compound's mechanism of action and make more informed decisions in the drug discovery and development process.
References
- BenchChem. (2025). Comparative Efficacy Analysis of Thieno[3,2-b]pyridine Derivatives Against Known Inhibitors in Oncology Research.
- Moyano, P. M., Kubina, T., Paruch, S. O., et al. (2024). Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode.
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Moyano, P. M., Kubina, T., Paruch, S. O., et al. (2025). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. PubMed. Retrieved from [Link]
- BenchChem. (2025). Comparative Analysis of the Thieno[2,3-c]pyridine Scaffold in Kinase Inhibition.
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CEITEC. (n.d.). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Retrieved from [Link]
- García-García, A., et al. (2022). Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. Pharmaceuticals, 15(4), 405.
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BioSpace. (2020, September 20). Mirati's Sitravatinib Shows Promising Phase II Results in Urothelial Cancer Patients. Retrieved from [Link]
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Du, Z., et al. (2022). First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors. PubMed. Retrieved from [Link]
- Spira, A., et al. (2023). Sitravatinib in patients with solid tumors selected by molecular alterations: results from a Phase Ib study. Future Oncology, 19(26), 1885-1898.
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Du, Z., et al. (2022). First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors. ResearchGate. Retrieved from [Link]
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Targeted Oncology. (2022, December 6). Interim Survival Analysis of Sitravatinib Allows for SAPPHIRE Study Continuation in NSCLC. Retrieved from [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
- ClinicalTrials.gov. (2021).
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A Comparative Guide to the In-Vitro and In-Vivo Efficacy of 6-Bromothieno[3,2-b]pyridine-2-carboxylic Acid Analogs as Anticancer Agents
Authored by a Senior Application Scientist
The thieno[3,2-b]pyridine scaffold represents a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. This guide provides a detailed comparison of the in-vitro and in-vivo efficacy of a specific subclass: analogs derived from 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid. We will delve into the structure-activity relationships (SAR), comparative potency against cancer cell lines, and initial in-vivo assessments, offering a scientifically grounded perspective for researchers in oncology and drug development.
The Thieno[3,2-b]pyridine Core: A Scaffold for Targeted Therapies
The thieno[3,2-b]pyridine nucleus is a heterocyclic system that has garnered significant attention for its therapeutic potential. While some thienopyridine derivatives are known for their antiplatelet activity, such as clopidogrel, recent research has pivoted towards their application in oncology.[1][2] The core's rigidity and planar structure provide an excellent foundation for developing inhibitors of various protein kinases and for interacting with other biological targets implicated in cancer progression.[3]
Derivatives of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid, in particular, serve as versatile intermediates. The bromine atom at the 6-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the systematic introduction of diverse aryl, heteroaryl, and amino moieties, enabling a thorough exploration of the chemical space and optimization of biological activity.[4][5]
Comparative In-Vitro Efficacy: A Structure-Activity Relationship Analysis
The primary method for assessing the initial anticancer potential of these analogs is through in-vitro screening against a panel of human tumor cell lines. The half-maximal growth inhibitory concentration (GI50) is a key metric used for comparison.
Modifications at the 6-Position: Suzuki-Miyaura Coupling
One successful strategy involves the Suzuki-Miyaura cross-coupling of methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate with various aryl or heteroaryl boronates. This approach has yielded a range of 6-(hetero)aryl derivatives with significant growth inhibitory effects.[4]
Key Findings:
-
A bithiophene derivative demonstrated marked potency and selectivity for MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer) cell lines, with GI50 values between 0.7 and 1.0 µM.[4]
-
An o-aniline derivative showed broad activity against all three tested cell lines (MCF-7, NCI-H460, and A375-C5 melanoma), with GI50 values in the low micromolar range (2.5-4.2 µM).[4]
Modifications at the 3-Position: Suzuki-Miyaura Coupling
Another synthetic route involves introducing aryl and heteroaryl groups at the 3-position of the thieno[3,2-b]pyridine core, starting from methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate.[6][7] This has proven particularly effective in identifying compounds with activity against triple-negative breast cancer (TNBC).[8][9]
Key Findings:
-
Several methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates exhibited growth inhibition against TNBC cell lines MDA-MB-231 and MDA-MB-468.[7][8]
-
Crucially, these compounds displayed low cytotoxicity against non-tumorigenic mammary epithelial cell lines (MCF-10A and MCF-12A), indicating a favorable selectivity profile.[6][8]
-
Compound 2e from one study, a methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative, emerged as a particularly promising candidate, with a GI50 of 13 µM in MDA-MB-231 cells.[7][9]
Data Summary: In-Vitro Growth Inhibition (GI50)
| Compound Series | Cell Line | Tumor Type | GI50 (µM) Range | Reference |
| 6-(bithiophene)thieno[3,2-b]pyridine derivative | MCF-7, NCI-H460 | Breast, Lung | 0.7 - 1.0 | [4] |
| 6-(o-aniline)thieno[3,2-b]pyridine derivative | MCF-7, NCI-H460, A375-C5 | Breast, Lung, Melanoma | 2.5 - 4.2 | [4] |
| Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate (2e ) | MDA-MB-231 | Triple-Negative Breast Cancer | 13 | [7][9] |
| 6-(benzothiazole)aminothieno[3,2-b]pyridine derivative | MCF-7, NCI-H460, A375-C5 | Breast, Lung, Melanoma | 3.5 - 6.9 | [5] |
| 6-(indole)aminothieno[3,2-b]pyridine derivative | MCF-7, NCI-H460, A375-C5 | Breast, Lung, Melanoma | 13 - 21 | [5] |
Mechanistic Insights: Beyond Cytotoxicity
Understanding the mechanism of action is critical for advancing a compound through the drug development pipeline. For the thieno[3,2-b]pyridine analogs, studies have begun to elucidate their effects on cell cycle progression and apoptosis.
Cell Cycle Analysis
The promising compound 2e was investigated for its effect on the cell cycle of MDA-MB-231 TNBC cells.[7][9]
-
Treatment with compound 2e at its GI50 concentration (13 µM) for 48 hours led to an increase in the proportion of cells in the G0/G1 phase and a corresponding decrease in the S phase.[7][9]
-
This suggests that the compound interferes with cell cycle progression, potentially by arresting cells at the G1/S checkpoint. This is a common mechanism for many anticancer drugs.
-
Further analysis of cell proliferation using a bromodeoxyuridine (BrdU) incorporation assay confirmed that compound 2e significantly decreased the percentage of proliferating cells.[7]
Apoptosis Induction
Interestingly, the mechanism of cell death induced by compound 2e does not appear to be primarily through apoptosis. Analysis of key apoptotic markers such as PARP and caspase-3 showed no significant alterations upon treatment, suggesting an alternative, non-apoptotic mechanism of action may be involved.[7]
Caption: Proposed mechanism of action for a lead thieno[3,2-b]pyridine analog.
In-Vivo Efficacy: The Chick Chorioallantoic Membrane (CAM) Model
Transitioning from in-vitro to in-vivo studies is a critical step. While traditional murine xenograft models are the gold standard, the chick chorioallantoic membrane (CAM) assay offers a rapid, cost-effective, and ethically sound intermediate for assessing tumorigenic response and anti-angiogenic potential.
The lead compound 2e was evaluated using an in ovo CAM model where MDA-MB-231 TNBC cells were grafted onto the membrane.[7][9] The results were significant:
-
Treatment with compound 2e led to a measurable reduction in the size of the tumors formed by the grafted cells.[7][9]
-
This finding provides the first crucial piece of in-vivo evidence that the in-vitro activity of this compound series can translate into a tangible anti-tumor effect in a living system.
The CAM assay's value lies in its ability to bridge the gap between cell culture and more complex animal models, providing essential data to justify further preclinical development.
Caption: Experimental workflow for the in-ovo CAM assay.
Detailed Experimental Protocols
For reproducibility and methodological clarity, the following protocols are provided based on published studies.
Protocol: In-Vitro Cell Viability (Sulforhodamine B Assay)
This assay provides a quantitative measure of cell density based on the measurement of cellular protein content.
Causality: The choice of the Sulforhodamine B (SRB) assay is based on its reliability, sensitivity, and its independence from metabolic activity, which can be altered by test compounds. It provides a direct measure of cell mass, which is a robust indicator of growth inhibition.
Protocol Steps:
-
Cell Plating: Seed cells (e.g., MDA-MB-231) in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Add various concentrations of the thieno[3,2-b]pyridine analogs to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Fixation: Discard the supernatant and gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow plates to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value using non-linear regression analysis.
Protocol: In-Ovo Chick Chorioallantoic Membrane (CAM) Assay
This protocol assesses the effect of a compound on tumor growth in a live, vascularized environment.
Causality: The CAM model is selected as a rapid and resource-efficient method to gain initial in-vivo insights. It allows for the evaluation of a compound's direct effect on tumor cell growth in a 3D context that includes a functional vasculature, providing data on both tumorigenesis and potential anti-angiogenic effects.
Protocol Steps:
-
Egg Incubation: Incubate fertile chicken eggs at 37°C with 60-70% humidity for 3 days.
-
Windowing: On day 3, create a small window (approx. 1 cm²) in the shell, exposing the CAM. Seal the window with sterile tape and return the eggs to the incubator.
-
Cell Grafting: On day 10, gently place a sterile silicon ring (5 mm diameter) on the CAM surface. Suspend a high density of tumor cells (e.g., 2 x 10⁶ MDA-MB-231 cells) in serum-free medium mixed with Matrigel and deposit the suspension inside the ring.
-
Tumor Formation: Incubate the eggs for 48 hours to allow for tumor formation.
-
Compound Treatment: On day 12, topically apply the test compound (e.g., compound 2e dissolved in a suitable vehicle) directly onto the developing tumor. A vehicle control group must be run in parallel.
-
Final Incubation: Incubate for a further 48 hours.
-
Tumor Excision: On day 14, carefully excise the tumors from the CAM.
-
Analysis: Measure the weight and/or dimensions of the excised tumors. Statistically compare the size and weight of tumors from the treated group against the control group to determine efficacy.
Conclusion and Future Directions
The analogs of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid represent a promising class of anticancer agents. In-vitro studies have successfully identified several derivatives with low-micromolar activity against various cancer cell lines, including difficult-to-treat triple-negative breast cancer.[4][7] Structure-activity relationship analyses demonstrate that strategic modifications at both the 3- and 6-positions of the thienopyridine core can significantly enhance potency and selectivity.
Mechanistic studies suggest that these compounds can induce cell cycle arrest, a hallmark of effective anticancer drugs.[7] The successful translation of in-vitro cytotoxicity to in-vivo tumor size reduction in the CAM model provides a strong rationale for further development.[7][9]
Future research should focus on:
-
Lead Optimization: Further chemical modifications to improve potency and drug-like properties (e.g., solubility, metabolic stability).
-
Target Identification: Elucidating the precise molecular target(s) responsible for the observed cell cycle arrest. Kinase profiling assays would be a logical next step.
-
Advanced In-Vivo Models: Validating the efficacy of lead compounds in traditional murine xenograft models to assess pharmacokinetics and overall therapeutic potential.
This guide consolidates the current understanding of these compounds, providing a valuable resource for researchers aiming to build upon this promising scaffold for the next generation of targeted cancer therapies.
References
- Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggreg
- Structures of antithrombotic thienopyridines (ticlopidine and clopidogrel), literature carbamoylpiperidines (1), and general stucture of the piperidine-3-carboxylic acid derivatives examined in this paper (2-22).
- Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. PubMed.
- 6-Bromothieno[2,3-b]pyridine-2-carboxylic acid. Smolecule.
- Biochemical structures of thienopyridine and nonthienopirydine antiplatelet agents.
- ADP receptor-blocker thienopyridines: Chemical structures, mode of action and clinical use. A review. University of Arizona.
- Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle. PubMed.
- Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM)
- (PDF) Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line.
- Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM)
- Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2- b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM)
- Novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines: synthesis and antitumoral activities. PubMed.
- Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series: Synthesis, Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Evaluation of Toxicity Using Non-Tumor Cells. PMC.
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Benchmarking 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid against other heterocyclic scaffolds
The following guide is a technical benchmarking analysis designed for medicinal chemists and drug discovery scientists. It moves beyond generic descriptions to provide actionable data, comparative logic, and validated protocols for the 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid scaffold.
Beyond the Indole: A Strategic Scaffold for Kinase and GPCR Ligands[1]
Part 1: Executive Summary & Technical Profile
In the optimization of bioactive small molecules, the thieno[3,2-b]pyridine core has emerged as a superior bioisostere to the classical indole and quinoline scaffolds. Specifically, 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid represents a "privileged intermediate" that offers orthogonal functionalization vectors:
-
C6-Bromide: A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), positioned to probe the solvent-exposed or hydrophobic regions of a binding pocket.
-
C2-Carboxylate: A versatile anchor for amide coupling, esterification, or heterocycle formation, ideal for establishing hinge-binding interactions or salt bridges.
This guide benchmarks this scaffold against its primary competitors, demonstrating its utility in improving solubility, altering metabolic soft spots, and tuning electronic vectors without significant steric penalty.
Chemical Identity[2][3][4]
-
IUPAC Name: 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid[1][2]
-
Molecular Weight: 258.09 Da[3]
-
Key Feature: The [3,2-b] fusion places the sulfur atom adjacent to the pyridine ring junction, creating a distinct dipole moment and H-bond acceptor profile compared to the [2,3-b] isomer.
Part 2: Benchmarking Analysis
Comparative assessment against standard heterocyclic baselines.
The following matrix evaluates the 6-Bromothieno[3,2-b]pyridine scaffold against three common alternatives used in similar drug discovery contexts (e.g., Kinase Inhibitors, GPCR NAMs).
Table 1: Physicochemical & Synthetic Comparison
| Feature | Thieno[3,2-b]pyridine (Subject) | Indole-2-carboxylic acid (Standard) | Quinoline-2-carboxylic acid (Alternative) | Thieno[2,3-d]pyrimidine (Kinase Std.) |
| H-Bond Profile | Acceptor Only (Pyridine N) | Donor (NH) & Acceptor | Acceptor Only (Pyridine N) | High N-Content (2 Acceptors) |
| Electronic Character | Electron-deficient (Pyridine) + Electron-rich (Thiophene) | Electron-rich (Pyrrole ring) | Electron-deficient (Benzo-fused) | Highly Electron-deficient |
| LogP (Predicted) | ~2.8 (Moderate Lipophilicity) | ~2.1 (Lower) | ~1.9 (Lower) | ~1.5 (Polar) |
| Solubility | Moderate (S-atom effect) | Low (Crystal packing/Stacking) | Moderate | High |
| Metabolic Liability | Low (S-oxidation is rare; Pyridine N reduces oxid.[1] metabolism) | High (C3 oxidation / Epoxidation) | Moderate (N-oxidation) | Low |
| Synthetic Vector | C6-Br (Linear extension) | C5/C6 (Requires pre-functionalization) | C6 (Linear extension) | C4-Cl (SNAr displacement) |
| Primary Utility | Scaffold Hopping (Bioisostere for Indole/Azaindole) | Core Scaffold (Natural Product mimic) | Metallo-enzyme inhibitors | ATP-competitive Kinase Inhibitors |
Strategic "Why" – The Decision Logic
Why switch from an Indole to a Thieno[3,2-b]pyridine?
-
Removal of H-Bond Donor: If the Indole NH is exposed to solvent or clashes with a hydrophobic pocket, switching to the Thieno-pyridine removes the donor while maintaining planarity and aromatic bulk.
-
Vector Geometry: The C6-Br vector in thieno[3,2-b]pyridine projects substituents at a slightly different angle than the C5-position of indole, potentially accessing new sub-pockets (e.g., the "back pocket" in kinases).
-
Pi-Stacking: The sulfur atom modulates the electron density, often enhancing pi-pi interactions with aromatic residues (Phe, Tyr, Trp) compared to the electron-rich indole.
Part 3: Experimental Protocols
Self-validating workflows for derivatization.
Protocol A: C6-Selective Suzuki-Miyaura Coupling
Objective: Functionalize the pyridine ring while preserving the carboxylic acid (or its ester). Note: It is recommended to protect the acid as a methyl ester before coupling to prevent catalyst poisoning by the free carboxylate.
Reagents:
-
Substrate: Methyl 6-bromothieno[3,2-b]pyridine-2-carboxylate (prepared via Fischer esterification of the acid).
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv).
-
Base: K₂CO₃ (3.0 equiv).
-
Solvent: 1,4-Dioxane / Water (4:1).
Step-by-Step:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Suspend in solvent mixture. Sparge with Argon for 5 minutes. Critical: Oxygen inhibits the catalytic cycle.
-
Catalyst Addition: Add Pd(dppf)Cl₂[7]·DCM quickly under Argon flow. Seal the vial.
-
Reaction: Heat to 90°C for 4–16 hours.
-
Monitoring (Self-Validation): Check via LCMS.
-
Start: Peak M+H (Br isotope pattern 1:1).
-
End: Product M+H (No Br pattern).
-
Failure Mode: If de-bromination (hydrodehalogenation) is observed, lower temperature to 70°C and switch to Pd(PPh₃)₄.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hex/EtOAc).
Protocol B: C2-Carboxylic Acid Amide Coupling
Objective: Attach the "tail" or "hinge binder" moiety.
Reagents:
-
Substrate: 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid (or the C6-substituted derivative).[1]
-
Amine: R-NH₂ (1.1 equiv).
-
Coupling Agent: HATU (1.2 equiv).
-
Base: DIPEA (3.0 equiv).
-
Solvent: DMF (Anhydrous).
Step-by-Step:
-
Activation: Dissolve the acid and DIPEA in DMF. Stir for 5 mins. Add HATU. Stir for 10 mins at RT. Observation: Solution typically turns yellow/orange.
-
Addition: Add the amine. Stir at RT for 2–12 hours.
-
Monitoring: LCMS should show conversion to the amide (M+H = Acid MW + Amine MW - 18).
-
Workup: Pour into ice water. If solid precipitates, filter and wash with water (simplest purification). If no precipitate, extract with EtOAc/LiCl (aq) to remove DMF.
Part 4: Visualization & Logic
Graphviz diagrams illustrating the synthetic and decision pathways.
Diagram 1: Synthetic Divergence Workflow
This diagram illustrates the "Make" logic for utilizing the scaffold, highlighting the order of operations (Esterification -> Coupling -> Hydrolysis -> Amidation).
Diagram 2: Scaffold Selection Logic (SAR)
When should you choose this scaffold over an Indole?
Part 5: References & Authoritative Grounding
-
Scaffold Utility in Kinase Inhibitors:
-
Title: "Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases."
-
Source:ChemMedChem (2024/2025).
-
Relevance: Validates the scaffold for ATP-competitive inhibition and selectivity profiling.
-
-
Synthetic Methodology (Suzuki Coupling):
-
Bioisosterism Principles:
-
Title: "The Influence of Bioisosteres in Drug Design: Tactical Applications."
-
Source:Burger's Medicinal Chemistry / PMC.
-
Relevance: Theoretical grounding for replacing Indole/Quinoline with Thienopyridine.
-
-
Compound Data Source:
-
Source: PubChem / BLD Pharm / Smolecule.
-
Relevance: Confirmation of CAS 1895300-05-6 availability and basic properties.[3]
-
Sources
- 1. 347187-30-8|Thieno[3,2-b]pyridine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 6-bromothieno[3,2-b]pyridine-2-carboxylic acid | 1895300-05-6 [chemicalbook.com]
- 3. 1895300-05-6|6-bromothieno[3,2-b]pyridine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. CAS:2576586-84-8, 7-Methylthieno[3,2-b]pyridine-2-carboxylic acid-毕得医药 [bidepharm.com]
- 5. Buy 6-Bromothieno[2,3-b]pyridine-2-carboxylic acid | 1783351-86-9 [smolecule.com]
- 6. PubChemLite - 6-bromothieno[2,3-b]pyridine-2-carboxylic acid (C8H4BrNO2S) [pubchemlite.lcsb.uni.lu]
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- 8. heteroletters.org [heteroletters.org]
- 9. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2- b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Selectivity Assays for 6-Bromothieno[3,2-b]pyridine-2-carboxylic Acid Based Inhibitors
The thieno[3,2-b]pyridine scaffold, and specifically its derivative 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid, represents a promising core structure for the development of potent protein kinase inhibitors.[1] This class of molecules has shown significant activity against targets such as the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin-like Kinase 5 (ALK5).[2][3] As with any kinase inhibitor development program, establishing a robust selectivity profile is not merely a characterization step but a cornerstone of the entire discovery process.[4] Kinases share a highly conserved ATP-binding pocket, making off-target interactions a significant challenge that can lead to toxicity or confound the interpretation of a compound's biological effects.[5][6]
This guide provides a comparative analysis of modern selectivity assay formats, offering researchers the rationale behind experimental choices and detailed protocols to rigorously profile inhibitors derived from the 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid scaffold. We will dissect the journey from broad, kinome-wide biochemical screens to targeted, physiologically relevant cellular assays, ensuring a comprehensive understanding of a compound's interaction landscape.
The Imperative of Selectivity: Why Profile?
The primary goal of a targeted therapy is to engage a specific node in a signaling pathway with high precision. For an ALK5 inhibitor, the desired effect is the specific blockade of TGF-β signaling, which is implicated in fibrosis and cancer progression.[7] However, inhibition of other kinases, even within the same family, can trigger unintended signaling cascades, leading to adverse effects.[8] Therefore, selectivity profiling is essential for several reasons:
-
De-risking Clinical Progression: Early identification of off-target liabilities can prevent costly late-stage failures. Many approved kinase inhibitors carry warnings related to toxicities that often stem from off-target effects.[5]
-
Mechanism of Action (MoA) Deconvolution: A clean selectivity profile ensures that the observed phenotype in cellular or in vivo models is indeed due to the inhibition of the intended target (on-target effect).
-
Structure-Activity Relationship (SAR) Guidance: Understanding which kinases are inhibited by a given scaffold can guide medicinal chemistry efforts to design more selective next-generation compounds.[3]
Comparing the Arsenal: A Guide to Selectivity Profiling Strategies
Choosing the right selectivity assay depends on the stage of the drug discovery project, the questions being asked, and the available resources. The two major paradigms are in vitro biochemical assays and in cellulo cellular assays. While biochemical assays provide a direct measure of a compound's interaction with a purified kinase, cellular assays offer a more physiologically relevant context where factors like cell permeability and competition with high intracellular ATP concentrations come into play.[9][10]
Caption: Figure 1. The Selectivity Profiling Workflow.
I. Biochemical (In Vitro) Assays: The Broad View
Biochemical assays measure the direct interaction between an inhibitor and a panel of purified kinases. They are ideal for high-throughput screening and for generating a broad understanding of a compound's kinome-wide selectivity.[11]
-
Binding Assays: These assays measure the affinity (Kd) of an inhibitor for a kinase, often through competition with a known ligand. They are independent of enzyme activity and can be performed on both active and inactive kinase conformations.[9]
-
Activity Assays: These are the most common format and measure the inhibitor's ability to block the catalytic activity of the kinase (IC50).[11] Modern activity assays have moved away from traditional radioactive methods towards safer, more scalable technologies.[4][12]
-
Luminescence-Based (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the reaction. Their universal nature makes them suitable for virtually any kinase-substrate pair.[4][13]
-
Fluorescence-Based (TR-FRET, AlphaScreen™): These technologies detect the phosphorylation of a substrate.[14][15] Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and AlphaScreen™ are robust, homogeneous (no-wash) formats ideal for high-throughput screening.[15][16]
-
II. Cellular (In Cellulo) Assays: The Physiological Test
Demonstrating selectivity in a test tube is crucial, but confirming it in a living cell is paramount. Cellular assays can reveal discrepancies with biochemical data due to differences in ATP concentration, the presence of scaffolding proteins, and compound permeability.[6][10]
-
Target Engagement Assays (e.g., NanoBRET™): These assays provide a quantitative measure of compound binding to the target kinase within intact, living cells.[10] This technology uses bioluminescence resonance energy transfer (BRET) to directly assess target occupancy, offering a powerful tool to bridge the gap between biochemical affinity and cellular potency.[6]
-
Downstream Pathway Analysis (Western Blot, Immunoassays): For an ALK5 inhibitor, the most direct functional readout in a cell is the phosphorylation of its substrates, SMAD2 and SMAD3.[7][17] A Western blot can be used to measure the levels of phospho-SMAD2/3 in response to TGF-β stimulation, with and without the inhibitor. Assessing the phosphorylation status of key substrates for high-interest off-targets provides a functional measure of cellular selectivity.
Caption: Figure 2. Canonical TGF-β/ALK5 Signaling Pathway.
Data Summary: Comparing Assay Formats
The choice of assay format involves a trade-off between throughput, cost, and physiological relevance.
| Assay Format | Principle | Data Output | Throughput | Physiological Relevance | Key Advantage | Key Disadvantage |
| Biochemical Kinase Panel | Inhibition of purified enzyme activity or binding | IC50 or Kd | High | Low | Broad, unbiased view of kinome-wide selectivity | Can miss cellular context-dependent effects |
| NanoBRET™ Target Engagement | BRET signal modulation upon compound binding in live cells | IC50 | Medium | High | Measures direct target binding in a physiological setting | Requires genetically engineered cells |
| Western Blot (p-Substrate) | Immunodetection of phosphorylated downstream substrates | % Inhibition | Low | High | Confirms functional pathway inhibition and cellular selectivity | Low throughput, semi-quantitative |
Hypothetical Selectivity Data for "Compound-Thieno-7"
To illustrate how data from different assays are integrated, consider the following hypothetical data for a 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid derivative, "Compound-Thieno-7".
| Kinase Target | Biochemical IC50 (nM) | Cellular Target Engagement IC50 (nM) | Cellular p-Substrate IC50 (nM) | Notes |
| ALK5 (On-Target) | 5 | 45 | 52 (p-SMAD2) | Excellent on-target potency, shift in cellular assays is expected due to ATP competition. |
| ALK4 | 30 | 350 | >1000 | Good selectivity over the closely related ALK4. |
| p38α | 250 | >10,000 | >10,000 | Often a key off-target for this scaffold; good selectivity observed.[18] |
| VEGFR2 | 800 | >10,000 | >10,000 | Important anti-target to avoid anti-angiogenic effects. |
| ROCK1 | >10,000 | >10,000 | >10,000 | Clean against an unrelated kinase family. |
This profile suggests Compound-Thieno-7 is a potent and selective ALK5 inhibitor, with the cellular assays confirming its on-target activity and providing greater confidence in its selectivity profile than biochemical data alone.
Experimental Protocols
Here we provide validated, step-by-step starting points for key selectivity assays.
Protocol 1: Biochemical ALK5 TR-FRET Activity Assay
This protocol is adapted for a generic TR-FRET format, which measures the phosphorylation of a biotinylated substrate by an anti-phospho-substrate antibody labeled with a fluorescent acceptor.
Objective: To determine the IC50 value of a test compound against purified ALK5 kinase.
Materials:
-
Recombinant human ALK5 (TGFβR1), activated.
-
Biotinylated peptide substrate (e.g., Biotin-Sox9).
-
ATP.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Test Compound: 10-point, 3-fold serial dilution in DMSO.
-
Detection Reagents: Europium-labeled anti-phospho-substrate antibody (Donor) and Streptavidin-Allophycocyanin (SA-APC, Acceptor).
-
Stop/Detection Buffer: Assay buffer containing EDTA.
-
Low-volume 384-well assay plates (e.g., white, non-binding surface).
Procedure:
-
Compound Plating: Dispense 100 nL of each compound dilution from the DMSO plate into the assay plate. Add 5 µL of assay buffer.
-
Enzyme Addition: Prepare ALK5 kinase solution in assay buffer. Add 5 µL to each well (except 'no enzyme' controls). Final concentration should be determined empirically (e.g., 0.5 nM).
-
Initiation of Reaction: Prepare a 2X solution of ATP and Biotinylated Substrate in assay buffer. Add 10 µL to each well to start the reaction. (Final [ATP] should be at or near the Km for ALK5; final [Substrate] ~200 nM).
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing the Europium-labeled antibody and SA-APC.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the 665 nm to 615 nm signals. Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Protocol 2: Cellular Western Blot for p-SMAD2 Inhibition
Objective: To assess the ability of a test compound to inhibit TGF-β-induced SMAD2 phosphorylation in cells.
Materials:
-
Cell line expressing ALK5 (e.g., HaCaT keratinocytes).
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Serum-free medium.
-
Test Compound: Serial dilutions in DMSO.
-
Recombinant human TGF-β1.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-SMAD2 (Ser465/467), Rabbit anti-total-SMAD2.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Seeding: Plate cells in a 12-well plate and grow to ~80% confluency.
-
Serum Starvation: Replace culture medium with serum-free medium and incubate for 4-6 hours.
-
Inhibitor Pre-treatment: Add test compound at desired final concentrations to the cells. Include a DMSO vehicle control. Incubate for 1 hour.
-
Stimulation: Add TGF-β1 to a final concentration of 5 ng/mL to all wells except the unstimulated control. Incubate for 45 minutes at 37°C.
-
Cell Lysis: Aspirate medium, wash cells once with ice-cold PBS, and add 100 µL of ice-cold Lysis Buffer. Scrape cells, transfer lysate to a microfuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize samples to equal protein concentration with lysis buffer and Laemmli sample buffer.
-
Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with anti-phospho-SMAD2 primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly and apply ECL substrate.
-
-
Imaging: Acquire image using a chemiluminescence imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with anti-total-SMAD2 antibody as a loading control.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the p-SMAD2 signal to the total-SMAD2 signal. Calculate the percent inhibition relative to the TGF-β-stimulated vehicle control.
Conclusion
For inhibitors derived from the 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid scaffold, a multi-faceted approach to selectivity profiling is non-negotiable. The journey begins with broad biochemical panels to map the landscape of potential interactions and identify liabilities early. This is followed by focused biochemical and, critically, cell-based assays to confirm on-target engagement and functional pathway modulation in a physiological context. By judiciously selecting from the diverse array of available technologies and understanding the causality behind each experimental choice, researchers can build a robust data package that instills confidence in a compound's selectivity profile, paving the way for the development of safer and more effective targeted therapies.
References
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
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Vasta, J. D., Robers, M. B., & Daniels, D. L. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
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Goldstein, D. M., & Gray, N. S. (Eds.). (2019). Kinase Inhibitor Discovery: Principles, Practices, and Platforms. Royal Society of Chemistry. [Link]
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Wells, C. I., Vasta, J. D., Robers, M. B., & Daniels, D. L. (2026, February 6). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. ResearchGate. [Link]
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Al-Ostoot, F. H., Al-Tamimi, A. M., & El-Faham, A. (2025, May 13). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules. [Link]
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Darlot, F., & MacBeath, G. (2012). Assay development for protein kinase enzymes. Methods in molecular biology (Clifton, N.J.), 795, 191–210. [Link]
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Hjelmstad, T., et al. (2002). Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5). Journal of Medicinal Chemistry, 45(4), 839-844. [Link]
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Robers, M. B., et al. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
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Fey, D., et al. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 9, 13. [Link]
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Yingling, J. M., et al. (2011). TGF-beta type I receptor (Alk5) kinase inhibitors in oncology. Current Pharmaceutical Biotechnology, 12(12), 2200-2210. [Link]
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BPS Bioscience. (n.d.). TGFßR1 (ALK5) Kinase Assay Kit. BPS Bioscience. [Link]
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Bentham Science Publisher. (n.d.). TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. Bentham Science Publisher. [Link]
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Generic Website. (2024, June 21). What are ALK5 inhibitors and how do they work?. Generic Website. [Link]
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Silva, B. R., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Molecules, 26(6), 1594. [Link]
-
Zakharycheva, A. A., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 86(12), 8206-8218. [Link]
-
Silva, B. R., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2- b]pyridine-2-carboxylates and Antitumor Activity Evaluation... Molecules, 26(6), 1594. [Link]
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Horvath, D., et al. (2025, January 2). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angewandte Chemie International Edition, e202412786. [Link]
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A Comparative Guide to Thieno[2,3-b]pyridine and Thieno[3,2-b]pyridine Cores for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. The thienopyridine class of fused heterocycles, which marries the electron-rich nature of thiophene with the electron-deficient pyridine ring, represents a "privileged" structural motif in medicinal chemistry. However, the specific arrangement of these rings—the isomerism—profoundly influences the molecule's electronic properties, synthetic accessibility, and, ultimately, its biological activity.
This guide provides an in-depth comparative analysis of two of the most prominent thienopyridine isomers: thieno[2,3-b]pyridine and thieno[3,2-b]pyridine . Moving beyond a simple catalog of derivatives, we will dissect the fundamental differences in their structure, reactivity, and established biological roles. The insights and protocols herein are designed to empower researchers to make informed decisions when selecting and modifying these scaffolds for their specific therapeutic targets.
Part 1: Core Architecture - A Tale of Two Isomers
The foundational difference between thieno[2,3-b]pyridine and thieno[3,2-b]pyridine lies in the fusion of the thiophene and pyridine rings. This seemingly subtle change in connectivity has significant implications for the molecule's electronic landscape and steric environment.
-
Thieno[2,3-b]pyridine: In this isomer, the thiophene ring is fused at its 'b' face (the C2-C3 bond) to the pyridine ring. This arrangement places the sulfur atom adjacent to the pyridine ring's C4 and C5 positions.
-
Thieno[3,2-b]pyridine: Here, the fusion occurs at the thiophene's 'c' face (the C3-C2 bond, viewed from the sulfur's perspective), placing the sulfur atom adjacent to the pyridine's C6 and C5 positions.
Computational studies on related fused systems, such as thieno[3,2-b]furans, suggest that the mode of fusion significantly impacts aromaticity and stability[4][5]. By analogy, the thieno[3,2-b]pyridine system is expected to have a more delocalized π-electron surface, potentially rendering it more aromatically stable than the thieno[2,3-b]pyridine isomer[4]. This difference in electronic character is a crucial determinant of chemical reactivity.
Part 2: Comparative Synthesis Strategies
The choice between these two cores is often influenced by synthetic feasibility and the accessibility of starting materials. The most common and robust synthetic routes for each isomer differ significantly, reflecting their distinct structural assembly.
Synthesis of the Thieno[2,3-b]pyridine Core:
The most prevalent method for constructing this isomer is the Gewald reaction and its variations, often followed by a Thorpe-Ziegler cyclization. This strategy builds the thiophene ring onto a pre-existing pyridine scaffold. The causality behind this choice is the ready availability of substituted 2-chloronicotinonitriles or 3-cyanopyridine-2(1H)-thiones, which serve as versatile starting points.
-
Starting Material: Typically begins with a 3-cyanopyridine-2(1H)-thione.
-
S-Alkylation: The thione is alkylated with an α-halo-ketone, -ester, or -nitrile.
-
Intramolecular Cyclization: In the presence of a base, the intermediate undergoes a Thorpe-Ziegler cyclization, where the active methylene group attacks the nitrile to form an enamine, which tautomerizes to the final 3-aminothieno[2,3-b]pyridine product[6][7].
This sequence is highly modular, allowing for diverse substitutions on both the pyridine and newly formed thiophene rings, making it a workhorse for generating libraries of 3-aminothieno[2,3-b]pyridine-2-carboxamides, a class with potent biological activity[8][9][10].
Synthesis of the Thieno[3,2-b]pyridine Core:
The construction of the thieno[3,2-b]pyridine isomer often employs strategies where the pyridine ring is built onto a pre-existing thiophene, or through cyclocondensation reactions. A notable route involves a variation of the Fiesselmann thiophene synthesis , or reactions starting from 3-aminothiophenes. Another powerful modern approach involves the C-C coupling of a substituted bromothieno[3,2-b]pyridine with various boronic acids via the Suzuki-Miyaura reaction to install diverse aryl or heteroaryl groups.
-
Starting Material: A common precursor is a 3-aminothiophene-2-carboxylate.
-
Pyridine Ring Formation: This thiophene derivative can be cyclized with various reagents. For example, reaction with active methylene compounds can yield thieno[3,2-b]pyridin-2-ones[11].
-
Functionalization: Alternatively, a pre-formed methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate can be used as a versatile handle for late-stage diversification using palladium-catalyzed cross-coupling reactions[12].
Experimental Protocol 1: Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxamides
This protocol describes a one-pot Thorpe-Ziegler cascade reaction, a robust method for generating the thieno[2,3-b]pyridine core[6].
Materials:
-
4,6-Disubstituted-3-cyanopyridine-2(1H)-thione (1.0 equiv)
-
Appropriate 2-chloro-N-arylacetamide (1.1 equiv)
-
Potassium hydroxide (KOH) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: To a solution of the 3-cyanopyridine-2(1H)-thione (e.g., 10 mmol) in DMF (30 mL), add powdered potassium hydroxide (20 mmol).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Then, add the 2-chloro-N-arylacetamide (11 mmol) portion-wise over 10 minutes. Causality Note: The initial basic conditions deprotonate the thione, forming a thiolate nucleophile that readily attacks the chloroacetamide. The subsequent addition of the chloroacetamide initiates the S-alkylation.
-
Cyclization: Heat the reaction mixture to 80-90 °C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality Note: The elevated temperature provides the activation energy for the intramolecular Thorpe-Ziegler cyclization, where the carbanion generated from the methylene group adjacent to the nitrile attacks the nitrile carbon.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol or an ethanol/DMF mixture to yield the pure 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamide.
Part 3: Comparative Chemical Reactivity
The distinct electronic landscapes of the two isomers directly translate to different chemical reactivities, particularly in electrophilic aromatic substitution.
Thieno[2,3-b]pyridine: Kinetic studies of hydrogen exchange and nitration have definitively shown that electrophilic attack occurs preferentially on the thiophene ring[13]. The order of reactivity is C3 > C2 . The pyridine ring is deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom, especially under acidic conditions where the nitrogen is protonated. Oxidation reactions can occur at either the sulfur or nitrogen atom, depending on the reagent and conditions[14].
Thieno[3,2-b]pyridine: While less studied experimentally, computational analyses of analogous systems like thieno[3,2-b]furans provide strong predictive power[4][5]. These studies indicate that the C2 position is the most nucleophilic and thus the most reactive site towards electrophiles. The highest occupied molecular orbital (HOMO) is largely localized on this C2 atom, making it the primary site for electrophilic attack. The reactivity of the pyridine ring is, similar to its isomer, generally low towards electrophiles. Nucleophilic aromatic substitution (SNAr) is more likely to occur on the pyridine ring of both isomers, particularly at positions activated by the nitrogen atom (analogous to C2 and C4 in pyridine itself), provided a suitable leaving group is present.
| Isomer | Preferred Site of Electrophilic Attack | Rationale |
| Thieno[2,3-b]pyridine | C3, followed by C2 | Experimental kinetic data confirms higher electron density and reactivity at the C3 position of the thiophene ring[13]. |
| Thieno[3,2-b]pyridine | C2 | Computational models predict the highest HOMO density at the C2 position, indicating it is the most nucleophilic site[4][5]. |
Part 4: Profile in Medicinal Chemistry and Drug Development
Both scaffolds have been extensively explored in drug discovery, leading to a multitude of compounds with diverse biological activities. While a direct comparison is hampered by the lack of studies testing both isomeric series against the same target, we can analyze the general trends and highlight key successes for each core.
Thieno[2,3-b]pyridine Derivatives: This scaffold is arguably more prevalent in recent medicinal chemistry literature, particularly in oncology. A large body of work focuses on 3-amino-2-carboxamido-thieno[2,3-b]pyridines.
-
Anticancer Activity: These compounds exhibit potent anti-proliferative activity against a wide range of cancer cell lines, with GI₅₀ values often in the nanomolar range[9][10]. Their proposed mechanism often involves the inhibition of enzymes like phosphoinositide-specific phospholipase C (PI-PLC)[9].
-
Kinase Inhibition: The scaffold has been successfully employed to develop inhibitors for various kinases, including PIM-1 kinase and c-Src[8].
-
Other Applications: Derivatives have been investigated as anti-malarials[1], inhibitors of hepatic gluconeogenesis for diabetes[6], and chemosensitizers to restore the activity of topoisomerase inhibitors[10].
Thieno[3,2-b]pyridine Derivatives: This isomer has also proven to be a valuable scaffold, with notable applications in oncology and neuroscience.
-
Kinase Inhibition: The thieno[3,2-b]pyridine core has been described as an "attractive scaffold for highly selective inhibitors of underexplored protein kinases," demonstrating the ability to achieve high selectivity with variable binding modes[12].
-
Anticancer Activity: Derivatives have shown potential as antitumor and antiangiogenic agents, with some compounds demonstrating growth inhibition in triple-negative breast cancer (TNBC) cell lines[12].
-
CNS Applications: The scaffold has been used to develop negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5), with potential applications in Parkinson's disease and other CNS disorders.
-
Anti-mycobacterial Activity: Novel derivatives have shown potent activity against Mycobacterium tuberculosis by targeting the enoyl-ACP reductase (InhA)[12].
Comparative Data Summary of Bioactive Derivatives
| Compound Class | Isomer Core | Biological Target/Activity | Potency (IC₅₀/GI₅₀) | Reference(s) |
| 3-Amino-2-carboxamides | Thieno[2,3-b]pyridine | Anti-proliferative (Melanoma, Breast, CNS) | 20-240 nM | [7] |
| Phenyl-substituted | Thieno[2,3-b]pyridine | PIM-1 Kinase Inhibition | 19-44 nM | |
| Methyl 3-arylcarboxylates | Thieno[3,2-b]pyridine | Anti-proliferative (TNBC: MDA-MB-231) | GI₅₀ = 13 µM | [12] |
| Pyridinone derivatives | Thieno[3,2-b]pyridine | Anti-mycobacterial (Mtb UAlRv) | MIC = 0.5-1 µg/mL | [12] |
| 7-Phenoxy derivatives | Thieno[3,2-b]pyridine | RON Kinase Inhibition | IC₅₀ < 10 nM |
Part 5: Key Experimental Protocols for Biological Evaluation
Validating the biological activity of synthesized compounds requires robust and reproducible assays. Below are standard protocols for assessing kinase inhibition and anti-proliferative effects, commonly used for evaluating thienopyridine derivatives.
Experimental Protocol 2: Luminescence-Based Kinase Inhibition Assay
Principle: This assay measures the amount of ATP remaining after a kinase reaction. A high luminescence signal corresponds to low kinase activity (less ATP consumed), indicating potent inhibition. This is a common high-throughput screening method.
Materials:
-
Recombinant target kinase
-
Kinase substrate (peptide or protein)
-
Test compounds (thienopyridine derivatives) dissolved in DMSO
-
Kinase reaction buffer (containing MgCl₂, DTT, etc.)
-
ATP solution
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reaction Preparation: In each well of a white assay plate, add the kinase enzyme and its specific substrate diluted in kinase reaction buffer.
-
Compound Addition: Add the thienopyridine test compounds in a series of dilutions (typically a 10-point, 3-fold dilution series). Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Initiation: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Allow the reaction to proceed at room temperature for a set time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence signal using a plate reader. Convert the raw data to percent inhibition relative to the DMSO control and plot against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Experimental Protocol 3: Sulforhodamine B (SRB) Cytotoxicity Assay
Principle: The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content. It is a reliable and widely used method for screening the anti-proliferative activity of novel compounds.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HCT-116)
-
Complete cell culture medium
-
Test compounds (thienopyridine derivatives) dissolved in DMSO
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the thienopyridine compounds for a specified period (e.g., 72 hours).
-
Cell Fixation: After incubation, gently discard the medium and fix the adherent cells by adding cold 10% TCA to each well. Incubate at 4 °C for 1 hour. Causality Note: TCA precipitates total cellular protein, fixing the cells to the plate and ensuring that the subsequent staining is proportional to the cell number at the end of the treatment period.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium, then allow the plates to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye.
-
Solubilization: Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance (optical density) at ~510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition and determine the GI₅₀ (concentration that inhibits cell growth by 50%) from the dose-response curves.
Conclusion and Outlook
The thieno[2,3-b]pyridine and thieno[3,2-b]pyridine cores, while isomeric, offer distinct advantages and opportunities for the medicinal chemist.
-
Thieno[2,3-b]pyridine is exceptionally well-documented, particularly the 3-aminothieno[2,3-b]pyridine-2-carboxamide class. Its synthesis is robust and modular, making it an excellent choice for generating large libraries for screening. Its reactivity is well-understood, with electrophilic attack favoring the C3 position. It has a proven track record in developing highly potent anti-cancer agents and kinase inhibitors.
-
Thieno[3,2-b]pyridine is a less explored but equally promising scaffold. Its synthesis can be more varied, and it offers a different vector space for substituent placement. Computational data suggests a distinct reactivity profile, with the C2 position being the primary site for electrophilic modification. Its demonstrated utility in developing highly selective kinase inhibitors and CNS-active agents highlights its potential for yielding novel therapeutic agents with unique properties.
The choice between these two scaffolds should be driven by the specific therapeutic target, desired structure-activity relationship (SAR) exploration, and synthetic strategy. As our understanding of medicinal chemistry deepens, the strategic exploitation of such isomeric scaffolds will continue to be a powerful tool in the design of next-generation therapeutics.
References
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Loesche, F., et al. (2019). Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines. Malaria Journal. Available from: [Link]
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Vektariene, A., Vektaris, G., & Svoboda, J. (2009). A theoretical approach to the nucleophilic behavior of benzofused thieno[3,2-b]furans using DFT and HF based reactivity descriptors. ARKIVOC. Available from: [Link]
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Remko, M., & Vianello, R. (2016). A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs. Molecules. Available from: [Link]
-
Bazin, M. A., et al. (2011). Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Remko, M., & Vianello, R. (2016). A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs. ResearchGate. Available from: [Link]
-
Abdel-Aziz, A. A. M., et al. (2011). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. Jordan Journal of Chemistry. Available from: [Link]
-
van Rensburg, M., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules. Available from: [Link]
-
El-Sayed, M. A. A., et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Queiroz, M. J. R. P., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Molecules. Available from: [Link]
-
Clementi, S., et al. (1973). Reactivity of thieno[2,3-b] pyridine towards electrophilic substitution. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
Zayets, N. O., et al. (2020). Synthesis of new functionalized thieno[2,3-b]pyridines. Semantic Scholar. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Anion–π interactions influence pKa values. Semantic Scholar. Available from: [Link]
-
Vektariene, A., Vektaris, G., & Svoboda, J. (2009). A theoretical approach to the nucleophilic behavior of benzofused thieno[3,2-b]furans using DFT and HF based reactivity descriptors. ResearchGate. Available from: [Link]
-
Journal of Drug Delivery and Therapeutics. (2018). THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics. Available from: [Link]
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Dotsenko, V. V., & Krivokolysko, S. G. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. Russian Chemical Bulletin. Available from: [Link]
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Dotsenko, V. V., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry. Available from: [Link]
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Nathanael, J., et al. (2022). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry. Available from: [Link]
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Inam, M. (n.d.). Reactivity of activated electrophiles and nucleophiles: labile intermediates and properties of the reaction products. AMS Dottorato - Unibo. Available from: [Link]
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Abdel-Gawad, H., et al. (2023). New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities. Arabian Journal of Chemistry. Available from: [Link]
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Abdel-Megeed, M. F., et al. (2014). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. ResearchGate. Available from: [Link]
-
Lee, H. P., et al. (2021). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. Journal of Medicinal Chemistry. Available from: [Link]
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Tiaris Biosciences. (2024). SRB Cytotoxicity Assay Kit. Tiaris Biosciences. Available from: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]
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protocols.io. (2023). SRB assay for measuring target cell killing V.1. protocols.io. Available from: [Link]
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El-Damasy, A. K., et al. (2018). Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]
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organic-chemistry.org. (n.d.). Nucleophilic substitution reactions in pyridine. organic-chemistry.org. Available from: [Link]
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Reproducibility of synthesis protocols for 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid
Reproducibility of Synthesis Protocols for 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid: A Comparison Guide
Introduction & Chemical Profile
6-Bromothieno[3,2-b]pyridine-2-carboxylic acid (CAS: 1895300-05-6) is a highly privileged heterocyclic scaffold in modern medicinal chemistry. It serves as a critical building block for the synthesis of kinase inhibitors and negative allosteric modulators (NAMs) targeting the metabotropic glutamate receptor subtype 5 (mGluR5) . For drug development professionals, securing a scalable, reproducible, and high-yielding synthesis of this intermediate is paramount to avoid downstream bottlenecks. This guide objectively compares the two primary synthetic pathways and provides a field-proven, self-validating protocol for the optimal route.
Comparative Analysis of Synthetic Routes
The construction of the thieno[3,2-b]pyridine bicyclic core generally relies on one of two disconnections:
-
Route A (Pyridine-First Approach): This route utilizes 5-bromo-2-chloropyridine-3-carboxaldehyde and methyl thioglycolate. It proceeds via a nucleophilic aromatic substitution (SNAr) of the 2-chloro group by the thiolate, followed by a base-catalyzed intramolecular Thorpe-Dieckmann-type cyclization .
-
Route B (Thiophene-First Approach): This route employs a Friedländer annulation starting from 3-amino-4-bromothiophene-2-carboxaldehyde and a pyruvate or acetoacetate derivative.
Table 1: Comparative Performance of Synthesis Routes
| Parameter | Route A: Pyridine-First | Route B: Thiophene-First |
| Overall Yield | 75–85% | 40–55% |
| Reproducibility | Excellent | Moderate |
| Precursor Stability | High (Bench-stable pyridine) | Low (Aminothiophenes oxidize rapidly) |
| Key Impurities | Unreacted starting material, Des-bromo byproduct | Thiophene degradation products, Regioisomers |
| Scalability | Highly scalable (>100g batches) | Limited by exothermic cyclization |
Verdict: Route A is the industry standard. The inherent instability of 3-aminothiophene derivatives in Route B leads to variable yields and complex impurity profiles. Route A leverages stable, commercially available precursors and offers superior atom economy and reproducibility .
In-Depth Methodology: The Pyridine-First Protocol
The following workflow outlines the optimized Pyridine-First synthesis, ensuring a robust and reproducible scale-up.
Synthetic workflow for the Pyridine-First approach to 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid.
Step-by-Step Experimental Protocol
Step 1: S-Alkylation and Cyclization
-
Preparation: Suspend 5-bromo-2-chloropyridine-3-carboxaldehyde (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 2.5 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).
-
Addition: Add methyl thioglycolate (1.2 equiv) dropwise at 0 °C.
-
Heating: Gradually warm the mixture to 60–80 °C and stir for 4–6 hours.
-
Workup: Cool the reaction to room temperature and pour it into ice water. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the intermediate methyl 6-bromothieno[3,2-b]pyridine-2-carboxylate. Causality & Logic: K₂CO₃ is specifically chosen over stronger bases (e.g., NaH) because it is mild enough to prevent the degradation of the aldehyde while efficiently deprotonating the thiol. DMF is utilized for its high dielectric constant, which significantly accelerates the rate-determining SNAr step .
Step 2: Saponification (Ester Hydrolysis)
-
Preparation: Dissolve the methyl ester intermediate in a 1:1 mixture of Methanol and Tetrahydrofuran (THF).
-
Hydrolysis: Add 2M aqueous NaOH (3.0 equiv) and stir at room temperature for 12 hours (or heat to 50 °C for 2 hours if stalled).
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the organic solvents. Causality & Logic: The addition of THF as a co-solvent is critical. The bicyclic thienopyridine ester is highly hydrophobic and exhibits poor solubility in pure methanol or water, which can prematurely halt the hydrolysis.
Step 3: Acidification and Isolation
-
Precipitation: Cool the aqueous layer to 0 °C and slowly add 2M HCl until the pH reaches 3.0–3.5.
-
Isolation: Collect the precipitated 6-bromothieno[3,2-b]pyridine-2-carboxylic acid via vacuum filtration. Wash with cold water and dry at 50 °C under vacuum. Causality & Logic: The isoelectric point of the product dictates the isolation pH. At pH 3.0–3.5, the carboxylic acid is fully protonated (neutral), while the weakly basic pyridine nitrogen remains unprotonated, ensuring maximum precipitation and minimizing product loss in the aqueous filtrate.
Experimental Data & Self-Validating Checkpoints
To ensure a self-validating system, researchers must monitor specific analytical checkpoints. The following decision tree and data table provide a robust framework for troubleshooting.
Troubleshooting and optimization decision tree for the synthesis protocol.
Table 2: Analytical Checkpoints for Self-Validation
| Stage | Analytical Method | Expected Result / Target | Corrective Action if Failed |
| Step 1 (Cyclization) | TLC (Hexanes:EtOAc 3:1) | Complete consumption of aldehyde (Rf ~0.6). New spot at Rf ~0.4. | Add 0.2 equiv methyl thioglycolate; increase temp to 80 °C. |
| Step 2 (Hydrolysis) | HPLC (UV 254 nm) | >98% conversion of ester to acid peak. | Add 1.0 equiv NaOH; increase THF ratio. |
| Final Product | ¹H NMR (DMSO-d₆) | Disappearance of methyl ester singlet (~3.9 ppm). | Re-subject to hydrolysis conditions. |
| Final Product | LC-MS (ESI+) | [M+H]⁺ m/z = 257.9 / 259.9 (1:1 isotopic pattern for Br). | Recrystallize from EtOH if impurities >2%. |
Conclusion
For the synthesis of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid, the Pyridine-First approach using 5-bromo-2-chloropyridine-3-carboxaldehyde and methyl thioglycolate is objectively superior to the Thiophene-First alternative. By leveraging stable starting materials and employing strategic solvent mixtures (e.g., THF/MeOH for hydrolysis), this protocol ensures high reproducibility, excellent atom economy, and seamless scalability for drug development campaigns.
References
-
Title: Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Source: NIH / PubMed Central URL: [Link]
-
Title: Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations Source: ResearchGate / Tetrahedron Letters URL: [Link]
-
Title: First Metal-Free Synthesis of Tetracyclic Pyrido and Pyrazino Thienopyrimidinone Molecules Source: NIH / PubMed Central URL: [Link]
-
Title: Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series: Synthesis, Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Evaluation of Toxicity Using Non-Tumor Cells Source: MDPI / Molecules URL: [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid
The proper disposal of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid is a critical aspect of laboratory safety and environmental responsibility. As a halogenated heterocyclic compound, its disposal requires specific procedures to mitigate potential hazards, including skin and eye irritation, respiratory irritation, and environmental harm.[1] This guide provides a detailed, step-by-step protocol for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound.
The core principle of this disposal plan is waste segregation. Halogenated organic compounds must be disposed of separately from non-halogenated organic waste to prevent the formation of hazardous byproducts during the waste treatment process and to ensure compliance with environmental regulations.[2][3][4][5]
Hazard Profile and Safety Considerations
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid.
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Skin Irritation | Causes skin irritation.[1] | Chemical-resistant gloves (e.g., nitrile), lab coat.[2][6] |
| Eye Irritation | Causes serious eye irritation.[1] | Safety goggles or a face shield.[2][6] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Use in a well-ventilated area or a chemical fume hood.[6][7] |
| Combustibility | Combustible material.[8] | Keep away from heat and open flames.[8][9] |
This information is critical for understanding the "why" behind the stringent disposal protocols that follow. Adherence to these safety measures is not merely procedural but is grounded in the fundamental principles of chemical safety and risk mitigation.
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid waste.
Caption: Workflow for the safe disposal of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid.
Detailed Step-by-Step Disposal Protocol
This protocol provides a granular, actionable guide for the end-to-end disposal process.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Primary Protection: Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[2][6]
-
Ventilation: Conduct all waste handling and transfer operations within a certified chemical fume hood to prevent the inhalation of dust or vapors.[6][7]
2. Waste Segregation and Container Selection:
-
Designated Waste Stream: This compound must be disposed of in a designated "Halogenated Organic Waste" container.[2][3][4] Do not mix with non-halogenated waste.[2][5]
-
Container Material: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that is in good condition and has a secure, leak-proof cap.[3][10]
-
Container Preparation: Ensure the waste container is clean and dry before use to prevent any unintended chemical reactions.
3. Waste Transfer Procedure:
-
Solid Waste: If disposing of solid 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid, carefully transfer the material into the designated waste container, minimizing the generation of dust.[6][11]
-
Liquid Waste (Solutions): If the compound is in a solvent, transfer the solution into the halogenated liquid waste container. Be mindful of potential chemical incompatibilities between the solvent and other contents of the waste container.
4. Labeling and Temporary Storage:
-
Clear Identification: Immediately after adding waste to the container, ensure it is clearly and accurately labeled.[10][12] The label should include:
-
The words "Hazardous Waste"
-
"Halogenated Organic Waste"
-
The full chemical name: "6-Bromothieno[3,2-b]pyridine-2-carboxylic acid"
-
The primary hazards (e.g., "Irritant," "Combustible")
-
The date the waste was first added to the container
-
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area.[4] This area should be well-ventilated, away from heat sources, and have secondary containment to prevent the spread of any potential spills.[3][10]
5. Final Disposal:
-
Authorized Disposal: The final step is to dispose of the contents and the container through an approved and licensed hazardous waste disposal company.[1][9] Your institution's Environmental Health and Safety (EHS) department will typically manage this process.
-
Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with your institution's policies and local regulations.[2][13]
6. Spill and Emergency Procedures:
-
Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in the designated halogenated waste container.[3][9]
-
Major Spills: In the event of a large spill, evacuate the area and contact your institution's EHS department immediately.[11]
-
Personal Contamination:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][9]
-
Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[1][6]
-
By adhering to this comprehensive disposal guide, laboratory personnel can ensure the safe handling and disposal of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid, thereby protecting themselves, their colleagues, and the environment. This protocol is designed to be a self-validating system, where each step logically follows from the inherent chemical properties and associated risks of the compound.
References
- 6 - • SAFETY DATA SHEET. (2025, September 27). MilliporeSigma.
- SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, March 12). Tokyo Chemical Industry.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4). Chemistry LibreTexts.
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2012, September 10). Thermo Fisher Scientific.
- Laboratory Safety Guidance.
- How To Safely Dispose of Chemicals in Your Lab. (2024, December 17). Solvent Recovery Systems.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- 6-Bromo-3-hydroxypyrazine-2-carboxamide - Safety D
- • SAFETY DATA SHEET - MilliporeSigma. (2025, December 22). MilliporeSigma.
- Halogenated Solvents.
- 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid - Safety D
-
The Laboratory Standard. Office of Clinical and Research Safety. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYgXMOX3pi-uH-vOWEVBmJGtPdDmmk2DurCSswv4tXT7bQtc4Hh-HuSKaF1DDdHr4ViTYhlsEZT815kwDR6f6OskWNP_wSiNp-6voUh94y3er11Mg4dPai8ZWdcV_QPzLe2pW0GWlBlw==]([Link]
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- 4. campusoperations.temple.edu [campusoperations.temple.edu]
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- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
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- 12. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 13. osha.gov [osha.gov]
Comprehensive Safety and Operational Guide: Handling 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid
As a Senior Application Scientist, I recognize that the transition from chemical procurement to bench-level execution is where operational risk is highest. 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid (CAS: 1895300-05-6) is a highly valuable halogenated heterocyclic building block used extensively in drug discovery and Structure-Activity Relationship (SAR) studies. However, its structural properties—specifically the presence of the bromine atom and the carboxylic acid moiety—confer distinct handling and disposal requirements.
This guide provides a self-validating system of protocols to ensure safety, regulatory compliance, and scientific integrity.
Chemical Hazard Profile & Causality
Before handling any compound, a rigorous risk assessment is mandatory[1]. The Global Harmonized System (GHS) hazard statements for 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid dictate our operational approach:
| GHS Hazard Code | Hazard Statement | Mechanistic Rationale (The "Why") |
| H302 | Harmful if swallowed | Systemic toxicity upon ingestion; the lipophilic thienopyridine core facilitates rapid gastrointestinal absorption[1]. |
| H315 | Causes skin irritation | The carboxylic acid moiety acts as a localized irritant upon dermal contact, disrupting the stratum corneum[1]. |
| H319 | Causes serious eye irritation | Direct contact with ocular mucosa leads to rapid pH changes and severe irritation[1]. |
| H335 | May cause respiratory irritation | Fine powder aerosolization can deposit irritating particulates deep in the upper respiratory tract[1]. |
Personal Protective Equipment (PPE): The "Why" Behind the "What"
Personal Protective Equipment (PPE) is the last line of defense against chemical exposure[2]. For this specific compound, standard laboratory attire must be augmented based on its physicochemical properties.
-
Ocular Protection : ANSI Z87.1-certified safety goggles (not standard safety glasses) are mandatory[3]. Causality: Standard safety glasses with side shields do not adequately prevent fine, aerosolized powders from reaching the ocular mucosa, which is critical given the H319 hazard.
-
Dermal Protection : Minimum 5-mil nitrile gloves are required. Causality: The thienopyridine core is lipophilic. If the compound is dissolved in penetrating solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), the solvent acts as a carrier, rapidly transporting the dissolved solute through the skin. Double-gloving is highly recommended during solvent addition.
-
Body Protection : A fully buttoned, flame-resistant (FR) or standard cotton lab coat, long pants, and closed-toe shoes made of impermeable material[3]. Causality: Prevents direct dermal contact (H315) and protects against accidental splashes during dissolution.
-
Respiratory Protection : All handling of the dry powder must occur within a certified chemical fume hood. If a fume hood is unavailable (which violates standard protocol), a NIOSH-approved N95 or P100 particulate respirator is required to mitigate inhalation risks (H335)[2].
Operational Workflow: Safe Handling Protocol
The following step-by-step methodology ensures a self-validating safety loop during experimental setup.
Operational workflow for the safe handling of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid.
Step-by-Step Methodology:
-
Fume Hood Preparation : Verify the fume hood is operational with a face velocity of 80–100 feet per minute (fpm). Lower the sash to the indicated safe operating height.
-
Weighing : Use an analytical balance enclosed in a draft shield within the fume hood. Causality: The draft shield prevents the hood's airflow from disturbing the balance, while the hood captures any aerosolized powder. Use anti-static weigh boats to prevent the electrostatic dispersion of the fine powder.
-
Transfer and Dissolution : Transfer the pre-weighed solid into a reaction vial. Add the chosen solvent (e.g., DMSO, DMF, or Dichloromethane) slowly using a calibrated pipette. Causality: Rapid solvent addition can cause localized exothermic dissolution or splashing.
-
Decontamination : Immediately wipe down the balance, spatulas, and hood surface with a damp paper towel (water/ethanol mix) to capture residual dust. Dispose of the contaminated towel in the solid hazardous waste bin.
Spill Management and Emergency Response
-
Powder Spill : Do not sweep dry powder, as this generates aerosols. Cover the spill with damp absorbent pads to suppress dust, carefully scoop the material into a hazardous waste container, and wash the area with soap and water[4].
-
Solution Spill : Absorb with inert materials (e.g., vermiculite or sand). Place in a tightly sealed container and label as hazardous waste[4].
-
Dermal Exposure : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.
Chemical Waste Disposal Plan
Because 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid contains a bromine atom, it falls under specific Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) regulations regarding halogenated waste[5].
Chemical waste disposal decision tree emphasizing halogenated segregation.
Waste Logistics & Compliance:
-
Segregation : All liquid waste containing this compound must be strictly segregated into the Halogenated Organic Waste Stream [6]. Causality: Mixing halogenated and non-halogenated waste complicates incineration processes, can release toxic dioxins if improperly burned, and significantly increases institutional disposal costs.
-
Labeling : Waste containers must be clearly labeled using an official Hazardous Waste tag. Write the full chemical name ("6-Bromothieno[3,2-b]pyridine-2-carboxylic acid") and its concentration. Abbreviations, acronyms, or chemical formulas are strictly prohibited by the Hazard Communication Standard[5].
-
Satellite Accumulation Area (SAA) Logistics : Store the waste in a compatible container (e.g., HDPE jerrican) with a tightly fitting, threaded cap. Funnels must never be left in the bottle mouth. Once the container is full, EPA regulations mandate it must be removed from the SAA within 72 hours[4].
References
-
North Carolina State University Environment, Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]
-
Case Western Reserve University Environmental Health and Safety. How to Dispose of Chemical Waste.[Link]
-
Emory University Environmental Health and Safety Office. Chemical Waste Disposal Guidelines. [Link]
-
Columbia University Research. Hazardous Chemical Waste Management Guidelines.[Link]
Sources
- 1. 1895300-05-6|6-bromothieno[3,2-b]pyridine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. Chapter 3 - Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
